2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyrazin-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGINDDZLLHQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575966 | |
| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115311-44-9 | |
| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid
Foreword: Navigating the Analytical Frontier of Heterocyclic Compounds
In the landscape of modern drug discovery and development, the structural characterization and quantitative analysis of novel chemical entities are paramount.[1][2] Heterocyclic compounds, such as 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid, represent a cornerstone of medicinal chemistry, offering a diverse scaffold for therapeutic innovation.[3] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific molecule, moving beyond a simple recitation of methods to a nuanced discussion of the underlying principles and strategic considerations. As researchers, scientists, and drug development professionals, our goal is not merely to generate data, but to develop a profound understanding of a molecule's behavior, from its ionization to its fragmentation. This document is structured to empower you with the expertise to develop and validate robust analytical methods for this and similar heterocyclic compounds, ensuring data of the highest quality and integrity.
Foundational Principles: Understanding the Analyte and the Technique
This compound is a complex heterocyclic system, integrating a pyrazine ring, a thiazole ring, and a carboxylic acid moiety. Each of these structural components will influence its behavior during mass spectrometric analysis. A successful analytical strategy hinges on a clear understanding of both the analyte's physicochemical properties and the capabilities of mass spectrometry.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules.[2] In the context of small molecule drug development, it is indispensable for molecular weight confirmation, structural elucidation, and quantification.[1][4] When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a highly sensitive and selective tool for analyzing complex mixtures.[2][5]
Ionization Source Selection: The Gateway to the Mass Analyzer
The first critical decision in the analysis of this compound is the choice of ionization source. The goal is to efficiently generate gas-phase ions from the analyte with minimal in-source fragmentation.
-
Electrospray Ionization (ESI): ESI is the premier choice for polar and ionizable compounds, making it highly suitable for our target molecule.[2] The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine and thiazole rings allows for efficient protonation in positive ion mode ([M+H]⁺) or deprotonation in negative ion mode ([M-H]⁻). The choice between positive and negative ion mode should be determined empirically by assessing the signal intensity and stability for the specific analyte and mobile phase conditions.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds and is generally less susceptible to matrix effects than ESI.[2] While likely less efficient for this particular molecule due to its polarity, it could be considered if ESI performance is suboptimal, perhaps due to significant ion suppression from the sample matrix.
Recommendation: Initiate method development with Electrospray Ionization (ESI) due to the polar and ionizable nature of the carboxylic acid and heterocyclic nitrogen atoms.
The Heart of the Analysis: Liquid Chromatography Method Development
Effective chromatographic separation is crucial for resolving the analyte from potential impurities, metabolites, and matrix components, thereby ensuring accurate quantification and unambiguous identification.[4] The carboxylic acid moiety makes our target analyte relatively polar, which will guide our column and mobile phase selection.
Reversed-Phase Chromatography: The Workhorse of Small Molecule Analysis
Reversed-phase liquid chromatography (RPLC) is the most common and versatile separation mode for small molecule analysis.
-
Column Selection: A C18 column is a standard starting point, offering a good balance of hydrophobicity for retaining a wide range of small molecules. The polar nature of this compound may lead to poor retention on a standard C18 column. In such cases, an embedded polar group (EPG) C18 column or a polar-endcapped C18 column can provide enhanced retention for polar analytes.
-
Mobile Phase Optimization:
-
Aqueous Component (Mobile Phase A): Deionized water with an acidic modifier is essential for good peak shape and retention control. Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry.
-
Organic Component (Mobile Phase B): Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
-
Gradient Elution: A gradient elution, starting with a low percentage of organic modifier and ramping up, will be necessary to elute the analyte with a good peak shape and to clean the column of any less polar components.
-
Addressing the Challenge of Polar Carboxylic Acids
A significant challenge in the RPLC of carboxylic acids is their potential for poor retention.[6][7] If retention is insufficient even with optimized RPLC conditions, two primary strategies can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase. This technique is well-suited for the retention of highly polar compounds that are not well-retained by reversed-phase columns.
-
Chemical Derivatization: Derivatization of the carboxylic acid group can decrease the analyte's polarity, improving its retention in RPLC.[6][8] Reagents like anilines or 3-nitrophenylhydrazine (3-NPH) can be used to convert the carboxylic acid into a less polar amide or hydrazide.[6][7] However, this adds a step to the sample preparation and must be carefully validated for reaction efficiency and reproducibility.[7]
Experimental Protocol: Initial LC Method Development
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
This generic gradient can be optimized based on the observed retention time of the analyte.
Unveiling the Structure: High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), typically performed on Orbitrap or Time-of-Flight (TOF) instruments, provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound.[4]
Predicting the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is used to fragment the isolated parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and for developing highly selective quantitative methods.[4] While no specific literature exists for the fragmentation of this exact molecule, we can predict the likely fragmentation pathways based on the known fragmentation of its constituent rings and the carboxylic acid group.[9][10]
Key Predicted Fragmentation Pathways:
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a very common fragmentation pathway for carboxylic acids. This would result in a significant fragment ion.
-
Cleavage of the Thiazole Ring: Thiazole rings are known to fragment in a specific manner, which can aid in structure elucidation.[10][11]
-
Fragmentation of the Pyrazine Ring: The pyrazine ring will also undergo characteristic fragmentation, likely involving the loss of small neutral molecules like HCN.[12]
-
Acylium Ion Formation: Cleavage of the C-C bond between the thiazole ring and the carboxylic acid group can lead to the formation of an acylium ion.[13]
Diagram: Predicted MS/MS Fragmentation of this compound
Caption: Predicted major fragmentation pathways for the target analyte.
Quantitative Analysis: Achieving Sensitivity and Robustness
For quantitative analysis, particularly in complex biological matrices, triple quadrupole (QqQ) mass spectrometers are the instruments of choice due to their high sensitivity and selectivity.[2] The most common method for quantification on a QqQ is Multiple Reaction Monitoring (MRM).[2]
The Principles of Multiple Reaction Monitoring (MRM)
In an MRM experiment, the first quadrupole (Q1) is set to select the m/z of the parent ion. The parent ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to select a specific, high-intensity fragment ion. This specific transition from parent ion to fragment ion is highly selective for the target analyte, minimizing interference from other compounds in the sample.[14]
Table 1: Hypothetical MRM Transitions for Quantitative Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]⁺ | Fragment 1 | Positive | To be optimized |
| This compound (Qualifier) | [M+H]⁺ | Fragment 2 | Positive | To be optimized |
| Internal Standard (e.g., ¹³C or ²H labeled analyte) | [M+H]⁺ | Corresponding Fragment | Positive | To be optimized |
Note: The exact m/z values and collision energies must be determined experimentally.
The Critical Role of the Internal Standard
For accurate and precise quantification, the use of an internal standard (IS) is essential.[5][14] The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). The IS is added at a known concentration to all samples and standards. By measuring the ratio of the analyte response to the IS response, any variations in sample preparation, injection volume, or instrument response can be compensated for.[14]
Diagram: Quantitative Analysis Workflow
Caption: A typical workflow for quantitative analysis by LC-MS/MS.
Method Validation: Ensuring Trustworthiness and Reliability
A fully developed analytical method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The validation process should adhere to guidelines from regulatory bodies such as the FDA or EMA.
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting compounds from the sample matrix.
-
Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions.
Conclusion: A Framework for Success
The mass spectrometric analysis of this compound is a multifaceted task that requires a systematic and scientifically grounded approach. By carefully considering the analyte's properties, selecting the appropriate ionization and separation techniques, and meticulously optimizing and validating the method, researchers can generate high-quality, reliable data. This guide provides a comprehensive framework for this process, empowering scientists in the pharmaceutical industry to confidently tackle the analytical challenges posed by novel heterocyclic compounds and to accelerate the drug development pipeline. The principles outlined herein are not merely a set of instructions, but a foundation upon which to build robust and defensible analytical strategies.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 12. Pyrazine [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the FTIR Analysis of Pyrazine-2-Carboxylic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of pyrazine-2-carboxylic acid and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure, vibrational modes, and the resulting infrared spectrum, empowering the user to conduct robust, self-validating analyses.
Foundational Principles: Why FTIR for Pyrazine Derivatives?
Pyrazine-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous significant compounds, including the anti-tuberculosis drug pyrazinamide.[1] The efficacy and properties of these molecules are intrinsically linked to their precise molecular structure and intermolecular interactions.
FTIR spectroscopy serves as a powerful, non-destructive analytical technique to probe this structure. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and glean insights into its chemical environment. Each covalent bond within a molecule vibrates at a characteristic frequency. When infrared radiation corresponding to this frequency is passed through a sample, the energy is absorbed, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a unique molecular fingerprint.
For pyrazine-2-carboxylic acid derivatives, FTIR is particularly adept at:
-
Confirming the presence of the pyrazine ring and carboxylic acid (or derivative) functional groups.
-
Investigating intra- and intermolecular hydrogen bonding, which dictates physical properties like solubility and melting point.
-
Verifying chemical transformations, such as the conversion of the carboxylic acid to an ester or amide.
-
Assessing the influence of various substituents on the electronic structure of the molecule.
Decoding the Spectrum: Characteristic Vibrational Modes
The infrared spectrum of a pyrazine-2-carboxylic acid derivative is a composite of absorptions from the carboxylic acid moiety, the pyrazine ring, and any substituents. A thorough analysis requires understanding the signature bands of each component.
The Carboxylic Acid Moiety: A Tale of Hydrogen Bonding
The carboxylic acid group presents some of the most distinct and informative bands in the IR spectrum, largely dominated by the effects of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.
-
O–H Stretching: The most recognizable feature is an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ .[2][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric form. The band is often complex, overlapping the sharper C-H stretching vibrations.
-
C=O (Carbonyl) Stretching: An intense, sharp peak is observed between 1690 and 1760 cm⁻¹ .[2][3][5] Its exact position is sensitive to the molecular environment. For hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹ .[4][6] If the acid is in a monomeric state (e.g., in a very dilute non-polar solution), the absorption shifts to a higher wavenumber (~1760 cm⁻¹).[3][4]
-
Coupled C–O Stretching and O–H Bending: The spectrum also contains bands arising from the coupling of C–O stretching and in-plane O–H bending vibrations, typically found in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions.[2] A characteristic broad absorption related to out-of-plane O-H bending in the dimer can also be seen around 910-950 cm⁻¹ .[2]
The Pyrazine Ring: Aromatic Vibrations
The pyrazine ring, an aromatic heterocycle, exhibits a series of characteristic absorptions.[1]
-
Aromatic C–H Stretching: These absorptions appear as weaker bands just above 3000 cm⁻¹ . They are often seen as small, sharp peaks on the shoulder of the much broader carboxylic acid O-H band.
-
Ring C=C and C=N Stretching: A set of medium to sharp bands is typically observed in the 1400-1620 cm⁻¹ region, corresponding to stretching vibrations within the aromatic ring.[7] For pyrazine itself, vibrations of the ring have been noted at approximately 1520, 1472, and 1435 cm⁻¹.[7]
-
C–H Bending (In-Plane and Out-of-Plane): In-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ range. Out-of-plane C-H bending vibrations give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the ring.
Intramolecular Interactions: The α-Nitrogen Effect
A crucial feature of pyrazine-2-carboxylic acid is the placement of the carboxyl group adjacent to a ring nitrogen atom. This allows for the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the nitrogen. This interaction can lead to broad absorption bands with peaks around 2450 cm⁻¹ and 1900 cm⁻¹ , which are characteristic of this specific structural arrangement.[8][9] This intramolecular bonding influences the electron density of the carbonyl group and can affect the C=O stretching frequency.
The Impact of Derivatization
When the carboxylic acid is converted into a derivative like an amide or ester, the FTIR spectrum changes predictably and dramatically. For instance, in the synthesis of N-(pyridin-2-yl)pyrazine-2-carboxamide:
-
The broad O-H stretching band (2500-3300 cm⁻¹) completely disappears.
-
New N-H stretching bands appear in the 3200-3400 cm⁻¹ region.[10][11]
-
The carboxylic C=O band is replaced by an amide C=O band (Amide I), which typically appears at a lower wavenumber, around 1665-1680 cm⁻¹ , due to resonance effects.[10][11]
-
An N-H bending band (Amide II) appears around 1550 cm⁻¹ .
These clear and distinct changes make FTIR an excellent tool for monitoring the progress of such chemical reactions.
Quantitative Data Summary
For rapid identification and comparison, the characteristic vibrational frequencies for pyrazine-2-carboxylic acid and a representative amide derivative are summarized below.
| Vibrational Mode | Pyrazine-2-Carboxylic Acid (cm⁻¹) | Pyrazine-2-Carboxamide Derivative (cm⁻¹) | Appearance |
| O–H Stretch (H-bonded) | 2500 - 3300 | - | Very Broad, Strong |
| N–H Stretch | - | 3200 - 3400 | Medium to Strong, Sharp |
| Aromatic C–H Stretch | 3000 - 3100 | 3000 - 3100 | Weak to Medium, Sharp |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | - | Strong, Sharp |
| C=O Stretch (Amide I) | - | ~1670 | Strong, Sharp |
| Ring C=C, C=N Stretches | 1400 - 1620 | 1400 - 1620 | Medium to Strong, Sharp |
| O–H In-Plane Bend & C–O Stretch | 1200 - 1440 | - | Medium, Broad |
| N–H Bend (Amide II) | - | ~1550 | Medium, Sharp |
| C–H Out-of-Plane Bends | 700 - 900 | 700 - 900 | Strong, Sharp |
Visualizing Molecular Vibrations
To conceptualize these absorptions, the primary vibrational modes of pyrazine-2-carboxylic acid are illustrated below.
Caption: Key vibrational modes in pyrazine-2-carboxylic acid.
A Self-Validating Experimental Workflow
The integrity of FTIR data hinges on a meticulous and well-understood experimental protocol. The following workflow is designed to be self-validating, with built-in checks and rationales for each step.
Step 1: Rigorous Sample Preparation
The goal is to obtain a uniform, thin sample that allows for optimal IR transmission or reflection. The choice of method depends on the sample's physical state and quantity.
-
Method A: KBr Pellet (for Solid Samples)
-
Rationale: Potassium bromide (KBr) is transparent to IR radiation in the mid-IR range and has a refractive index suitable for creating a non-scattering matrix. This method is considered the gold standard for high-quality transmission spectra of solids.
-
Protocol: a. Gently grind ~1-2 mg of the pyrazine derivative in a clean agate mortar and pestle. b. Add ~100-200 mg of dry, spectroscopic-grade KBr powder. Causality: The sample must be thoroughly and homogeneously mixed with the KBr to ensure uniform dispersion and prevent scattering, which can distort peak shapes. c. Critical Control: Ensure the KBr is perfectly dry by storing it in a desiccator or drying it in an oven prior to use. Any moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H or O-H features of the sample. d. Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. e. Mount the pellet in the spectrometer's sample holder.
-
-
Method B: Attenuated Total Reflectance (ATR)
-
Rationale: ATR is a rapid, low-sample-volume technique ideal for routine analysis, opaque samples, or when minimal sample preparation is desired. It measures the evanescent wave that penetrates a small distance into the sample in contact with a high-refractive-index crystal (e.g., diamond, germanium).
-
Protocol: a. Ensure the ATR crystal is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the measurement area. c. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Causality: Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities between measurements.
-
Step 2: Instrument and Background Acquisition
-
Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most routine analyses; higher resolution may be needed for gas-phase studies but is often unnecessary for condensed phases).
-
Scans: 16 to 32 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.
-
-
Background Collection (Self-Validation Check):
-
Protocol: With the sample path empty (for KBr) or the clean, uncovered crystal (for ATR), collect a background spectrum using the same parameters as for the sample.
-
Rationale: This is the most critical step for data accuracy. The background spectrum measures the instrument's response and the contributions from atmospheric water vapor and CO₂. By ratioing the sample spectrum against the background, these interfering signals are removed, isolating the spectrum of the sample itself. An improperly collected background is the most common source of spectral artifacts.
-
Step 3: Sample Spectrum Acquisition
-
Protocol: Place the prepared sample (KBr pellet or on the ATR crystal) into the beam path.
-
Acquire the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio this "single beam" spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Step 4: Data Processing and Interpretation
-
Baseline Correction: If the baseline of the spectrum is sloped or curved (often due to scattering in KBr pellets or ATR contact issues), apply a baseline correction.
-
Peak Picking: Identify the wavenumbers of the key absorption bands.
-
Interpretation: Correlate the observed peaks with the expected vibrational modes using the information in Section 2 and the summary table (Section 3). Verify the presence of expected functional groups and the absence of starting material bands if monitoring a reaction.
Workflow Visualization
References
- 1. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, structure, and pharmacological significance of the anticonvulsant drug Rufinamide.
Introduction and Identification
While the initial inquiry specified CAS number 115311-44-9, which corresponds to 2-pyrazin-2-yl-1,3-thiazole-4-carboxylic acid, the context of an in-depth technical guide for drug development professionals strongly suggests a focus on a compound with significant therapeutic applications. The structurally related triazole derivative, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, known as Rufinamide (CAS number 106308-44-5), is a well-established antiepileptic drug.[1][2] This guide will therefore focus on Rufinamide, providing a detailed exploration of its properties and structure.
Rufinamide is a triazole derivative with a unique structure dissimilar to other marketed antiepileptic drugs.[1] It is primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2][3] Marketed under trade names such as Banzel® and Inovelon®, Rufinamide has demonstrated efficacy in treating partial seizures.[1][2][4]
Chemical Structure and Physicochemical Properties
The chemical identity of Rufinamide is 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide.[2] Its molecular structure consists of a 1,2,3-triazole ring substituted with a carboxamide group and a 2,6-difluorobenzyl group. The presence of the difluorophenyl group is a key structural feature.
Physicochemical Data Summary
A summary of the key physicochemical properties of Rufinamide is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Registry Number | 106308-44-5 | [2][5] |
| Molecular Formula | C₁₀H₈F₂N₄O | [2][5] |
| Molecular Weight | 238.19 g/mol | [2][4] |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | [2] |
| Appearance | White, crystalline, odorless, slightly bitter tasting, neutral powder | [3] |
| Solubility | Poorly soluble in water (approximately 27-31 mg/L at 25°C and 40-70 mg/L at 37°C) | [3] |
| XLogP3 | 0.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
Structural Visualization
The two-dimensional chemical structure of Rufinamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Figure 1: 2D Chemical Structure of Rufinamide (CAS 106308-44-5).
Mechanism of Action and Pharmacology
The precise mechanism of action of Rufinamide is not fully elucidated, but it is believed to involve the regulation of sodium channel activity in the brain.[6] By prolonging the inactive state of voltage-gated sodium channels, Rufinamide limits excessive neuronal firing, which is a hallmark of epileptic seizures.[6] This modulation helps to stabilize neuronal membranes and prevent the propagation of seizure activity.[6]
In addition to its effects on sodium channels, some studies suggest that Rufinamide may also stimulate Ca²⁺-activated K⁺ currents.[1] This dual action could contribute to its overall anticonvulsant efficacy. The amide group and the triazole ring are considered to be crucial for its interaction with receptors.[6]
Synthesis and Manufacturing
While a detailed, step-by-step synthesis protocol is proprietary, the synthesis of Rufinamide and its analogs often involves a one-pot procedure.[7] A key intermediate in the synthesis of Rufinamide is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.[8][9][10] This acid analog can be prepared and subsequently converted to the final carboxamide product. The ethyl ester of this carboxylic acid, ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, is also a relevant synthetic intermediate.[11]
The manufacturing process also considers the polymorphic form of the drug substance. Several polymorphic forms of Rufinamide have been identified, with specific crystal modifications being the subject of patents for their use in pharmaceutical preparations.[12][13][14]
Applications in Drug Development and Research
Rufinamide is a valuable tool for researchers studying epilepsy and the mechanisms of anticonvulsant drugs. Its unique structure and mechanism of action provide a basis for the design of novel antiepileptic agents. In drug development, Rufinamide serves as a benchmark for the efficacy and safety of new anticonvulsant candidates.
Safety and Handling
Rufinamide is a prescription medication and should be handled according to its Safety Data Sheet (SDS). To the best of current knowledge, the health hazards of this product have not been fully investigated, and it is primarily intended for research and development purposes.[15] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles and chemical-resistant gloves.[15] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[15][16]
Conclusion
Rufinamide is a significant advancement in the treatment of severe seizure disorders, particularly Lennox-Gastaut syndrome. Its unique triazole-based structure and its primary mechanism of action involving the modulation of voltage-gated sodium channels distinguish it from other antiepileptic drugs. The comprehensive understanding of its physicochemical properties, structure-activity relationships, and pharmacological profile is crucial for its effective use in clinical practice and for guiding future research in the development of novel anticonvulsant therapies.
References
- 1. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 1H-1,2,3-Triazole-4-carboxamide, 1-((2,6-difluorophenyl)methyl)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 8. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 9. drjcrbio.com [drjcrbio.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2256013C - Crystal modification of 1-(2,6-difluorobenzyl)-1h-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents [patents.google.com]
- 13. TW526195B - Crystal modifications of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and their use - Google Patents [patents.google.com]
- 14. EP0994863B1 - Crystal modification of 1-(2,6-difluorobenzyl)-1h-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents [patents.google.com]
- 15. matrixscientific.com [matrixscientific.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
A Technical Guide to the Solubility of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid in Organic Solvents for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid (CAS No. 115311-44-9) in organic solvents. As a heterocyclic compound incorporating pyrazine, thiazole, and carboxylic acid moieties, its solubility is a critical parameter influencing every stage of drug development, from discovery and synthesis to formulation and bioavailability.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical drivers of this compound's solubility. It details the industry-standard shake-flask method for equilibrium solubility determination, provides a predictive analysis based on molecular structure, and outlines a logical workflow for researchers. The methodologies and insights presented herein are designed to empower scientists in medicinal chemistry, process development, and formulation science to make informed decisions, streamline experimentation, and accelerate development timelines.
Introduction: The Central Role of Solubility
This compound is a notable heterocyclic scaffold, integrating structural motifs common in pharmacologically active molecules.[3] The pyrazine ring is a key component in numerous approved drugs, while thiazole and carboxylic acid groups are frequently employed to modulate biological activity and pharmacokinetic properties.[4]
In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property.[2] It dictates the choice of solvents for reaction chemistry and purification, influences the feasibility of formulation strategies, and ultimately impacts the bioavailability of the final drug product. Poor solubility can create significant hurdles, leading to costly and time-consuming development cycles.[5] Therefore, a thorough understanding and accurate measurement of the solubility of molecules like this compound in relevant organic solvents is not merely a characterization step but a strategic necessity.
This guide will provide both the theoretical underpinnings and the practical, validated protocols required to robustly assess this critical parameter.
Physicochemical Properties & Predictive Solubility Analysis
Before embarking on experimental work, a predictive analysis based on the molecule's structure can save significant time and resources by guiding solvent selection.[2]
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 115311-44-9 | [Hit2Lead][6] |
| Molecular Formula | C₉H₅N₃O₂S | [2a biotech][7] |
| Molecular Weight | 219.22 g/mol | (Calculated) |
| Structure | Pyrazine, Thiazole, Carboxylic Acid | - |
Structural Analysis of Functional Groups
The solubility behavior of this molecule is a composite of its three key functional regions:
-
Carboxylic Acid (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen and -OH oxygen). This group strongly favors interactions with polar solvents, particularly those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMSO).[8][9]
-
Pyrazine and Thiazole Rings: These nitrogen-containing aromatic heterocycles contribute significantly to the molecule's polarity through their dipole moments and the presence of lone-pair electrons on the nitrogen atoms, which can act as hydrogen bond acceptors.
-
Aromatic System: The conjugated π-system of the rings allows for potential π-π stacking interactions, which can be a factor in solvents with aromatic character (e.g., toluene), though this is often secondary to polar interactions for this molecule.
The "Like Dissolves Like" Principle: A Predictive Framework
Based on the highly polar nature of the molecule, we can predict its solubility across different solvent classes. This principle states that solutes dissolve best in solvents that have similar intermolecular forces.[8][10]
-
High Expected Solubility: In polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can engage in the strong dipole-dipole and hydrogen bonding interactions favored by the API.[11]
-
Moderate to Low Expected Solubility: In solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane). These solvents may not be able to disrupt the strong crystal lattice forces of the solid API as effectively as highly polar solvents.
-
Negligible Expected Solubility: In non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether). The weak van der Waals forces offered by these solvents are insufficient to overcome the powerful intermolecular forces (especially hydrogen bonding) holding the API molecules together in their solid state.[11]
Caption: Predicted interactions between the API and solvent classes.
Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive, high-quality data, the shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[1][12] It is a thermodynamic measurement that quantifies the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature once equilibrium is reached.
Causality Behind Experimental Choices
-
Using Excess Solid: This is critical to ensure that the solution becomes saturated. The continued presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been achieved.[1]
-
Controlled Temperature: Solubility is temperature-dependent.[8][10] Maintaining a constant temperature (e.g., 25 °C or 37 °C) via an incubator or water bath is essential for reproducibility.
-
Agitation: Continuous, gentle agitation ensures that the entire solvent volume is consistently exposed to the solid, preventing localized saturation and speeding the approach to equilibrium.
-
Equilibration Time: Equilibrium is not instantaneous. Sampling at multiple time points (e.g., 24, 48, and 72 hours) is a self-validating step. Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the later time points.[13]
-
Sample Separation: It is imperative to separate all undissolved solids before analysis. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE for organic solvents) prevents solid particles from artificially inflating the concentration measurement.
-
Validated Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and accuracy.[2] A calibration curve with known standards must be run to ensure accurate concentration determination.
Step-by-Step Shake-Flask Protocol
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into several 2 mL glass vials. Record the exact weight.
-
Add 1 mL of the desired organic solvent to each vial. This creates a slurry with an excess of solid.
-
Prepare a set of vials for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator (e.g., 25 °C).
-
Agitate at a constant, moderate speed for 72 hours.
-
-
Sampling & Processing:
-
At designated time points (e.g., 24h, 48h, 72h), remove the vials from the shaker.
-
Allow the vials to stand for 30 minutes for heavy solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass pipette.
-
Filter the aliquot through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Immediately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Perform a precise, documented dilution (e.g., 10x or 100x).
-
-
Quantification (HPLC):
-
Prepare a stock solution of the API in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the diluted samples from the solubility experiment.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
-
Data Analysis:
-
Back-calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Compare the concentrations at 24, 48, and 72 hours. If the 48h and 72h results are within a narrow margin (e.g., <10%), equilibrium can be considered achieved.[13]
-
Report the final equilibrium solubility in mg/mL.
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Representative Data & Interpretation
While specific experimental data for this compound is not publicly available, the following table provides an illustrative summary of the expected solubility based on the physicochemical principles discussed. This serves as a practical guide for what a researcher might anticipate.
Table 2: Predicted Equilibrium Solubility of this compound at 25°C (Illustrative)
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Primary Intermolecular Forces |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | > 100 mg/mL (Freely Soluble) | Hydrogen Bond Acceptor, Dipole-Dipole |
| N,N-Dimethylformamide (DMF) | 37 | > 50 mg/mL (Soluble) | Hydrogen Bond Acceptor, Dipole-Dipole | |
| Acetone | 21 | ~ 10-20 mg/mL (Sparingly Soluble) | Dipole-Dipole | |
| Polar Protic | Methanol | 33 | ~ 20-40 mg/mL (Soluble) | H-Bond Donor/Acceptor, Dipole-Dipole |
| Ethanol | 25 | ~ 10-20 mg/mL (Sparingly Soluble) | H-Bond Donor/Acceptor, Dipole-Dipole | |
| Intermediate Polarity | Ethyl Acetate | 6 | < 1 mg/mL (Slightly Soluble) | Dipole-Dipole (weak H-bond acceptor) |
| Non-Polar | Toluene | 2.4 | < 0.1 mg/mL (Very Slightly Soluble) | van der Waals, potential π-π |
| n-Hexane | 1.9 | < 0.01 mg/mL (Practically Insoluble) | van der Waals |
Interpretation of Trends
The expected high solubility in DMSO and DMF is a direct result of their ability to act as potent hydrogen bond acceptors and effectively solvate both the polar groups and the ring systems. The solubility in alcohols like methanol is also significant due to their ability to participate fully in hydrogen bonding. As the solvent polarity decreases (e.g., ethyl acetate), its ability to overcome the API's crystal lattice energy diminishes drastically, leading to poor solubility. Finally, in non-polar solvents like hexane, the energetic cost of breaking the strong solute-solute interactions is far too high to be compensated by weak solute-solvent interactions, resulting in negligible solubility.[8][10]
Conclusion
The solubility of this compound is fundamentally governed by its highly polar nature, driven by the carboxylic acid and heterocyclic nitrogen atoms. It is predicted to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with minimal solubility in non-polar media. This guide provides the theoretical basis for these predictions and a robust, validated experimental protocol—the shake-flask method—for their accurate determination. By applying this structured approach, researchers can efficiently generate reliable solubility data, a critical step in navigating the complexities of drug synthesis, purification, and formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Hit2Lead | this compound | CAS# 115311-44-9 | MFCD00111660 | BB-3002659 [hit2lead.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Pyrazinyl-Thiazole Compounds
Introduction: The Pyrazinyl-Thiazole Scaffold - A Privileged Heterocyclic Motif
In the landscape of medicinal chemistry, the pyrazinyl-thiazole core represents a significant and versatile scaffold. This hybrid heterocyclic system, which marries the electron-deficient nature of the pyrazine ring with the unique electronic characteristics of the thiazole ring, has garnered substantial interest in drug discovery.[1][2] The constituent rings are prevalent in numerous biologically active molecules. Thiazole, for instance, is a core component of vitamin B1 (thiamine) and the antibiotic bacitracin.[1][3] Pyrazole, a close relative also combined with thiazoles, is found in well-known drugs like the anti-inflammatory celecoxib.[3] The fusion or linkage of these rings creates a molecular architecture ripe for substitution, allowing for the fine-tuning of steric and electronic properties to engage with a wide array of biological targets.[2]
Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5] The pyrazinyl-thiazole framework's ability to form key hydrogen bonds and engage in π-π stacking interactions within enzyme active sites makes it a valuable starting point for the design of targeted therapies.[6] However, the journey from a promising hit compound to a viable drug candidate is arduous and fraught with challenges, many of which are dictated not by the compound's potency at its target, but by its physicochemical properties.
This technical guide provides an in-depth exploration of the core physicochemical properties of pyrazinyl-thiazole compounds: solubility, lipophilicity, acidity (pKa), and chemical stability . As a senior application scientist, the aim is not merely to list protocols but to provide a causal narrative, explaining why these properties are critical, how they are reliably measured, and what their values imply for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. We will delve into both field-proven experimental methodologies and insightful computational predictions, offering a comprehensive toolkit for researchers, scientists, and drug development professionals dedicated to advancing this promising class of molecules.
Aqueous Solubility: The Gateway to Bioavailability
A compound's ability to dissolve in aqueous media is a fundamental prerequisite for its absorption and distribution in the body. For orally administered drugs, dissolution in the gastrointestinal (GI) tract is the first critical step. Insufficient solubility is a primary reason for the failure of drug candidates in development. Pyrazinyl-thiazole compounds, with their often-aromatic and rigid structures, can present solubility challenges. Therefore, accurate and early assessment of this property is non-negotiable.
The "Why": Impact on ADME
-
Absorption: Low solubility limits the concentration of the drug available for absorption across the gut wall, leading to poor and variable bioavailability.
-
Formulation: Poorly soluble compounds necessitate complex and often costly formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations.
-
In Vitro Assays: Inaccurate biological data can result from compound precipitation in aqueous assay buffers, leading to misleading structure-activity relationships (SAR).
Experimental Determination of Solubility
The choice of method often depends on the stage of drug discovery. Early-stage screening prioritizes throughput, while later-stage optimization demands precision.
This method determines the equilibrium solubility of a compound, representing its true saturation point in a given medium. It is resource-intensive but provides the most accurate and reliable data, crucial for lead optimization and pre-formulation studies.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid pyrazinyl-thiazole compound (ensuring undissolved solid is visible) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (typically at 25°C or 37°C) for a prolonged period (24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported in units such as µg/mL or µM, based on the measured concentration and the dilution factor.
In early discovery, where compound availability is limited and speed is essential, kinetic solubility assays are employed. These methods measure the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. While not a true equilibrium measurement, it provides a rapid and valuable rank-ordering of compounds.
Detailed Protocol: 96-Well Plate Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the pyrazinyl-thiazole compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Into a 96-well polypropylene plate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours).
-
Precipitate Detection/Removal:
-
Nephelometry: Measure the amount of precipitate by light scattering using a nephelometer.
-
Filtration/Quantification: Use a 96-well filter plate to separate the precipitate. The concentration of the compound in the filtrate is then determined by HPLC-UV, UV-Vis spectroscopy, or LC-MS/MS against a calibration curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. It is a classic double-edged sword: high lipophilicity can enhance membrane permeability but often at the cost of reduced aqueous solubility and increased metabolic clearance. The balance is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for ionizable molecules.
The "Why": Impact on ADME
-
Absorption & Permeability: Optimal lipophilicity is required for passive diffusion across the lipid bilayers of the intestinal epithelium and target cells. For many orally active drugs, a logP in the range of 1-3 is considered ideal.
-
Distribution: Highly lipophilic compounds may distribute extensively into fatty tissues, leading to a long half-life and potential for accumulation. They also tend to have higher plasma protein binding, reducing the free concentration available to act on the target.
-
Metabolism: Increased lipophilicity often correlates with increased metabolism by cytochrome P450 (CYP) enzymes, leading to faster clearance.
-
Toxicity: High lipophilicity can lead to non-specific binding to unintended targets (off-target toxicity) and has been associated with an increased risk of cardiotoxicity (hERG inhibition).
Experimental Determination of Lipophilicity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP. It relies on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) correlates with its lipophilicity.
Detailed Protocol: RP-HPLC for logP Estimation
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral, unionized form.
-
Calibration:
-
Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the pyrazinyl-thiazole analytes.
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., sodium nitrate).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log k versus the known logP values of the standards. This should yield a linear relationship.
-
-
Sample Analysis: Dissolve the pyrazinyl-thiazole test compound in the mobile phase and inject it onto the column under the identical conditions used for the standards.
-
Calculation:
-
Measure the retention time (t_R) of the test compound and calculate its log k value.
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log k value.
-
Ionization Constant (pKa): The pH-Dependent Persona
Most drug molecules, including many pyrazinyl-thiazole derivatives, contain ionizable functional groups. The pyrazine and thiazole rings both contain nitrogen atoms that can be protonated. The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and unionized forms. Since the pH varies dramatically throughout the body (e.g., stomach pH 1-3, intestine pH 5-8, blood pH 7.4), a compound's pKa dictates its charge state, which in turn profoundly influences its solubility, permeability, and target binding.
The "Why": Impact on ADME
-
Solubility: The ionized form of a compound is generally much more water-soluble than the neutral form. A basic pyrazinyl-thiazole will be protonated and more soluble in the acidic environment of the stomach.
-
Permeability: The neutral, unionized form of a drug is typically more lipophilic and therefore permeates biological membranes more readily. The "pH-partition hypothesis" states that absorption is governed by the equilibrium between the soluble, ionized form and the permeable, neutral form.
-
Target Binding: The charge state of a molecule can be critical for its interaction with the amino acid residues in a protein's binding pocket. A change in pH can alter this interaction and thus the compound's potency.
Experimental Determination of pKa
This is a highly accurate and widely used method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added.
Detailed Protocol: Potentiometric pKa Determination
-
Sample Preparation: Accurately weigh and dissolve the pyrazinyl-thiazole compound in a suitable solvent (often a water/co-solvent mixture like methanol or dioxane for less soluble compounds) to a known concentration (e.g., 1 mM). Ensure a constant ionic strength using an electrolyte like 0.15 M KCl.
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.
-
Titration:
-
For a basic compound, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
-
Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software is used to analyze the titration curve and calculate the pKa value(s). For co-solvent methods, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is determined by extrapolating to 0% co-solvent.[1]
This method is suitable for compounds that possess a chromophore close to the ionizing center, such that the UV-Vis absorbance spectrum changes upon protonation or deprotonation. It requires less material than potentiometry and is amenable to a 96-well plate format for higher throughput.
Detailed Protocol: UV-Vis Spectrophotometric pKa Determination
-
Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the pyrazinyl-thiazole compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well UV-transparent plate, add a small, fixed amount of the compound stock solution to each well containing the different pH buffers.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.
Chemical Stability: Ensuring Integrity from Shelf to Target
A drug candidate must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration without significant degradation. Chemical instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life. Pyrazinyl-thiazole compounds, like many heterocyclic systems, can be susceptible to hydrolysis, oxidation, and photolysis.
The "Why": Impact on Drug Development
-
Safety: Degradants must be identified and qualified to ensure they are not toxic.
-
Efficacy: Loss of the active pharmaceutical ingredient (API) due to degradation results in a lower effective dose being delivered to the patient.
-
Shelf-life & Storage: Stability data determines the re-test period for a drug substance and the shelf-life and recommended storage conditions (e.g., temperature, humidity, protection from light) for the final drug product.
Experimental Determination of Chemical Stability
Stability is typically assessed by incubating the compound under various stress conditions and monitoring the remaining parent compound and the formation of degradants over time using a stability-indicating HPLC method.
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation pathways and to demonstrate the specificity of the analytical method. These studies are mandated by regulatory bodies like the ICH.
Detailed Protocol: HPLC-Based Forced Degradation Study
-
Method Development: Develop a stability-indicating HPLC method (typically a gradient reversed-phase method) that can separate the parent pyrazinyl-thiazole compound from all potential degradation products and process impurities.
-
Stress Conditions: Prepare solutions of the compound (e.g., 1 mg/mL) and subject them to the following conditions for a defined period (e.g., up to 7 days), taking samples at various time points (e.g., 0, 2, 8, 24, 48 hours):
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution at elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base) and analyze the samples using the stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the percentage of major degradants formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.
-
Use LC-MS to obtain mass information on the major degradants to help elucidate their structures.
-
Data Presentation and Structure-Property Relationships
Table 1: Predicted Physicochemical and ADME Properties of Representative Pyrazine-Thiazole Analogs [7]
| Compound ID | Structure | M.W. ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | GI Absorption | Solubility |
| 2 | R = H | 349.42 | 3.55 | 95.7 | 2 | 5 | High | Moderate |
| 3 | R = H | 365.42 | 3.10 | 111.9 | 2 | 6 | High | Moderate |
| 4a | R = 4-OCH₃ | 444.52 | 4.31 | 121.2 | 2 | 7 | High | Moderate |
| 4b | R = 4-Cl | 448.93 | 4.88 | 111.9 | 2 | 6 | High | Moderate |
| 4c | R = 4-NO₂ | 459.48 | 4.02 | 157.7 | 2 | 9 | High | Moderate |
| 11a | R = 4-OCH₃ | 416.50 | 4.60 | 95.7 | 2 | 6 | Low | Low |
| 11b | R = 4-Cl | 420.91 | 5.17 | 86.5 | 2 | 5 | Low | Low |
| 11c | R = 4-NO₂ | 431.46 | 4.31 | 132.2 | 2 | 8 | Low | Low |
Data obtained from in silico prediction using SwissADME software as reported by Alomari et al. (2025).[7] TPSA: Topological Polar Surface Area; GI: Gastrointestinal. Solubility is a qualitative prediction.
Analysis of the Data: This predictive data illustrates key SPR trends. For instance, the addition of substituents in series 4 and 11 increases molecular weight and calculated logP. While compounds 4a-c are predicted to retain high GI absorption, the increased lipophilicity and structural complexity in compounds 11a-c lead to predictions of low absorption and low solubility.[7] This underscores the delicate balance required: enhancing potency through substitution must be carefully weighed against the potential negative impact on fundamental physicochemical properties.
Visualizing the Workflow
Diagrams are essential for clarifying complex processes. The following Graphviz diagrams illustrate the logical flow of key experimental protocols described in this guide.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: HPLC-Based logP Determination Workflow.
Caption: Forced Degradation Study Workflow.
Conclusion
The physicochemical properties of a pyrazinyl-thiazole compound are not merely a set of descriptive parameters; they are the fundamental determinants of its potential to become a successful therapeutic agent. Solubility dictates whether a compound can enter the biological system, lipophilicity governs its journey through it, pKa determines its form and function in different environments, and stability ensures its integrity throughout its lifespan. This guide has provided a framework for understanding and evaluating these critical properties, grounding theoretical principles in practical, robust experimental protocols. By integrating these assessments early and thoughtfully into the drug discovery process, researchers can navigate the complex path of lead optimization with greater confidence, making more informed decisions and ultimately increasing the probability of translating a promising molecular scaffold into a life-changing medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
A Senior Scientist's Guide to the Structural Elucidation of Novel Pyrazine-Thiazole Analogs: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Rigorous Elucidation
The hybridization of pyrazine and thiazole scaffolds represents a synergistic strategy for developing potent therapeutic agents, with numerous derivatives showing promise in inhibiting cellular processes related to cancer and microbial infections.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is found in a variety of natural products and clinically used drugs, contributing to a wide range of pharmacological activities.[3][4] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, present in drugs from anti-inflammatories to anticancer agents.[2] As we design and synthesize novel analogs that merge these two powerful pharmacophores, our ability to innovate is directly tied to our capacity to confirm, with absolute certainty, the structure of the molecules we create.
This guide deviates from rigid templates to present a logical, field-proven workflow that mirrors the process of scientific discovery. It is built on a foundation of integrated analytical techniques where each step serves to validate the last, creating a self-reinforcing system of structural proof. We will move from initial hypothesis based on synthesis to the non-negotiable, definitive evidence required for advancing a compound into drug development pipelines.
Chapter 1: The Synthetic Blueprint - Establishing the Initial Hypothesis
The journey of structural elucidation begins not in a spectrometer, but in the reaction flask. The synthetic route chosen provides the foundational hypothesis for the molecule's structure. A common and effective strategy for creating pyrazine-thiazole analogs involves the condensation of a thiosemicarbazone derived from a pyrazine-containing precursor with various halo-carbonyl reagents.[5][6]
For example, the interaction between a thiosemicarbazone of a 2-acetylpyrazine derivative and an α-bromoketone is expected to yield a specific pyrazine-thiazole analog via a Hantzsch-type thiazole synthesis. This reaction mechanism allows us to propose a putative structure. However, this proposal is merely a well-informed hypothesis. Side reactions, unexpected rearrangements, or incorrect starting material identification can lead to erroneous assumptions. Therefore, the primary role of the synthetic chemist in elucidation is to provide a testable hypothesis that will be rigorously challenged and verified by the subsequent analytical workflow.
Chapter 2: Foundational Analysis - Confirming Molecular Identity
Once the novel compound is synthesized and purified, the initial phase of analysis focuses on confirming its most fundamental properties: the molecular formula and the basic carbon-hydrogen framework.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Checkpoint
Before investing significant time in NMR, the first analytical checkpoint is to confirm that the reaction produced a compound of the expected molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for these typically polar heterocyclic compounds, minimizing in-source fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).
The critical step is the use of a high-resolution mass spectrometer (e.g., TOF, Orbitrap). While a nominal mass confirms the integer mass, HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula by eliminating all other elemental combinations that could result in the same nominal mass. This is a crucial go/no-go step; a mismatch between the expected and observed molecular formula signals an immediate need to reconsider the synthetic outcome.
1D NMR Spectroscopy (¹H & ¹³C): Sketching the Skeleton
With the molecular formula confirmed, 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides the first glimpse into the atomic connectivity.[7][8]
-
¹H NMR: This experiment reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which indicates adjacent protons. For pyrazine-thiazole analogs, specific chemical shift regions are indicative of the heterocyclic rings.[5]
-
¹³C NMR & DEPT: The ¹³C NMR spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135) is invaluable, as it distinguishes between CH, CH₂, and CH₃ groups (which appear as positive, negative, and positive signals, respectively), while quaternary carbons are absent.
This initial 1D NMR data allows for the construction of small structural fragments, but rarely provides the full picture for a novel, complex analog. Crowded aromatic regions and the lack of direct evidence for connectivity across non-protonated carbons often leave the structure ambiguous.
| Nucleus Type | Typical Chemical Shift Range (ppm) | Notes |
| Pyrazine C-H | δ 8.0 - 9.0 | Highly deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[5] |
| Thiazole C-H | δ 7.0 - 8.5 | The proton at C5 is typically downfield of the proton at C4.[5] |
| Amine N-H | δ 9.0 - 12.0 | Often appears as a broad singlet; chemical shift can be highly variable.[5] |
| Pyrazine C | δ 135 - 160 | Chemical shifts are sensitive to substituents on the ring. |
| Thiazole C | δ 110 - 170 | C2 is typically the most downfield carbon due to its position between two heteroatoms (N and S). |
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazine-Thiazole Scaffolds.
Chapter 3: Assembling the Puzzle - 2D NMR Correlation Spectroscopy
When 1D NMR spectra are insufficient to assemble the complete structure, 2D NMR experiments are employed. These techniques are the cornerstone of modern structural elucidation, providing unambiguous evidence of atomic connectivity through bonds.[8][9]
The causality is key: we run these experiments to answer specific questions left open by 1D analysis.
-
The Problem: Overlapping proton signals in the aromatic region.
-
The Solution: COSY (Correlation Spectroscopy). This experiment maps ¹H-¹H couplings, allowing one to trace "spin systems." It is invaluable for identifying which protons are adjacent to one another within a specific ring or substituent.
-
-
The Problem: Which proton is attached to which carbon?
-
The Solution: HSQC (Heteronuclear Single Quantum Coherence). This experiment generates a correlation peak for every proton directly attached to a carbon. It provides a definitive map of all C-H bonds, resolving any ambiguity in assigning carbon signals based on chemical shift alone.
-
-
The Problem: How are the fragments connected, especially across quaternary (non-protonated) carbons or heteroatoms?
-
The Solution: HMBC (Heteronuclear Multiple Bond Correlation). This is arguably the most powerful 2D NMR experiment for elucidating novel structures. It reveals correlations between protons and carbons that are two or three bonds away. By observing a correlation from a proton on ring A to a carbon on ring B, one can definitively connect these two fragments. It is the primary tool for assembling the final molecular skeleton.
-
Caption: Decision workflow for selecting 2D NMR experiments.
Chapter 4: The Definitive Answer - Single-Crystal X-ray Crystallography
While NMR provides a robust constitutional structure, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in space.[10][11] It is a non-destructive technique that provides precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[10]
When is X-ray Crystallography Mandatory?
-
Ambiguous Connectivity: In rare cases of highly complex or symmetric molecules where even HMBC data is inconclusive.
-
Stereochemistry: When the molecule contains stereocenters, and their relative or absolute configuration cannot be determined by NMR techniques like NOESY.
-
Tautomerism: To definitively identify the dominant tautomeric form in the solid state.[12]
-
Regulatory Submission: For drug development, a crystal structure is often required for submission to regulatory bodies as it provides the ultimate proof of structure.
The primary barrier to this technique is the need to grow a high-quality, single crystal of the compound, which can be a challenging and time-consuming process.
Caption: High-level workflow for single-crystal X-ray analysis.
Chapter 5: A Self-Validating System - Tandem MS for Corroboration
Tandem mass spectrometry (MS/MS) serves as a powerful complementary technique to NMR for structural validation.[13] In an MS/MS experiment, the molecular ion confirmed by HRMS is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[13][14]
The fragmentation pattern is not random; it is dictated by the molecule's structure. Weaker bonds and stable neutral losses will dictate the primary fragmentation pathways. For N-heterocyclic systems, characteristic cross-ring cleavages can often be observed.[15] By analyzing these fragments, one can piece together the connectivity of the molecule. This provides an independent verification of the structure proposed by NMR. If the observed fragments are consistent with the NMR-derived structure, it significantly increases the confidence in the final assignment. Conversely, if a major fragment cannot be explained, it signals that the proposed structure may be incorrect.
Experimental Protocols
Protocol 1: Acquiring a 2D HMBC Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal. Obtain standard ¹H and ¹³C spectra to determine the spectral widths for both dimensions.
-
Parameter Optimization:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width (SW) to encompass all proton signals.
-
Set the ¹³C spectral width (SW1 in F1) to encompass all carbon signals.
-
Crucial Parameter: Set the long-range coupling delay (typically d6 in Bruker programs). The value is optimized for a specific J-coupling, usually around 8-10 Hz (1/(2J)). A value of 60-80 ms is a good starting point for detecting 2- and 3-bond correlations.
-
-
Acquisition: Acquire the 2D data set. Acquisition time can range from 30 minutes to several hours, depending on sample concentration.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using the residual solvent peak as a reference.
-
-
Analysis: Identify cross-peaks that connect protons (F2 axis) to carbons (F1 axis) over multiple bonds to assemble the molecular framework.
Protocol 2: Preparing a Sample for Single-Crystal X-ray Diffraction
-
Crystal Growth (Vapor Diffusion - Hanging Drop):
-
Dissolve the purified compound in a "good" solvent (one in which it is highly soluble) to near saturation.
-
Place 1-2 mL of a "poor" solvent (one in which the compound is poorly soluble, but is miscible with the good solvent) in the bottom of a small vial.
-
Place a 1-2 µL drop of the concentrated sample solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the vial. The poor solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting the slow growth of ordered crystals.
-
-
Crystal Selection: Under a microscope, identify a suitable crystal. It should have well-defined faces, be free of cracks or defects, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Crystal Mounting:
-
Using a cryoloop of appropriate size, carefully scoop the selected crystal out of the drop. The crystal will be held in the loop by a thin film of mother liquor.
-
Quickly plunge the loop into liquid nitrogen. This vitrifies the surrounding solvent, protecting the crystal from damage during data collection.
-
-
Data Collection: Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) into the diffractometer for data collection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. youtube.com [youtube.com]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Exploration of Pyrazolyl-Thiazole Derivatives
This guide provides an in-depth exploration of the computational methodologies employed in the research and development of pyrazolyl-thiazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this versatile scaffold. We will delve into the theoretical underpinnings of key computational techniques, present detailed protocols for their application, and analyze case studies to illustrate their practical utility.
Part 1: The Strategic Imperative for Computational Chemistry in Pyrazolyl-Thiazole Research
The fusion of pyrazole and thiazole rings creates a privileged heterocyclic scaffold with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The vast chemical space that can be explored through derivatization of this core structure presents both an opportunity and a challenge. Synthesizing and screening every possible analogue is a resource-intensive and time-consuming endeavor. Computational chemistry offers a rational and efficient alternative, enabling researchers to prioritize the synthesis of compounds with the highest probability of success.
This guide focuses on a synergistic computational workflow that integrates several powerful techniques:
-
Density Functional Theory (DFT) Calculations: To understand the intrinsic electronic properties of the molecules.
-
Molecular Docking: To predict the binding modes and affinities of the derivatives in the active sites of biological targets.
-
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate molecular structures with biological activities.
-
ADMET Prediction: To assess the drug-likeness and pharmacokinetic profiles of the compounds in silico.
By the end of this guide, you will have a comprehensive understanding of how to apply these computational methods to your own research on pyrazolyl-thiazole derivatives, enabling you to make more informed decisions and accelerate your drug discovery pipeline.
Part 2: The Computational Toolkit: Theoretical Foundations and Practical Applications
Density Functional Theory (DFT) Calculations: Unveiling Electronic Landscapes
Expertise & Experience: DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of drug design, it provides invaluable insights into the reactivity, stability, and intermolecular interactions of a molecule. By calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), we can rationalize the observed biological activities and guide the design of more potent analogues.[3][4][5]
Trustworthiness: The reliability of DFT calculations is highly dependent on the choice of the functional and the basis set. It is crucial to benchmark these against experimental data or higher-level calculations whenever possible. For organic molecules like pyrazolyl-thiazole derivatives, the B3LYP functional with a 6-31G* basis set is a commonly used and well-validated starting point.[5][6]
Authoritative Grounding: The application of DFT in medicinal chemistry is well-established. For a deeper understanding of the theoretical underpinnings, the reader is referred to the foundational work by Parr and Yang, "Density-Functional Theory of Atoms and Molecules".
Molecular Docking: Predicting Biomolecular Recognition
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[3][4][7] This method is instrumental in identifying potential drug candidates by screening large libraries of compounds against a specific biological target. The scoring functions used in docking algorithms provide an estimate of the binding affinity, allowing for the ranking of compounds for further experimental validation.
Trustworthiness: The accuracy of molecular docking is contingent on the quality of the crystal structure of the target protein and the performance of the docking algorithm. It is essential to validate the docking protocol by redocking the co-crystallized ligand and ensuring that the predicted binding mode has a low root-mean-square deviation (RMSD) from the experimental structure.
Authoritative Grounding: A plethora of docking software is available, both commercial and academic. AutoDock Vina is a widely used open-source option known for its speed and accuracy.[4][7] For a comprehensive review of molecular docking, see the article by Meng et al., "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery".
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Expertise & Experience: QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9] By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of novel compounds and guide lead optimization. Both 2D and 3D-QSAR approaches are commonly employed.[8]
Trustworthiness: The predictive power of a QSAR model is assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predicted R² for an external test set. A robust QSAR model should have high values for all these parameters, indicating its ability to generalize to new data.[8]
Authoritative Grounding: The principles of QSAR were laid down by Hansch and Fujita. For a detailed guide on building and validating QSAR models, the reader is encouraged to consult the work by Tropsha, "Best Practices for QSAR Model Development, Validation, and Exploitation".
ADMET Prediction: Assessing Drug-Likeness
Expertise & Experience: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. In silico ADMET models can identify compounds with potential liabilities, such as poor oral bioavailability or toxicity, thus reducing the attrition rate in later stages of development.[10][11]
Trustworthiness: While in silico ADMET prediction is a valuable screening tool, it is not a substitute for experimental validation. The predictions should be interpreted with caution and used to prioritize compounds for in vitro and in vivo testing.
Authoritative Grounding: Several online platforms and software packages are available for ADMET prediction, such as SwissADME and pkCSM.[11] These tools provide a comprehensive assessment of the pharmacokinetic and pharmacodynamic properties of a compound.
Part 3: In Silico Experimental Protocols
Workflow for Computational Analysis of Pyrazolyl-Thiazole Derivatives
The following diagram illustrates a typical workflow for the computational study of pyrazolyl-thiazole derivatives.
Caption: A typical computational workflow for drug discovery.
Step-by-Step Protocol for Molecular Docking
This protocol outlines the steps for performing molecular docking using AutoDock Vina.
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazolyl-thiazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the ligand in a suitable format (e.g., PDBQT) using AutoDock Tools.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using AutoDock Tools: remove water molecules, add polar hydrogens, and assign Kollman charges.
-
Define the binding site by creating a grid box that encompasses the active site of the protein.
-
-
Docking Simulation:
-
Run AutoDock Vina from the command line, specifying the prepared ligand, receptor, and grid box parameters.
-
The output will be a set of predicted binding poses for the ligand, ranked by their docking scores.
-
-
Analysis of Results:
-
Visualize the predicted binding poses in a molecular visualization software (e.g., PyMOL, VMD).
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Correlate the docking scores and binding interactions with the experimentally observed biological activities.
-
Part 4: Case Studies and Data Interpretation
Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives
A recent study reported the synthesis and antimicrobial evaluation of a series of pyrazolyl-thiazole derivatives of thiophene.[3][4][12] Molecular docking studies were performed to investigate the binding interactions of these compounds with penicillin-binding proteins (PBPs) and sterol 14α-demethylase.[4][7] The results showed a good correlation between the docking scores and the antimicrobial activities, suggesting that these compounds exert their effect by inhibiting these key enzymes.
| Compound | Docking Score (PBP) | Docking Score (14α-demethylase) | MIC (S. aureus) (µg/mL) | MIC (C. albicans) (µg/mL) |
| 7a | -8.5 | -9.2 | 12.5 | 6.25 |
| 7b | -9.1 | -9.8 | 6.25 | 3.12 |
| 7c | -8.8 | -9.5 | 12.5 | 6.25 |
| 7d | -8.9 | -9.6 | 6.25 | 3.12 |
| 7e | -9.2 | -10.1 | 3.12 | 1.56 |
Data synthesized from literature for illustrative purposes.
Anticancer Activity and QSAR Studies
In a study on pyrazolyl-thiazolinone derivatives as antitumor agents, 2D and 3D-QSAR models were developed to understand the structure-activity relationships.[8][9] The QSAR models revealed that the presence of electron-withdrawing groups on the phenyl ring and a bulky substituent at a specific position of the thiazolinone ring were favorable for the anticancer activity. These findings were further supported by molecular docking studies, which showed that the active compounds formed key interactions with the ATP-binding site of the EGFR kinase.[8]
Part 5: Future Directions and Conclusion
Computational studies have become an indispensable tool in the discovery and development of novel pyrazolyl-thiazole derivatives. The integration of DFT, molecular docking, QSAR, and ADMET prediction provides a powerful platform for the rational design of new therapeutic agents. Future research in this area will likely focus on the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine our understanding of the molecular mechanisms of action of these compounds. By embracing these computational approaches, we can accelerate the translation of promising pyrazolyl-thiazole derivatives from the laboratory to the clinic.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 8. ijsdr.org [ijsdr.org]
- 9. [PDF] QSAR and Molecular Docking Studies of Pyrazolyl-thiazolinone Derivatives as Antitumor Activity. Computational studies of pyrazolyl-thiazolinone derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Utilizing 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid in Preclinical Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The hybridization of nitrogen-containing heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, aimed at developing novel therapeutic agents with enhanced potency and selectivity. The pyrazine and thiazole rings are prominent pharmacophores, each contributing unique physicochemical properties that are beneficial for molecular recognition and drug-like characteristics. Thiazole-based compounds, in particular, are integral to several FDA-approved drugs and have been extensively investigated as inhibitors of key enzymes in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX).[1][2]
This document provides a technical guide for the investigation of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid (hereafter referred to as PTCA), a representative molecule from this class. While PTCA itself is a novel investigational compound, its structural motifs suggest a strong potential as a kinase inhibitor. This guide will therefore focus on its application as a hypothetical inhibitor of a key oncogenic kinase (e.g., a Receptor Tyrosine Kinase like EGFR) for the purpose of outlining a comprehensive preclinical evaluation workflow.
The protocols herein are designed for researchers in drug discovery and chemical biology, providing detailed methodologies for assessing the compound's in vitro enzymatic inhibition, its cytotoxic effects on cancer cell lines, and its on-target engagement within a cellular environment.
Compound Profile and Postulated Mechanism of Action
PTCA is a small molecule featuring a central thiazole ring functionalized with a pyrazine moiety at the 2-position and a carboxylic acid at the 4-position. This arrangement provides a rigid scaffold with multiple points for hydrogen bonding and potential metal chelation, features often critical for binding within an enzyme's active site.[3]
Table 1: Physicochemical Properties of PTCA (Predicted)
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₂S | Defines the elemental composition. |
| Molecular Weight | 207.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[4] |
| Hydrogen Bond Donors | 1 (from COOH) | Potential to form key interactions with target protein residues. |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) | Provides multiple points for specific molecular recognition. |
| pKa (acidic) | ~3-4 (predicted) | The carboxylic acid will be deprotonated at physiological pH, impacting solubility and cell permeability. |
| logP (predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
Postulated Mechanism: Based on the activity of structurally related pyrazinyl-thiazole derivatives, PTCA is hypothesized to act as an ATP-competitive kinase inhibitor.[1][5] The pyrazine and thiazole nitrogens can act as hinge-binding motifs within the ATP-binding pocket of a kinase, while the substituted carboxylate group may form additional interactions, conferring specificity. Inhibition of an oncogenic kinase, such as EGFR, would block downstream signaling pathways responsible for cell proliferation and survival.[6]
Figure 1: Postulated mechanism of PTCA as an ATP-competitive kinase inhibitor.
Experimental Protocols
This section provides step-by-step protocols to evaluate PTCA's biological activity. It is crucial to include proper controls in every experiment, including a vehicle control (e.g., 0.1% DMSO), a known active compound as a positive control, and untreated cells as a negative control.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of PTCA on the enzymatic activity of a target kinase by measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[7][2]
Figure 2: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of PTCA in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to achieve final assay concentrations ranging from 10 µM to 0.1 nM.
-
Reaction Setup (384-well plate):
-
Add 1 µL of serially diluted PTCA or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing kinase reaction buffer, target kinase, and substrate peptide. Add 4 µL of this mix to each well.
-
Prepare a 5X ATP solution. To initiate the reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin required for light production.[7] Incubate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The raw luminescence units (RLU) are proportional to the amount of ADP produced. Plot the % inhibition (relative to DMSO controls) against the log concentration of PTCA. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of PTCA required to inhibit 50% of the kinase activity.[9]
Protocol 2.2: Cell Viability/Cytotoxicity Assay (MTT)
This protocol assesses the effect of PTCA on the viability and metabolic activity of a cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer). The MTT assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PTCA in culture medium. Remove the old medium from the wells and add 100 µL of the PTCA-containing medium. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5] Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the % viability against the log concentration of PTCA and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol 2.3: Cellular Target Engagement Assay (Western Blot)
This protocol validates that PTCA inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon PTCA treatment indicates on-target activity.[3][10]
Figure 3: General workflow for Western Blot analysis of target engagement.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PTCA (based on the GI₅₀ value from the MTT assay) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[11] Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes and load them onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.
Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the intensity of the phospho-protein band to the intensity of the total protein or housekeeping protein band. Plot the normalized phosphorylation level against the PTCA concentration to visualize the dose-dependent inhibition of the target pathway.
Data Summary and Interpretation
The data from these three core assays provide a comprehensive initial assessment of PTCA's potential as a drug candidate.
Table 2: Example Data Summary for PTCA
| Assay Type | Target/Cell Line | Endpoint | Result |
|---|---|---|---|
| In Vitro Kinase Assay | Target Kinase (e.g., EGFR) | IC₅₀ | 85 nM |
| Cell Viability Assay | A549 Cancer Cells | GI₅₀ | 0.5 µM |
| Target Engagement | A549 Cancer Cells | p-ERK Reduction | Dose-dependent reduction observed |
Interpretation:
-
An in vitro IC₅₀ < 100 nM suggests that PTCA is a potent inhibitor of its direct enzymatic target.[9]
-
A cellular GI₅₀ value that is within 10-fold of the enzymatic IC₅₀ suggests good cell permeability and on-target activity in a cellular context. A much higher GI₅₀ may indicate poor permeability or efflux pump activity.
-
A clear, dose-dependent reduction in substrate phosphorylation in the Western blot provides strong evidence of on-target engagement and confirms the compound's mechanism of action within the cell.[3]
References
- 1. clyte.tech [clyte.tech]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
"2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid as a molecular scaffold"
An Application Guide to the 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid Scaffold for Medicinal Chemistry
Abstract
The confluence of privileged heterocyclic motifs into a single molecular framework is a powerful strategy in modern drug discovery. This guide focuses on the this compound scaffold, a structure that marries the biological relevance of the pyrazine and thiazole rings. Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the pyrazine ring is a key component in several established therapeutic agents.[4][5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and preliminary biological evaluation of compound libraries based on this versatile scaffold. We present detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices to ensure reproducibility and success.
The Molecular Scaffold: Rationale and Design
The strategic design of the this compound scaffold is predicated on three key pillars:
-
Bio-isosteric Potential: Both pyrazine and thiazole are five or six-membered aromatic heterocycles frequently found in pharmaceuticals, acting as stable, low-toxicity bio-isosteres for other aromatic systems.[6][7]
-
Structural Rigidity and Vectorial Diversity: The thiazole ring acts as a rigid linker, positioning the pyrazine ring and the substituent at the 4-position in a well-defined spatial orientation. This is critical for optimizing interactions with biological targets.
-
A Functional Handle for Derivatization: The carboxylic acid at the 4-position is the linchpin for library development. It serves as a highly versatile functional group for creating a vast array of amide derivatives, allowing for systematic exploration of the surrounding chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.[8][9]
Caption: Structure of the this compound scaffold.
Synthesis of the Core Scaffold
The synthesis of the title scaffold is efficiently achieved via a two-step sequence involving the classic Hantzsch thiazole synthesis, followed by ester hydrolysis.[1][10] The Hantzsch synthesis is a robust and high-yielding method for constructing thiazole rings from an α-halocarbonyl compound and a thioamide.[6][11]
Caption: Workflow for the synthesis of the core molecular scaffold.
Protocol 2.1: Step A - Hantzsch Synthesis of Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the thiazole ring. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.
| Reagent | M.W. | Amount | Moles (mmol) |
| Pyrazine-2-carbothioamide | 139.17 | 1.39 g | 10.0 |
| Ethyl bromopyruvate | 195.02 | 2.15 g | 11.0 |
| Ethanol (anhydrous) | - | 50 mL | - |
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazine-2-carbothioamide (10.0 mmol).[12]
-
Add 50 mL of anhydrous ethanol and stir until the solid is fully dissolved.
-
Slowly add ethyl bromopyruvate (11.0 mmol, 1.1 equivalents) to the solution at room temperature.
-
Rationale: A slight excess of the electrophilic α-haloketone ensures complete consumption of the starting thioamide.
-
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until a solid forms, then filter.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to yield the ethyl ester intermediate as a solid. Characterize by ¹H NMR and MS.
Protocol 2.2: Step B - Saponification to Yield the Carboxylic Acid Scaffold
This step hydrolyzes the ethyl ester to the desired carboxylic acid using a strong base.
| Reagent | M.W. | Amount | Moles (mmol) |
| Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate | 235.25 | 2.35 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Water / THF (1:1) | - | 40 mL | - |
| Hydrochloric Acid (HCl), 2M | - | ~10 mL | - |
Methodology:
-
Suspend the ethyl ester intermediate (10.0 mmol) in a 1:1 mixture of water and tetrahydrofuran (THF) (40 mL total) in a 100 mL round-bottom flask.
-
Rationale: THF is used as a co-solvent to improve the solubility of the organic ester in the aqueous basic solution, facilitating a more efficient reaction.
-
-
Add sodium hydroxide (20.0 mmol, 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. The carboxylic acid product will precipitate as a solid.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
-
Dry the product thoroughly under vacuum. The resulting this compound should be of sufficient purity for the subsequent coupling step. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol: Library Generation via Amide Coupling
The formation of an amide bond is the most frequently used reaction in medicinal chemistry, allowing for the facile linkage of the carboxylic acid scaffold to a diverse array of amine building blocks.[9][13] Carbodiimide-mediated coupling is a reliable and widely used method.[8][14] The following protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to efficiently generate amides while minimizing side reactions.[13]
| Coupling Reagent System | Key Advantages | Common Side Reactions |
| EDC / HOBt | Water-soluble byproducts, good for diverse amines. | Racemization (minimized by HOBt). |
| HATU / DIPEA | Fast reaction times, highly efficient for hindered amines. | Expensive, potential for side reactions with nucleophilic additives. |
| DCC / DMAP | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification. |
This table provides a comparative overview of common amide coupling reagents.[8][13]
Caption: General workflow for library generation via EDC/HOBt amide coupling.
Protocol 3.1: General Procedure for Amide Coupling
Methodology:
-
In a dry vial, dissolve the this compound scaffold (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active HOBt ester.
-
In a separate vial, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in a small amount of the same solvent.
-
Rationale: DIPEA acts as a scavenger for the HCl byproduct of the EDC activation and ensures the amine nucleophile remains deprotonated and reactive.
-
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Biological Screening
Derivatives of the 2-pyrazin-2-yl-1,3-thiazole scaffold are prime candidates for screening in various therapeutic areas, particularly oncology and infectious diseases, given the established activities of their constituent heterocycles.[5][15][16][17] A typical primary screening cascade involves assessing the compounds for a desired biological effect, such as cytotoxicity against cancer cells or inhibition of microbial growth.
Caption: A typical workflow for a high-throughput biological screening cascade.
Protocol 4.1: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[3][15]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized amide derivatives in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Thiazole Derivatives
Introduction: The Therapeutic Potential of Thiazole Derivatives
Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, serves as a foundational scaffold for a multitude of synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives are a subject of intense research in drug discovery due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects.[1][4][5] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the synthesis of novel molecules with enhanced potency and targeted activity.[3] This document provides detailed protocols and expert insights for conducting robust antimicrobial and antifungal assays tailored to the evaluation of these promising thiazole derivatives.
The primary objective of these assays is to determine the in vitro efficacy of newly synthesized thiazole compounds against clinically relevant bacterial and fungal pathogens. This is a critical step in the early stages of drug development, providing essential data on a compound's spectrum of activity and potency. The protocols outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[6][7][8]
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
Before delving into specific protocols, it is crucial to understand the core principles that underpin antimicrobial susceptibility testing. The primary goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] This quantitative measure is a key indicator of a compound's potency.
A qualitative or semi-quantitative alternative, the disk diffusion method, assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[10] This method is particularly useful for initial screening of a large number of compounds.[10]
Critical Consideration for Thiazole Derivatives: Solubility
A significant challenge in the antimicrobial testing of synthetic compounds like thiazole derivatives is their often-limited solubility in aqueous media.[11] To address this, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is imperative to then perform serial dilutions in the appropriate broth medium, ensuring that the final concentration of the solvent in the assay does not exceed a level that could affect microbial growth (typically ≤1%). A solvent-only control must always be included to verify that the solvent itself does not exhibit antimicrobial activity at the concentration used.[11]
Part 2: Antimicrobial Susceptibility Testing Protocols for Thiazole Derivatives
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, based on the CLSI M07 guidelines, is a quantitative assay to determine the MIC of a thiazole derivative against aerobic bacteria.[6][7][12]
Scientific Rationale: The broth microdilution method provides a direct measurement of the concentration of a compound required to inhibit microbial growth. This is achieved by exposing a standardized bacterial inoculum to a range of serially diluted concentrations of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for efficient testing of multiple compounds and concentrations simultaneously. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has a low concentration of inhibitors that could interfere with the activity of the test compounds.
Experimental Workflow:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Thiazole Derivative Stock Solution:
-
Dissolve the thiazole derivative in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions in a 96-Well Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate except the first column.
-
Prepare an initial dilution of the thiazole derivative stock solution in CAMHB.
-
Add 200 µL of this initial dilution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative or semi-quantitative technique for preliminary screening of the antimicrobial activity of thiazole derivatives.[10]
Scientific Rationale: The Kirby-Bauer test is based on the principle of diffusion. A paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, called the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. Mueller-Hinton agar is the standard medium because of its reproducibility, support for the growth of most pathogens, and lack of inhibitors.[15]
Experimental Workflow:
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]
-
-
Inoculation of Agar Plate:
-
Preparation and Application of Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the thiazole derivative solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[3][5]
-
Space the disks sufficiently apart (at least 24 mm) to prevent overlapping of inhibition zones.[5]
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known activity against the test organism.
-
Negative Control: A blank disk impregnated with the solvent used to dissolve the thiazole derivative.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation:
Part 3: Antifungal Susceptibility Testing Protocols for Thiazole Derivatives
Protocol 3: Broth Microdilution for Antifungal MIC Determination
This protocol is adapted from the CLSI M27-A3 guidelines for testing the susceptibility of yeasts to antifungal agents.[8][18][19][20]
Scientific Rationale: Similar to the antibacterial broth microdilution assay, this method determines the MIC of a thiazole derivative against yeast species. The principle relies on exposing a standardized yeast inoculum to serial dilutions of the compound. RPMI-1640 medium is the standard for antifungal susceptibility testing of yeasts as it supports their growth and is buffered to maintain a stable pH. The mechanism of action for many antifungal thiazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[21]
Experimental Workflow:
Caption: Workflow for Antifungal Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Thiazole Derivative Stock Solution:
-
Prepare a stock solution in 100% DMSO as described previously.
-
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, select several yeast colonies.
-
Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Perform two-fold serial dilutions of the thiazole derivative in a 96-well plate using RPMI-1640 medium, following the same procedure as for the antibacterial assay.
-
-
Inoculation:
-
Add 100 µL of the diluted yeast inoculum to each well.
-
-
Controls:
-
Include growth, sterility, and solvent controls as in the antibacterial assay.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or with a microplate reader.
-
Part 4: Data Presentation and Quality Control
Data Presentation
For clarity and comparability, results should be presented in a tabular format.
Table 1: Example of MIC Data for Thiazole Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Escherichia coli ATCC 25922 MIC (µg/mL) |
| Thiazole-A | 8 | 16 |
| Thiazole-B | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Example of Zone of Inhibition Data for Thiazole Derivatives
| Compound (50 µ g/disk ) | Staphylococcus aureus ATCC 25923 Zone of Inhibition (mm) | Escherichia coli ATCC 25922 Zone of Inhibition (mm) |
| Thiazole-C | 18 | 12 |
| Thiazole-D | 22 | 15 |
| Gentamicin (10 µ g/disk ) | 25 | 21 |
Table 3: Example of MIC Data for Thiazole Derivatives against Fungal Strains
| Compound | Candida albicans ATCC 90028 MIC (µg/mL) | Cryptococcus neoformans ATCC 90112 MIC (µg/mL) |
| Thiazole-E | 2 | 4 |
| Thiazole-F | 1 | 2 |
| Fluconazole | 1 | 4 |
Quality Control: Ensuring Self-Validating Systems
The integrity of antimicrobial susceptibility testing relies on stringent quality control. This is achieved through the regular use of well-characterized reference strains with known susceptibility profiles.[1][2][6]
-
Reference Strains: American Type Culture Collection (ATCC) strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 for antibacterial testing, and Candida albicans ATCC 90028 for antifungal testing are commonly used.[1]
-
Frequency of QC Testing: Quality control strains should be tested alongside each batch of experiments. The resulting MIC or zone of inhibition should fall within the acceptable ranges established by CLSI.[2]
-
Troubleshooting: If QC results are out of the acceptable range, it indicates a potential issue with the reagents, inoculum preparation, incubation conditions, or operator technique, and patient results should not be reported until the issue is resolved.[2][22]
Conclusion
The protocols detailed in this guide provide a robust framework for the antimicrobial and antifungal evaluation of novel thiazole derivatives. By adhering to standardized methodologies, incorporating appropriate controls, and understanding the scientific principles behind each step, researchers can generate reliable and reproducible data. This is essential for identifying promising lead compounds and advancing the development of new therapeutic agents to combat infectious diseases.
References
- 1. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 2. bsac.org.uk [bsac.org.uk]
- 3. asm.org [asm.org]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. idexx.com [idexx.com]
- 14. idexx.dk [idexx.dk]
- 15. microbenotes.com [microbenotes.com]
- 16. microbenotes.com [microbenotes.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. researchgate.net [researchgate.net]
- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 22. microbiozindia.com [microbiozindia.com]
Application Notes and Protocols for the Anticancer Activity Screening of Pyrazinyl-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazinyl-Thiazole Scaffolds
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry and oncology.[1] Within this landscape, heterocyclic compounds containing pyrazine and thiazole moieties have emerged as a particularly promising class of molecules.[2][3] These scaffolds are prevalent in a variety of biologically active compounds and approved drugs, demonstrating their versatility in interacting with key molecular targets implicated in cancer progression.[4][5] The hybridization of these two pharmacophores into a single molecular entity presents a compelling strategy for developing potent and selective anticancer agents that may act on multiple cellular pathways.[3][6]
This comprehensive guide serves as a detailed resource for researchers embarking on the in vitro screening of novel pyrazinyl-thiazole compounds. As a senior application scientist, the following protocols and insights are designed to provide a robust framework for evaluating cytotoxic potential, elucidating mechanisms of action, and identifying promising lead candidates for further preclinical development. The methodologies described herein are grounded in established, validated assays and emphasize the importance of rigorous experimental design and data interpretation.[7][8]
Part 1: Foundational Cytotoxicity Screening
The initial phase of screening aims to quantify the cytotoxic or cytostatic effects of the pyrazinyl-thiazole compounds across a panel of human cancer cell lines. This provides crucial information on potency (IC50 values) and the spectrum of activity.[8][9]
Experimental Workflow: From Cell Culture to Data Analysis
A systematic approach is paramount for reproducible and reliable results. The following workflow outlines the key stages of the primary cytotoxicity screening.
Caption: High-level workflow for in-vitro cytotoxicity screening.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver])[1][2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Pyrazinyl-thiazole compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the pyrazinyl-thiazole compounds and the positive control. Treat the cells with various concentrations and include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Protocol 1.2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.[12][13] It is a robust and reproducible alternative to the MTT assay.[14]
Materials:
-
Same as MTT assay, with the following substitutions:
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA and wash the plates four to five times with tap water to remove unbound dye and debris. Air-dry the plates completely.[13][14]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[13]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.[13]
-
Data Analysis: Similar to the MTT assay, calculate cell viability and IC50 values.
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to facilitate comparison and interpretation.[8]
Table 1: Hypothetical In Vitro Cytotoxicity of Pyrazinyl-Thiazole Compounds
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| PT-1 | MCF-7 | Breast Adenocarcinoma | 48 | 5.51 ± 0.09[3] |
| HepG2 | Hepatocellular Carcinoma | 48 | 8.01 ± 0.35[3] | |
| A549 | Lung Carcinoma | 48 | 12.3 ± 1.1 | |
| PT-2 | MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 21.7 ± 2.3 | |
| A549 | Lung Carcinoma | 48 | 35.8 ± 3.1 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48 | 0.8 ± 0.07 |
| HepG2 | Hepatocellular Carcinoma | 48 | 1.2 ± 0.1 | |
| A549 | Lung Carcinoma | 48 | 1.5 ± 0.12 |
Part 2: Mechanistic Elucidation of Anticancer Activity
Once promising compounds with significant cytotoxic activity are identified, the next critical step is to investigate their mechanism of action. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][15]
Protocol 2.1: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[18][19]
Materials:
-
Cancer cells treated with the pyrazinyl-thiazole compound at its IC50 concentration
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer[19]
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9][19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][19]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][20] Anticancer agents often induce cell cycle arrest at specific checkpoints.[21]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI, RNase A, and Triton X-100)[15][22]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrazinyl-thiazole compound for a specified duration (e.g., 24 hours).[15]
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Store at -20°C for at least 2 hours.[15][22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[15]
-
Data Deconvolution: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
Potential Signaling Pathways
Pyrazinyl-thiazole compounds may exert their anticancer effects by modulating various signaling pathways critical for cell survival and proliferation. The diagram below illustrates a hypothetical model of how these compounds might induce apoptosis and cell cycle arrest.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. scispace.com [scispace.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: Characterizing Pyrazole-Thiazole Derivatives as Dual Inhibitors of EGFR and VEGFR-2 Signaling
Abstract: The concurrent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) presents a robust strategy in oncology to simultaneously attack tumor cell proliferation and its essential blood supply. This guide provides a comprehensive framework for researchers and drug development professionals on the application and evaluation of pyrazole-thiazole derivatives, a promising class of small molecules designed to dually target these critical pathways. We will delve into the foundational biology, provide detailed, field-proven protocols for enzymatic and cell-based assays, and explain the causality behind experimental choices to ensure a self-validating workflow.
Part 1: Foundational Concepts and Strategic Rationale
The signaling cascades initiated by EGFR and VEGFR-2 are central to tumor growth, survival, and metastasis. Understanding these pathways is paramount to interpreting inhibitor efficacy.
1.1 The EGFR Pathway: A Driver of Malignant Proliferation EGFR is a receptor tyrosine kinase (RTK) that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively promote cell proliferation, survival, and invasion.[1] Dysregulation of EGFR signaling is a well-documented oncogenic driver in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3]
Caption: EGFR signaling pathway and the point of ATP-competitive inhibition.
1.2 The VEGFR-2 Pathway: Fueling Tumor Angiogenesis Angiogenesis, the formation of new blood vessels, is indispensable for tumor growth beyond a minimal size.[4] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[5] Its activation on endothelial cells leads to their proliferation, migration, and survival, ultimately forming the vascular network that nourishes the tumor.[4]
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
1.3 The Rationale for Dual Inhibition with Pyrazole-Thiazole Scaffolds Targeting a single pathway can lead to acquired resistance as tumors adapt by upregulating alternative signaling routes.[6] Because the EGFR and VEGFR-2 pathways share common downstream effectors and exhibit functional crosstalk, their simultaneous inhibition is an effective strategy to deliver a more potent and durable anti-cancer effect.[6][7] The molecular hybridization of pyrazole and thiazole moieties has yielded a robust chemical scaffold capable of fitting into the ATP-binding pockets of both EGFR and VEGFR-2 kinases, making these compounds highly promising dual inhibitors.[8][9]
Part 2: In Vitro Enzymatic Inhibition Protocols
The first critical step in evaluating a potential inhibitor is to determine its direct effect on the purified target enzymes. This establishes the compound's potency and selectivity. We recommend a luminescence-based assay that quantifies ATP consumption.
Protocol 2.1: VEGFR-2 Kinase Inhibition Assay
-
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. The VEGFR-2 enzyme consumes ATP to phosphorylate a substrate. The addition of a detection reagent containing luciferase results in a luminescent signal proportional to the ATP concentration. Potent inhibitors prevent ATP consumption, leading to a higher luminescent signal. This protocol is adapted from commercially available kits.[10][11]
-
Materials:
-
Recombinant Human VEGFR-2 (BPS Bioscience, Cat. #40301 or similar)
-
5x Kinase Buffer (BPS Bioscience, Cat. #79334 or similar)
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® Max Luminescence Kinase Assay (Promega, Cat. #V6071 or similar)
-
Test Compound (Pyrazole-Thiazole derivative), 10 mM stock in DMSO
-
Reference Inhibitor (e.g., Vandetanib, Sorafenib), 10 mM stock in DMSO
-
White, opaque 96-well plates
-
-
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to a final concentration of 1 mM.[12]
-
Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor. First, create a 10x working stock by diluting the 10 mM DMSO stock into 1x Kinase Buffer. Perform subsequent serial dilutions in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%) to ensure consistency across wells. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture: Prepare a master mixture containing the kinase substrate and ATP. For each 50 µL reaction, you will need 25 µL of this mixture. For 100 reactions, mix:
-
600 µL 5x Kinase Buffer
-
100 µL 500 µM ATP
-
100 µL PTK Substrate (10 mg/ml)
-
1700 µL sterile deionized water
-
-
Plate Setup (perform in duplicate or triplicate):
-
Add 25 µL of the Master Mixture to all wells.
-
Test Wells: Add 5 µL of each diluted test compound concentration.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same final DMSO concentration as the test wells.
-
Blank (0% Activity): Add 5 µL of 1x Kinase Buffer containing DMSO.
-
-
Enzyme Preparation: On ice, dilute the recombinant VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Reaction Initiation:
-
To "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[10]
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read luminescence on a microplate reader.
-
-
-
Data Analysis:
-
Subtract the average "Blank" reading from all other readings.
-
Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Test Well Luminescence / Positive Control Luminescence))
-
Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2.2: EGFR Kinase Inhibition Assay
This protocol is identical to the VEGFR-2 assay, with the following substitutions:
-
Enzyme: Use Recombinant Human EGFR.
-
Reference Inhibitor: Use a known EGFR inhibitor such as Gefitinib or Erlotinib.[6]
Part 3: Cell-Based Functional Assays
After confirming direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a biological context. Cellular assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional anti-cancer response.
Protocol 3.1: Anti-Proliferative Activity (MTT Assay)
-
Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate, which is then solubilized for spectrophotometric quantification.[13] A reduction in signal indicates decreased cell viability.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of the test compound or reference drug. Include "vehicle control" wells treated with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the Percent Viability: % Viability = 100 * (Absorbance of Treated Well / Absorbance of Vehicle Control Well).
-
Plot the % Viability against the log of compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 3.2: Target Engagement via Western Blot
-
Principle: This protocol directly verifies that the test compound inhibits the phosphorylation of EGFR and VEGFR-2 inside the cell, confirming its mechanism of action.[7]
-
Materials:
-
Cancer Cell Line (e.g., A549).
-
Test Compound.
-
Growth factor (EGF or VEGF) for stimulation.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-VEGFR-2, anti-total-VEGFR-2.
-
Loading Control Antibody: anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
-
-
Procedure:
-
Cell Treatment: Grow cells to ~80% confluency. Serum-starve them overnight.
-
Pre-treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from MTT assay) for 2-4 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce receptor phosphorylation. Include an unstimulated control and a stimulated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Perform densitometry analysis using software like ImageJ. Quantify the phosphorylated protein band intensity and normalize it to the total protein intensity for that target. This will demonstrate a dose-dependent decrease in receptor activation.[7]
Part 4: Data Interpretation and Workflow
4.1 Summarizing Quantitative Data Consolidating results into a clear table is essential for comparing the potency of novel compounds against established standards.
| Compound ID | Target Kinase | Enzymatic IC₅₀ (nM) | Cell Line | Anti-Proliferative IC₅₀ (µM) |
| Test Compound 10d | EGFR | 32.5[6] | A549 (NSCLC) | 2.9[14] |
| VEGFR-2 | 43.0[6] | |||
| Gefitinib | EGFR | ~7[2] | A549 (NSCLC) | > 10[15] |
| VEGFR-2 | > 10,000 | |||
| Vandetanib | EGFR | 500 | A549 (NSCLC) | ~5 |
| VEGFR-2 | 40[1] |
Note: Values are representative examples from cited literature and may vary based on assay conditions.
4.2 Integrated Experimental Workflow A logical progression of experiments ensures that resources are used efficiently, moving from high-throughput screening to more complex biological validation.
Caption: A structured workflow for characterizing novel kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid in Advanced Material Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid as a versatile building block in the synthesis of advanced functional materials. While this specific ligand is an emerging compound with a developing application profile, its unique trifunctional design—featuring a pyrazine ring, a thiazole heterocycle, and a carboxylic acid group—positions it as a highly promising candidate for the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and luminescent sensors. The protocols herein are derived from established methodologies for analogous N-heterocyclic and carboxylate-based ligands and are intended to serve as a robust starting point for innovation.
Part 1: Scientific Rationale and Compound Overview
This compound (herein referred to as PzTC) is a heterocyclic organic compound with the molecular formula C₈H₅N₃O₂S.[1] Its structure is a sophisticated amalgamation of three key functional components, each contributing distinct properties relevant to material science:
-
Pyrazine Moiety: A nitrogen-containing aromatic ring that frequently acts as a bridging ligand in coordination polymers, connecting metal centers to form extended network structures.[2][3] The nitrogen atoms offer excellent coordination sites for metal ions.
-
Thiazole Ring: A sulfur-and-nitrogen-containing heterocycle known to participate in coordination chemistry and often contributes to the luminescent properties of the final material.[4][5] The presence of both 'hard' (nitrogen) and 'soft' (sulfur) donor atoms provides diverse coordination possibilities.
-
Carboxylic Acid Group: A primary functional group for forming strong, stable bonds with metal ions to create robust frameworks like MOFs.[6][7] It typically deprotonates to form a carboxylate, which can coordinate to metals in various modes (monodentate, bidentate, bridging).
The combination of these groups in a single, relatively rigid molecule makes PzTC an exceptional candidate for creating materials with tailored porosity, specific catalytic activity, and unique photophysical properties.
Part 2: Application in Metal-Organic Framework (MOF) Synthesis
The multitopic coordination sites of PzTC make it an ideal organic linker for the solvothermal synthesis of novel MOFs. The pyrazine and thiazole nitrogens, along with the carboxylate oxygens, can coordinate to metal clusters, leading to the formation of porous, crystalline structures.
Protocol 1: Solvothermal Synthesis of a Hypothetical PzTC-Based Zinc MOF (Zn-PzTC)
This protocol outlines a general procedure for the synthesis of a zinc-based MOF. Zinc is chosen for its versatile coordination geometries and its common use in creating luminescent MOFs.
Causality and Experimental Insights:
-
Solvent System (DMF/Ethanol): N,N-Dimethylformamide (DMF) is a high-boiling point solvent that facilitates the dissolution of the organic linker and metal salt. It often acts as a template or structure-directing agent during crystal growth. Ethanol is added to modify the polarity and solubility parameters, which can influence crystal nucleation and morphology.
-
Temperature: The reaction is conducted at an elevated temperature (100-120 °C) to provide the necessary activation energy for the deprotonation of the carboxylic acid and the formation of the metal-ligand coordination bonds. This is a typical condition for solvothermal MOF synthesis.[8]
-
Acid/Base Modulation: The use of modulators like formic acid or other monocarboxylic acids is a common strategy to control the nucleation rate and improve the quality and size of the resulting crystals by competing for coordination sites. While not included in this baseline protocol, it is a key parameter for optimization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 20.7 mg (0.1 mmol) of this compound (PzTC) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of ethanol.
-
-
Mixing and Sealing:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Ramp the temperature to 110 °C over 2 hours.
-
Hold the temperature at 110 °C for 48 hours.
-
Allow the oven to cool naturally to room temperature over 24 hours.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF (5 mL each) to remove unreacted starting materials.
-
Immerse the crystals in fresh dichloromethane (DCM) for 72 hours, replacing the DCM every 24 hours. This solvent exchange process is crucial to remove high-boiling DMF from the pores of the MOF.
-
Decant the DCM and dry the sample under a high vacuum at 80 °C for 12 hours to fully activate the MOF, ensuring the pores are empty of solvent molecules.
-
Expected Characterization:
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A distinct pattern of sharp peaks, indicating a crystalline material. The peak positions can be used to solve the crystal structure. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating thermal stability, and finally, decomposition at higher temperatures. |
| Gas Adsorption (N₂ at 77 K) | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. Used to calculate the BET surface area and pore volume. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, confirming coordination to the metal center. |
Part 3: Application as a Luminescent Sensor
The conjugated π-system encompassing the pyrazine and thiazole rings suggests that PzTC and its metal complexes could exhibit useful photoluminescent properties.[5][9] Coordination to d¹⁰ metal ions like Zn²⁺ or Cd²⁺ often enhances ligand-based luminescence.[5] Such materials can be used for sensing applications, where the presence of an analyte quenches or enhances the luminescence.
Protocol 2: Synthesis of a Luminescent Cadmium Coordination Polymer
This protocol describes the synthesis of a 1D or 2D coordination polymer with cadmium, a metal ion known to form luminescent complexes.
Causality and Experimental Insights:
-
Metal Choice (Cadmium): Cd(II), a d¹⁰ metal ion, is chosen because it is redox-inactive and less likely to quench luminescence through electron transfer mechanisms, often resulting in highly emissive materials.[4]
-
Reaction Method (Slow Evaporation): This method allows for the slow growth of high-quality single crystals suitable for X-ray diffraction analysis. The gradual increase in concentration as the solvent evaporates drives the crystallization process.
-
Mixed Solvent System (Methanol/Water): Methanol helps dissolve the organic ligand, while water is an excellent solvent for the metal salt. The ratio can be tuned to control the solubility and crystallization rate.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve 20.7 mg (0.1 mmol) of PzTC in 10 mL of methanol. A small amount of a base (e.g., triethylamine, 0.1 mmol) may be added to facilitate deprotonation and dissolution.
-
Dissolve 30.8 mg (0.1 mmol) of Cadmium Acetate Dihydrate (Cd(OAc)₂·2H₂O) in 5 mL of deionized water.
-
-
Reaction and Crystallization:
-
Filter both solutions to remove any particulate impurities.
-
Carefully layer the aqueous metal salt solution onto the methanolic ligand solution in a narrow test tube. Alternatively, combine the solutions and stir for 30 minutes.
-
Cover the container with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a dark, vibration-free location at room temperature.
-
-
Crystal Harvesting:
-
After several days to two weeks, crystals should form.
-
Collect the crystals by filtration and wash them sparingly with a cold methanol/water (1:1) mixture.
-
Air-dry the crystals.
-
Workflow for Luminescence Sensing Application
The resulting Cd-PzTC coordination polymer can be tested as a sensor for analytes like nitroaromatics or metal ions.
dot
Caption: Workflow for evaluating the luminescent sensing capabilities of the Cd-PzTC material.
Part 4: Visualization of Logical Relationships
Diagram 1: Coordination Modes of PzTC Ligand
This diagram illustrates the potential ways the PzTC ligand can coordinate with metal (M) centers, highlighting its versatility as a multitopic linker.
dot
Caption: Potential coordination modes of the PzTC ligand with metal centers.
Part 5: Concluding Remarks and Future Outlook
This compound represents a frontier ligand for the rational design of functional materials. The protocols provided here serve as a foundational guide for exploring its potential in constructing porous MOFs for gas storage and separation, as well as developing sensitive luminescent sensors. The true potential of PzTC will be unlocked through systematic variation of metal centers, reaction conditions, and post-synthetic modifications. Researchers are encouraged to use these notes as a springboard for further investigation into this promising molecular building block.
References
- 1. This compound [m.chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. One moment, please... [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Thiazole Derivatives
Introduction: The Therapeutic Potential and Cellular Impact of Thiazole Derivatives
Thiazole and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] Possessing a wide spectrum of biological activities, these compounds have been investigated for their antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][3] A growing body of evidence demonstrates that certain thiazole derivatives can effectively induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for novel therapeutic agents.[2][4][5][6]
The anticancer mechanisms of thiazole derivatives are multifaceted, often involving the modulation of critical cellular signaling pathways. One of the key pathways frequently implicated is the PI3K/Akt/mTOR signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival.[7][8][9][10] By inhibiting components of this pathway, thiazole derivatives can halt uncontrolled cell proliferation and trigger programmed cell death. Furthermore, these compounds have been shown to induce apoptosis through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential (MMP).[6][11][12][13]
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with thiazole derivatives. This powerful technology allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. By employing specific fluorescent probes, researchers can precisely measure key indicators of cellular health and death, including the stages of apoptosis, the distribution of cells throughout the cell cycle, and the generation of reactive oxygen species (ROS). This application note provides a comprehensive guide with detailed protocols for utilizing flow cytometry to analyze the effects of thiazole derivatives on cultured cells.
Principle of the Assays
A thorough investigation into the cellular effects of thiazole derivatives typically involves a multi-parametric approach. The three fundamental flow cytometry assays detailed in this guide provide a robust framework for characterizing the bioactivity of these compounds.
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI): This dual-staining method is the gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. In healthy cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells. It can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Cell Cycle Analysis using Propidium Iodide (PI): The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents, including thiazole derivatives, exert their effects by causing cell cycle arrest at specific checkpoints, such as G1 or G2/M.[4][14][15][16][17][18] Flow cytometry with PI staining allows for the quantification of the DNA content within a population of cells.[8] Since the amount of DNA doubles as cells progress from the G1 to the G2/M phase, this method enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Reactive Oxygen Species (ROS) Detection using DCFDA: Reactive oxygen species are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress and cellular damage, ultimately triggering apoptosis.[5] The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a reliable indicator of intracellular ROS levels.[12][16][19][20] Once inside the cell, DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is directly proportional to the amount of intracellular ROS.
Experimental Workflow and Data Interpretation
The following diagram outlines the general workflow for analyzing cells treated with thiazole derivatives using the protocols described in this application note.
Caption: A flowchart of the experimental steps.
Signaling Pathway Implicated in Thiazole Derivative Action
Many thiazole derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently observed target.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Detailed Protocols
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[7][9][10][11]
Materials:
-
FITC Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Treated and control cells
Procedure:
-
Induce Apoptosis: Treat cells with the thiazole derivative at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Harvest Cells: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them directly. It is crucial to also collect the supernatant from adherent cultures as it may contain apoptotic cells that have detached.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in PBS.
-
Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Quadrant 1 (Q1) | Negative | Positive | Necrotic Cells |
| Quadrant 2 (Q2) | Positive | Positive | Late Apoptotic Cells |
| Quadrant 3 (Q3) | Negative | Negative | Live Cells |
| Quadrant 4 (Q4) | Positive | Negative | Early Apoptotic Cells |
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is based on standard methods for analyzing DNA content for cell cycle assessment.[8][14][21][22]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Cell Washing: Wash the cell pellet once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical to prevent cell clumping.
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet.
-
Carefully decant the ethanol and wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which PI can also bind to.[8][21]
-
-
Incubation: Incubate the cells for 30 minutes at room temperature or 4°C overnight, protected from light.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation:
| Cell Cycle Phase | DNA Content | PI Fluorescence Intensity |
| Sub-G1 | Fragmented DNA | Lower than G0/G1 |
| G0/G1 | 2n | Peak 1 |
| S | >2n, <4n | Between Peak 1 and 2 |
| G2/M | 4n | Peak 2 (twice the intensity of G0/G1) |
Protocol 3: Intracellular ROS Detection by DCFDA Staining
This protocol is a standard method for the detection of intracellular reactive oxygen species.[6][12][16][17][19][20]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA/H2DCFDA)
-
Serum-free cell culture medium or PBS
-
Treated and control cells
-
Positive control (e.g., H₂O₂) and negative control (e.g., N-acetyl-L-cysteine, NAC)
Procedure:
-
Cell Preparation: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Staining:
-
Remove the culture medium and wash the cells once with warm serum-free medium or PBS.
-
Add the DCFDA working solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with pre-warmed medium or PBS.
-
Add fresh culture medium containing the thiazole derivative at the desired concentrations. Include appropriate controls.
-
-
Incubation: Incubate the cells for the desired treatment period.
-
Harvest and Analysis:
-
Harvest the cells as previously described.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze immediately by flow cytometry, typically using the FITC channel (excitation ~488 nm, emission ~525 nm).
-
Data Interpretation:
An increase in the mean fluorescence intensity (MFI) of the DCF signal in treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
Summary of Reagents and Expected Outcomes
| Assay | Key Reagents | Principle | Expected Outcome with Active Thiazole Derivative |
| Apoptosis | Annexin V-FITC, Propidium Iodide (PI) | Detection of phosphatidylserine externalization and membrane integrity | Increase in Annexin V positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis). |
| Cell Cycle | Propidium Iodide (PI), RNase A | Stoichiometric binding of PI to DNA for content analysis | Accumulation of cells in a specific phase (e.g., G1 or G2/M), and an increase in the sub-G1 population (apoptotic cells). |
| ROS Detection | DCFDA (H2DCFDA) | Oxidation of non-fluorescent DCFDA to fluorescent DCF by ROS | Increased mean fluorescence intensity (MFI) indicating elevated intracellular ROS levels. |
Conclusion
The protocols outlined in this application note provide a robust and reliable framework for the comprehensive analysis of cellular responses to thiazole derivatives using flow cytometry. By systematically evaluating apoptosis, cell cycle progression, and ROS production, researchers can gain critical insights into the mechanisms of action of these promising therapeutic compounds. The combination of these assays, supported by an understanding of the underlying signaling pathways, will undoubtedly accelerate the discovery and development of novel thiazole-based anticancer agents.
References
- 1. biocompare.com [biocompare.com]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. pubs.acs.org [pubs.acs.org]
Protocol for Determining the Cytotoxicity of Pyrazinyl-Thiazole Compounds Using the MTT Assay
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic effects of novel pyrazinyl-thiazole compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the assay's principles, critical optimization steps, a detailed experimental workflow, and robust data analysis. By explaining the causality behind each procedural choice, this document serves as a practical manual for generating reliable and reproducible cytotoxicity data, a crucial step in the early stages of drug discovery.
The Principle of the MTT Assay
The MTT assay is a cornerstone for evaluating cell viability and proliferation.[1] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[2][3] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[4][5][6]
The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2][5][7] Dead or inactive cells lose the ability to perform this conversion. After a defined incubation period, the insoluble formazan crystals are dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The resulting colored solution's absorbance is then measured with a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[8][9] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, signaling a cytotoxic or anti-proliferative effect of the tested compound.[4]
Application in Novel Drug Discovery
The MTT assay is instrumental in the primary screening of large libraries of chemical compounds for potential therapeutic activity.[4] For novel heterocyclic scaffolds like pyrazinyl-thiazoles, which are explored for various pharmacological activities including anticancer effects, the MTT assay provides a robust, high-throughput method to quantify their cytotoxic potential.[10][11][12][13] This initial cytotoxicity profile is essential for determining dose-response curves, calculating the half-maximal inhibitory concentration (IC50), and selecting promising lead compounds for further mechanistic studies.[4][14]
Pre-Protocol: Assay Optimization and Validation
The reliability of the MTT assay is contingent on careful optimization of key parameters. A self-validating system requires consistency and appropriate controls.
Cell Seeding Density
Optimizing the number of cells plated per well is the most critical step for ensuring that the results are within a linear and sensitive range.
-
Causality : Too few cells will produce a weak signal, leading to low absorbance readings and poor sensitivity.[15] Conversely, too many cells can become over-confluent, leading to contact inhibition, nutrient depletion, and a reduced metabolic rate that does not accurately reflect the compound's effect.[15] The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[4]
-
Protocol : Perform a preliminary experiment by seeding a range of cell densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and incubating for the planned duration of the drug treatment (e.g., 24, 48, or 72 hours).[16] Perform the MTT assay on these untreated cells. Plot absorbance vs. cell number to identify the density that falls within the linear portion of the curve and yields an absorbance value between 0.75 and 1.25.[16]
| Cell Line Example | Typical Seeding Density (cells/well) |
| A549 (Lung Carcinoma) | 5,000 - 10,000 |
| MCF-7 (Breast Adenocarcinoma) | 5,000 - 15,000 |
| HepG2 (Hepatocellular Carcinoma) | 10,000 - 20,000 |
| Suspension Cells (e.g., Jurkat) | 50,000 - 100,000 |
Note: These are starting points and must be optimized for your specific cell line and culture conditions.[4][17]
Preparation of Pyrazinyl-Thiazole Compounds
Proper handling of test compounds is vital for reproducibility.
-
Stock Solution : Dissolve the pyrazinyl-thiazole compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[18] Ensure complete dissolution and store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[18]
-
Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Solvent Control (Vehicle Control) : The final concentration of DMSO in the culture wells should be kept constant across all treatments and must not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[18] A vehicle control, containing cells treated with the same final DMSO concentration used in the highest compound dose, is mandatory to establish the 100% viability baseline.[18]
Incubation Times
-
Cell Attachment : For adherent cells, allow a 24-hour incubation period after seeding for cells to attach and resume logarithmic growth before adding the test compounds.[18]
-
Compound Exposure : The treatment duration (e.g., 24, 48, 72 hours) depends on the compound's expected mechanism of action and the cell line's doubling time.
-
MTT Incubation : A 2 to 4-hour incubation with the MTT reagent is typically sufficient for formazan crystal formation.[16] This step should be timed consistently across all plates.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Materials and Reagents
-
Pyrazinyl-thiazole compounds
-
Cell line of interest (in logarithmic growth phase)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: Prepare a 5 mg/mL stock in sterile Phosphate-Buffered Saline (PBS).[2][3][19] Filter-sterilize and store protected from light at 4°C (short-term) or -20°C (long-term).[3][19]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Harvest cells that are in a healthy, logarithmic growth phase. For adherent cells, use Trypsin-EDTA.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.
-
Dilute the cells in complete culture medium to the pre-determined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice : To avoid "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[15]
-
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[18]
Day 2: Compound Treatment
-
Prepare serial dilutions of your pyrazinyl-thiazole compounds and controls in complete culture medium. A typical setup includes 6-8 concentrations per compound.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate compound concentration or control.
-
Controls :
-
Vehicle Control : Medium with the highest final concentration of DMSO.
-
Untreated Control : Medium only.
-
Positive Control : Medium with a known cytotoxic agent.
-
Blank : Medium only, no cells (for background subtraction).
-
Compound Color Control : Medium with the highest concentration of test compound, no cells (to check for interference).[4][20]
-
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: Performing the MTT Assay
-
After the treatment incubation, carefully aspirate the compound-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will produce visible purple formazan crystals.
-
After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[18]
-
Gently agitate the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[1]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[1] Read the plate within 1 hour.[1]
Data Analysis and Interpretation
Calculating Percentage Cell Viability
The raw absorbance values must be corrected by subtracting the background. The viability of treated cells is then expressed as a percentage relative to the vehicle control.
-
Calculate the mean absorbance for each set of replicates (blank, controls, and each compound concentration).
-
Subtract the mean blank absorbance from all other mean absorbance values.
-
Calculate the Percentage Viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Mean Blank Absorbance) / (Absorbance of Vehicle Control - Mean Blank Absorbance)] * 100[21]
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits cell viability by 50%.
-
Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Microsoft Excel) to fit the data to a non-linear regression curve (sigmoidal dose-response curve).[14][22]
-
The software will calculate the IC50 value from this curve.
| Compound Concentration (µM) | Mean Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 1.150 | 100.0% |
| 1 | 1.081 | 94.0% |
| 5 | 0.932 | 81.0% |
| 10 | 0.644 | 56.0% |
| 25 | 0.357 | 31.0% |
| 50 | 0.127 | 11.0% |
| 100 | 0.046 | 4.0% |
| Calculated IC50 | ~12.5 µM |
Table: Example data set for calculating % viability and determining the IC50 value.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference.[4][15] | Use sterile technique; Use phenol red-free and/or serum-free medium during MTT incubation.[15] |
| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time.[15][16] | Optimize cell number via titration; Increase MTT incubation time (e.g., up to 4 hours).[15][16] |
| High Replicate Variability | Inaccurate pipetting; "Edge effects" on the plate.[15][16] | Calibrate pipettes; Avoid using outer wells for experimental data.[15] |
| Compound Interference | Test compound is colored or has reducing properties.[4] | Run a "compound only" control (no cells) and subtract its absorbance from treated wells.[4][20] |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing.[4] | Ensure complete medium removal; Pipette up and down or use an orbital shaker to mix after adding DMSO.[1][4] |
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. atcc.org [atcc.org]
- 7. clyte.tech [clyte.tech]
- 8. mdpi.com [mdpi.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking Studies of Pyrazine-2-Carboxylic Acid Derivatives
Introduction: The Significance of Pyrazine Scaffolds and In Silico Screening
Pyrazine-2-carboxylic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry. The parent compound's most famous derivative, pyrazinamide, is a first-line antitubercular drug essential for treating Mycobacterium tuberculosis infections.[1][2] Its unique efficacy against semi-dormant mycobacteria makes it a critical component of combination therapies.[2] Beyond tuberculosis, the pyrazine ring is a versatile pharmacophore found in compounds targeting a wide array of biological systems, exhibiting activities such as anticancer, anti-inflammatory, and diuretic effects.[3]
The exploration of this chemical space for novel therapeutics is a significant endeavor in drug development. Molecular docking, a powerful computational technique, serves as a pivotal tool in this process.[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6][7] By simulating these molecular interactions in silico, researchers can rapidly screen large virtual libraries of pyrazine derivatives against specific protein targets, prioritizing the most promising candidates for synthesis and experimental validation.[4][8] This approach significantly accelerates the drug discovery pipeline, reduces costs, and provides deep mechanistic insights into ligand-receptor interactions at an atomic level.[7]
This guide provides a detailed protocol for conducting molecular docking studies on pyrazine-2-carboxylic acid derivatives, grounded in the principles of scientific rigor and reproducibility. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.
Foundational Principles: Causality in Docking Choices
A successful molecular docking experiment is not merely a computational exercise but a hypothesis-driven investigation. The choices made regarding software, algorithms, and scoring functions directly influence the reliability of the results.
-
Search Algorithms: These algorithms explore the conformational space of the ligand within the protein's binding site. Common methods include Monte Carlo, genetic algorithms, and fragment-based approaches.[6] The goal is to generate a diverse set of possible binding poses that sample the ligand's rotational and translational degrees of freedom.
-
Scoring Functions: Once poses are generated, a scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.[9][10] Scoring functions are mathematical models that approximate the free energy of binding. They can be broadly categorized as:
-
Force-Field-Based: Utilize classical mechanics parameters (e.g., van der Waals, electrostatic interactions) to calculate binding energy.[11][12]
-
Empirical: Use regression-based equations where coefficients are fitted to experimental binding data.[11]
-
Knowledge-Based: Derive statistical potentials from databases of known protein-ligand complexes.[9][11]
-
The choice of scoring function is critical and should ideally be validated for the specific protein family under investigation.[11] No single function is universally superior, and using a consensus approach (combining results from multiple functions) can often improve predictive accuracy.[9][11]
The Molecular Docking Workflow: A Visual Overview
The process of molecular docking can be systematically broken down into distinct phases, from initial preparation to final analysis. Each step is crucial for ensuring the integrity and validity of the study.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Docking Pyrazine Derivatives with AutoDock Vina
This protocol uses AutoDock Vina, a widely-used and validated open-source docking program, along with AutoDock Tools (ADT) for file preparation and PyMOL for visualization.[13][14]
Part I: Protein Preparation
The quality of the target protein structure is paramount. This protocol assumes the starting point is a PDB file obtained from the RCSB Protein Data Bank.
-
Obtain and Clean the Protein Structure:
-
Download the PDB file for your target protein.
-
Causality: The raw PDB file contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking algorithm.[15][16] These must be removed.
-
Action: Open the PDB file in a molecular viewer (e.g., Discovery Studio Visualizer, PyMOL) and manually delete all water molecules (HOH) and any co-crystallized ligands or ions not essential for binding.[17] Save this cleaned structure as a new PDB file (e.g., protein_cleaned.pdb).
-
-
Prepare the Receptor for Docking (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Go to File > Read Molecule and open protein_cleaned.pdb.
-
Causality: Docking algorithms require correct protonation states and atomic charges to calculate electrostatic interactions accurately. ADT automates this process.
-
Action:
-
Action: Save the prepared protein in the required PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt. This format includes atomic charges (Q) and atom types (T).[20]
-
Part II: Ligand Preparation
This section details the conversion of 2D pyrazine-2-carboxylic acid derivative structures into 3D formats ready for docking.
-
Generate 3D Ligand Structures:
-
Causality: Ligands must be represented as 3D structures with realistic bond lengths and angles. An energy minimization step is crucial to find a low-energy, stable conformation.[15]
-
Action:
-
Draw your pyrazine derivative in 2D using software like ChemDraw or MarvinSketch.
-
Alternatively, obtain the structure from a database like PubChem and save it in SDF or MOL2 format.[21]
-
Use a tool like Open Babel to convert the 2D structure to 3D and perform energy minimization (e.g., using the MMFF94 force field).
-
-
-
Prepare Ligand for Docking (using AutoDock Tools):
-
Launch ADT.
-
Go to Ligand > Input > Open and load your 3D ligand file.
-
Causality: ADT must define the rotatable bonds within the ligand, which allows the docking algorithm to explore conformational flexibility.
-
Action:
-
Action: Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT (e.g., ligand_01.pdbqt).
-
Part III: Execution of Molecular Docking
-
Define the Binding Site (Grid Box Generation):
-
Causality: The docking simulation must be confined to a specific volume of the protein, typically the known active site. This is defined by a "grid box".[14] The size and center of this box dictate the search space for the ligand.
-
Action (in ADT):
-
Load the prepared protein.pdbqt file.
-
Go to Grid > Grid Box.
-
Adjust the center coordinates and dimensions (in Angstroms) of the box to encompass the entire binding pocket. If a co-crystallized ligand was present, centering the box on its location is a common and effective strategy.[17][20]
-
Record the center_x, center_y, center_z and size_x, size_y, size_z values. These are critical for the next step.[14]
-
-
-
Create the Configuration File:
-
Run the Vina Simulation:
-
Action: Open a command line terminal, navigate to your working directory, and execute the following command:[19] vina --config conf.txt --log ligand_01_log.txt
-
Results Analysis and Protocol Validation
Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[22][23]
Analysis of Docking Output
-
Binding Affinity (Docking Score):
-
The primary quantitative output is the binding affinity, reported in kcal/mol in the log file (ligand_01_log.txt) and the output PDBQT file (ligand_01_out.pdbqt).[24]
-
Interpretation: More negative values indicate stronger predicted binding.[24] Vina provides scores for multiple binding modes (poses). The top-ranked pose (Mode 1) is considered the most probable.
-
-
Pose and Interaction Visualization:
-
Causality: A good docking score must be supported by chemically sensible interactions between the ligand and protein.
-
Action: Use a molecular visualization tool like PyMOL or Discovery Studio to open the protein.pdbqt and the ligand_01_out.pdbqt files.[25]
-
Analyze the top-ranked pose to identify key interactions:[23][26]
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Common with aromatic rings like pyrazine.
-
Ionic Interactions: Between charged groups.
-
-
Protocol Validation: A Self-Validating System
-
Causality: Before screening unknown compounds, you must validate that your docking protocol can accurately reproduce known binding information. This builds confidence in the predictive power of your model.[27]
-
Re-docking Protocol:
-
If your target protein structure was co-crystallized with a known ligand, use that ligand for a validation run.
-
Prepare the protein and this "native" ligand using the exact same protocol described above.
-
Run the docking simulation.
-
Validation Metric (RMSD): Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic position.[22][23]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[9][23]
-
Data Presentation: Example Docking Results
| Derivative ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| PZA-001 | Pyrazine-2-carboxamide | -6.8 | ASP8, VAL125, PHE149 | H-Bond, Hydrophobic |
| PZA-002 | 5-chloro-pyrazine-2-carboxylic acid | -7.5 | ASP8, GLY132, ILE21 | H-Bond, Halogen Bond |
| PZA-003 | N-(phenyl)pyrazine-2-carboxamide | -8.2 | PHE149, TYR158, ILE21 | H-Bond, Pi-Pi Stacking |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 9. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking Score Functions | PPTX [slideshare.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Molecular Docking Scoring [acemate.ai]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. youtube.com [youtube.com]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. youtube.com [youtube.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazinyl-Thiazole Analogs as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of pyrazinyl-thiazole analogs as potent inhibitors of carbonic anhydrases (CAs). Designed for researchers, medicinal chemists, and drug development professionals, this document offers not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying principles.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[1][2] With 15 known isoforms in humans, each exhibiting distinct tissue distribution and subcellular localization, CAs represent a rich landscape for therapeutic intervention.[3][4]
Dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of certain isoforms is a hallmark of various diseases. In ophthalmology, elevated CA II and XII activity in the ciliary body contributes to the increased intraocular pressure seen in glaucoma.[3] In oncology, the tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic cancers, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis.[2][5] Consequently, the development of isoform-selective CA inhibitors is a highly active area of research with significant therapeutic promise.[2]
While sulfonamides have been the cornerstone of CA inhibitor design, the exploration of non-sulfonamide scaffolds is crucial for developing inhibitors with novel binding modes and improved selectivity profiles.[3] The pyrazinyl-thiazole scaffold has emerged as a promising chemotype in this regard, offering a versatile platform for the design of potent and selective CA inhibitors.[6][7]
Synthetic Strategy: Crafting Pyrazinyl-Thiazole Analogs
The synthesis of pyrazinyl-thiazole analogs is efficiently achieved through the well-established Hantzsch thiazole synthesis. This robust reaction involves the condensation of a thioamide with an α-haloketone.[8] In our case, the key precursors are a pyrazine-containing thioamide and a substituted α-chloroacetophenone.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazinyl-thiazole analogs.
Protocol 2.1: Synthesis of a Representative Pyrazinyl-Thiazole Analog
This protocol details the synthesis of 2-(pyrazin-2-yl)-4-(4-chlorophenyl)thiazole, a representative analog.
Materials and Reagents:
-
Pyrazine-2-carbonitrile
-
Hydrogen sulfide gas or sodium hydrosulfide
-
Pyridine
-
Triethylamine
-
4-Chloroacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Ethanol
-
Silica gel for column chromatography[9]
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of Pyrazine-2-carbothioamide (Thioamide Precursor)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve pyrazine-2-carbonitrile (1 eq.) in a mixture of pyridine and triethylamine (10:1 v/v).
-
Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or alternatively, add sodium hydrosulfide (1.5 eq.) portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazine-2-carbothioamide.
Step 2: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethan-1-one (α-Haloketone Precursor)
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(4-chlorophenyl)ethan-1-one. This intermediate is often used in the next step without further purification.
Step 3: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve pyrazine-2-carbothioamide (1 eq.) and 2-chloro-1-(4-chlorophenyl)ethan-1-one (1 eq.) in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pyrazinyl-thiazole analog.
Protocol 2.2: Purification and Characterization
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
A solvent system of hexane and ethyl acetate in a gradient elution is typically effective. The optimal ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified pyrazinyl-thiazole analog as a solid.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized compound by acquiring ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the expected structure.[8][11]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[8][11]
Biological Evaluation: Probing Carbonic Anhydrase Inhibition
The inhibitory potency of the synthesized pyrazinyl-thiazole analogs is determined using an in vitro colorimetric assay that measures the esterase activity of carbonic anhydrase. This assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored p-nitrophenolate anion, with the rate of formation monitored spectrophotometrically.
Diagram of the Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
Acetazolamide (positive control)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare stock solutions of the synthesized pyrazinyl-thiazole analogs and acetazolamide in DMSO.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
-
Assay in 96-Well Plate:
-
In triplicate, add the following to the wells of a 96-well plate:
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Vehicle Control (100% activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of serially diluted pyrazinyl-thiazole analog + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of serially diluted acetazolamide + 20 µL CA Working Solution.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) and Data Interpretation
The inhibitory potency and isoform selectivity of pyrazinyl-thiazole analogs are highly dependent on the nature and position of substituents on both the pyrazine and thiazole rings. A systematic exploration of these substitutions is key to optimizing the pharmacological profile of these inhibitors.
Diagram of Key Structural Features for CA Inhibition
Caption: Key structural features influencing carbonic anhydrase inhibition.
Key SAR Insights:
-
Pyrazine Ring Substituents (R1): Modifications on the pyrazine ring can influence the molecule's solubility and its interactions with the more hydrophilic portion of the CA active site. Small, polar groups may enhance water solubility, which can be beneficial for bioavailability.
-
Thiazole Ring Substituents (R2): The substituent at the 4-position of the thiazole ring plays a crucial role in determining isoform selectivity. Bulky, hydrophobic groups can extend into a hydrophobic pocket within the active site, leading to tighter binding and potentially discriminating between isoforms with different active site topographies.[12][13] For example, analogs with a 4-chlorophenyl or a 4-methoxyphenyl group at this position have shown potent inhibitory activity.[7]
-
Nitrogen Atoms as Zinc Binders: The nitrogen atoms of the pyrazinyl-thiazole scaffold can act as zinc-binding groups, coordinating with the catalytic Zn²⁺ ion in the active site. This interaction is a key determinant of inhibitory potency.
Table of Inhibitory Activities of Representative Pyrazinyl-Thiazole Analogs
The following table summarizes the inhibitory activities (IC₅₀ values) of a series of pyrazinyl-thiazole analogs against four key human carbonic anhydrase isoforms.
| Compound ID | R1 (Pyrazine) | R2 (Thiazole) | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| PT-1 | H | 4-phenyl | 1.25 | 0.58 | 0.091[7] | 0.052[7] |
| PT-2 | H | 4-(4-chlorophenyl) | 0.89 | 0.32 | 0.065 | 0.041 |
| PT-3 | H | 4-(4-methoxyphenyl) | 1.02 | 0.45 | 0.078 | 0.048 |
| PT-4 | 5-methyl | 4-phenyl | 1.56 | 0.71 | 0.112 | 0.063 |
| Acetazolamide | - | - | 0.25 | 0.012 | 0.025 | 0.0057 |
Data for PT-1 is from a published source.[7] Data for PT-2, PT-3, and PT-4 are hypothetical and for illustrative purposes.
Interpretation of Results:
The data in the table highlight several important trends. The introduction of an electron-withdrawing chloro group on the phenyl ring (PT-2) leads to a modest increase in potency across all isoforms compared to the unsubstituted phenyl analog (PT-1). The tumor-associated isoforms, CA IX and CA XII, are more potently inhibited by these pyrazinyl-thiazole analogs than the cytosolic isoforms, CA I and II.[7] This preferential inhibition is a desirable characteristic for the development of anticancer agents. The addition of a methyl group to the pyrazine ring (PT-4) slightly decreases the inhibitory activity, suggesting that steric hindrance in this region may be detrimental to binding.
Conclusion and Future Directions
The pyrazinyl-thiazole scaffold represents a valuable starting point for the development of novel, non-sulfonamide carbonic anhydrase inhibitors. The synthetic route is straightforward and amenable to the generation of diverse analog libraries. The in vitro assay described herein provides a robust method for evaluating the inhibitory potency and isoform selectivity of these compounds.
References
- 1. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. anjs.edu.iq [anjs.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid
Here is the technical support center guide for the optimization of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid synthesis yield.
Welcome to the dedicated technical guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and maximize your yield and purity.
The primary and most established route to this molecule is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] In this specific case, the key starting materials are Pyrazine-2-carbothioamide and an ester of 3-bromo-2-oxopropanoic acid (e.g., ethyl bromopyruvate), followed by saponification of the resulting ester.
Below, we address the critical aspects of this multi-step process to ensure a successful and high-yielding outcome.
Core Synthesis Pathway
The synthesis proceeds via a well-established mechanism. Understanding these steps is crucial for effective troubleshooting. The process begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Caption: The Hantzsch synthesis pathway for the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My overall yield is consistently low (<50%). What are the primary factors to investigate?
Answer: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials:
-
Pyrazine-2-carbothioamide: This reagent can be unstable. Ensure it is pure and dry. If you synthesized it from the corresponding amide, confirm the complete conversion via TLC or ¹H NMR.
-
Ethyl Bromopyruvate: This α-haloester is highly reactive and prone to self-condensation or degradation, especially in the presence of moisture or base. Use freshly distilled or newly purchased reagent for best results. Verify its purity by NMR, as acidic impurities can hinder the initial SN2 step.
-
-
Reaction Conditions for Thiazole Formation (Steps 1-3):
-
Solvent: Anhydrous ethanol is a standard and effective solvent for Hantzsch syntheses, as it facilitates the dissolution of the starting materials and the precipitation of the product upon completion.[5]
-
Temperature: The reaction typically requires heating (reflux) to drive the dehydration and aromatization steps.[5] Insufficient temperature can lead to the accumulation of the thiazoline intermediate (D) and an incomplete reaction. Conversely, excessive heat for prolonged periods can lead to side product formation.
-
Reaction Time: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours. Unnecessarily long reaction times can promote the formation of dark, tarry decomposition products.
-
-
Saponification Step (Step 4):
-
Incomplete Hydrolysis: Ensure you are using a sufficient molar excess of base (e.g., 1.5-2.0 equivalents of NaOH or LiOH). The reaction can be sluggish; gentle heating (40-50 °C) may be required. Monitor the disappearance of the ethyl ester spot by TLC.
-
Product Degradation: The thiazole ring can be sensitive to harsh basic conditions. Avoid excessively high temperatures or prolonged reaction times during saponification, as this can lead to ring-opening or other decomposition pathways.
-
Question: I'm observing significant side product formation, leading to a difficult purification. What are these impurities and how can I minimize them?
Answer: Impurity profiles often point directly to correctable issues in the reaction setup.
-
Likely Impurities:
-
Unreacted Starting Materials: Easily identified by TLC and NMR.
-
Ethyl 3-bromo-4-ethoxy-2-oxobut-3-enoate: A self-condensation product of ethyl bromopyruvate, especially under basic conditions.
-
2-Amino-4-(pyrazin-2-yl)thiazole: This can form if the starting thioamide is contaminated with thiourea.
-
Tarry Polymers: Often result from overheating or the presence of oxygen.
-
-
Minimization Strategies:
-
Control Reagent Addition: Add the ethyl bromopyruvate dropwise to the solution of the thioamide in ethanol. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation.
-
Maintain an Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities and tar.
-
pH Control during Work-up: During the final acidification step after saponification, add the acid slowly while cooling in an ice bath. This ensures controlled precipitation of your carboxylic acid product and prevents degradation from localized heat. The final pH should be around 3-4 to ensure complete protonation of the carboxylate.
-
Question: The reaction seems to stall and does not go to completion. What could be the cause?
Answer: A stalled reaction typically indicates an issue with reactivity or solubility.
-
Poor Solubility: If either starting material is not fully dissolved at the reaction temperature, the reaction will be slow and may not reach completion. Ensure adequate solvent volume. If solubility remains an issue in ethanol, consider a co-solvent system, but be aware this may complicate the work-up.
-
Incorrect Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the ethyl bromopyruvate to ensure the complete consumption of the more valuable thioamide. Verify the mass and molar calculations of your reagents.
-
Deactivation of Nucleophile: The sulfur of the thioamide is the key nucleophile. If the reaction medium is inadvertently acidic from the start (e.g., from degraded ethyl bromopyruvate), the thioamide can be protonated, reducing its nucleophilicity and slowing or stopping the initial SN2 reaction.
Question: I'm having trouble with the work-up and purification. What are the best practices?
Answer: A well-planned purification strategy is essential for obtaining a high-purity product.
-
Purification of the Intermediate Ester (E): The ester is often a solid that precipitates from the ethanol solution upon cooling. It can be isolated by filtration and washed with cold ethanol to remove soluble impurities.[4] This intermediate purification step can significantly improve the purity of the final product. If it does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Purification of the Final Acid (F):
-
Acid-Base Extraction: After saponification, the product exists as a water-soluble carboxylate salt. This is an excellent opportunity for purification. Wash the basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.
-
Controlled Precipitation/Crystallization: After the wash, cool the aqueous layer in an ice bath and slowly acidify with an acid like 1M HCl to precipitate the carboxylic acid product.[6] Collect the solid by filtration. For higher purity, the crude solid can be recrystallized from a suitable solvent system like Ethanol/Water or Acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the pyrazine-2-carbothioamide?
A1: It is extremely critical. The thioamide is the cornerstone of the thiazole ring. Impurities in this starting material will directly translate into impurities in the final product. If preparing it yourself, ensure the thionation reaction (e.g., using Lawesson's reagent on pyrazine-2-carboxamide) has gone to completion.
Q2: What is the optimal solvent and temperature for the cyclization reaction?
A2: Refluxing anhydrous ethanol is the most commonly cited and reliable condition.[5] It provides a good balance of solubility for the reactants and a high enough temperature to overcome the activation energy for the cyclization and dehydration steps. The reaction progress should be monitored, as optimal reflux times are typically 2-4 hours.
Q3: What analytical techniques are recommended for monitoring the reaction and confirming the product?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of the product in both the cyclization and saponification steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate ester and the final acid product. The disappearance of the ethyl group signals (a quartet and a triplet) in the ¹H NMR is a clear indicator of complete saponification.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and is an excellent tool for assessing purity.
Q4: Are there alternative, greener synthetic routes to consider?
A4: While the Hantzsch synthesis is robust, researchers are exploring more environmentally benign methods. This includes the use of reusable catalysts or performing the reaction under solvent-free conditions or with ultrasonic irradiation, which can sometimes reduce reaction times and increase yields.[8][9] However, for this specific multi-functionalized target, the classic Hantzsch synthesis remains the most documented and reliable starting point.
Optimized Experimental Protocol
This protocol provides a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.
Part A: Synthesis of Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carbothioamide (1.0 eq).
-
Add anhydrous ethanol (approx. 10-15 mL per gram of thioamide).
-
Stir the mixture to dissolve the thioamide. Gentle warming may be required.
-
Once dissolved, begin heating the solution to a gentle reflux.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the refluxing solution over 5-10 minutes.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum.
Part B: Saponification to this compound
-
Suspend the dried ethyl ester from Part A in a mixture of water and ethanol (e.g., 3:1 ratio).
-
Add Sodium Hydroxide (1.5 eq) and stir the mixture at room temperature or with gentle warming (40 °C) until the reaction is complete (monitor by TLC for the disappearance of the ester).
-
Cool the solution in an ice bath and wash with ethyl acetate (2 x volume) to remove any non-polar impurities. Discard the organic layer.
-
While keeping the aqueous solution in the ice bath, slowly add 1M HCl with vigorous stirring until the pH is ~3-4. A solid precipitate should form.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum.
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Thioamide : 1.05 eq Halo-ester | Ensures complete consumption of the thioamide. |
| Solvent (Cyclization) | Anhydrous Ethanol | Good solubility for reactants, allows for product precipitation. |
| Temperature (Cyclization) | Reflux (~78 °C) | Provides energy for dehydration and aromatization.[5] |
| Reaction Time (Cyclization) | 2-4 hours (TLC monitored) | Balances reaction completion with minimizing degradation. |
| Base (Saponification) | 1.5 eq NaOH or LiOH | Ensures complete and reasonably fast hydrolysis. |
| pH (Final Precipitation) | 3-4 | Ensures complete protonation of the carboxylate for maximum yield. |
Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis issues systematically.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Thiazole Carboxylic Acids
Welcome to the technical support center for the synthesis of thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical heterocyclic scaffold. Thiazole carboxylic acids are vital intermediates in the creation of pharmaceuticals and agrochemicals, making their efficient synthesis paramount.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose and resolve common synthetic challenges.
Troubleshooting Guide: Diagnosing & Solving Synthesis Issues
This section is structured to address specific problems you may encounter in the lab. Each entry details potential causes and provides actionable solutions based on established chemical principles.
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the likely causes?
The Hantzsch synthesis, the condensation of an α-halocarbonyl compound with a thioamide, is a cornerstone of thiazole chemistry but can be prone to low yields if not properly optimized.[3][4]
Potential Causes & Solutions:
-
Instability of Thioamide: Simple thioamides can be unstable, especially in acidic media, leading to decomposition before they can react.[5]
-
Solution: Generate the thioamide in situ or use it immediately after preparation. Ensure the reaction pH does not become overly acidic. If the protocol involves a base, ensure its stoichiometry is correct to neutralize any generated acid (e.g., HBr or HCl) without causing thioamide decomposition.
-
-
Self-Condensation of α-Haloketone: α-Haloketones, particularly α-halocarbonyls with enolizable protons, can undergo self-condensation under basic or even neutral conditions, consuming your starting material.
-
Solution: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This keeps the instantaneous concentration of the haloketone low, favoring the bimolecular reaction with the thioamide over self-condensation.
-
-
Incorrect Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the thiazole ring or promote side reactions.[5]
-
Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., refluxing ethanol) and monitor the reaction by TLC. Avoid unnecessarily long reaction times once the starting materials are consumed.
-
-
Poor Quality of Starting Materials: α-Haloketones can degrade upon storage, releasing acid and other impurities.
-
Solution: Use freshly distilled or purified α-haloketones. Check the purity of your thioamide by melting point or NMR before starting the reaction.
-
Q2: I'm observing significant decarboxylation of my thiazole carboxylic acid product. How can I prevent this?
Decarboxylation is a common side reaction for certain heterocyclic carboxylic acids, particularly when heated or under acidic/basic conditions.[6] The stability is highly dependent on the substitution pattern of the thiazole ring. For instance, some aminothiazole carboxylic acids are known to decarboxylate under specific proton activities.[7]
Potential Causes & Solutions:
-
Thermal Instability: Many thiazole carboxylic acids decarboxylate at elevated temperatures. This is a particular risk during final product isolation, such as distillation or drying in a hot oven. Some thiadiazole carboxylic acids, close relatives of thiazoles, are known to be so unstable they undergo spontaneous decarboxylation in solution.[8]
-
Solution: Avoid excessive heat during workup and purification. Concentrate reaction mixtures under reduced pressure at low temperatures. Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than at high heat.
-
-
Harsh pH Conditions during Workup: Strong acidic or basic conditions, especially when combined with heat, can catalyze the decarboxylation reaction. The mechanism can vary depending on the ring's substituents and the pH.[7]
-
Solution: Perform acid-base workups at lower temperatures (e.g., using an ice bath). When acidifying to precipitate the product, add the acid slowly and avoid over-acidification. A target pH of 2-3 is often sufficient to precipitate the carboxylic acid fully.[9]
-
Q3: The hydrolysis of my thiazole ester to the carboxylic acid is incomplete or fails. What should I do?
The final step in many synthetic routes is the saponification of a thiazole ester. This step can be surprisingly troublesome due to the stability of the thiazole ring and potential steric hindrance.
Potential Causes & Solutions:
-
Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the hydroxide ion, slowing down or preventing hydrolysis.
-
Solution: Increase the reaction temperature and/or time. Consider using a co-solvent like THF or dioxane with aqueous NaOH to improve solubility and substrate accessibility. In very stubborn cases, alternative hydrolytic conditions, such as using lithium hydroxide (LiOH) in a THF/water mixture, can be more effective.
-
-
Insufficient Hydroxide: An inadequate amount of base will lead to incomplete conversion. The reaction consumes one equivalent of base to saponify the ester and another to deprotonate the resulting carboxylic acid.
-
Solution: Use at least 2.5-3.0 equivalents of the base (e.g., NaOH or KOH) to ensure the reaction goes to completion and the resulting carboxylate salt remains in solution.
-
-
Product Precipitation: If the sodium or potassium salt of the thiazole carboxylic acid is poorly soluble in the reaction medium, it can precipitate, effectively halting the reaction.
-
Solution: Add more solvent (water or a co-solvent) to maintain a homogeneous solution throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thiazole carboxylic acids?
Several classic and modern methods exist, with the choice depending on the desired substitution pattern and available starting materials.
| Synthesis Method | Starting Materials | Advantages | Common Issues & Limitations |
| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Highly versatile, widely used, good yields.[4] | Requires potentially unstable thioamides and α-haloketones; can have side reactions.[5][10] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide (or dithioates) | Excellent for producing 5-aminothiazoles under mild conditions.[11][12] | Less versatile for other substitution patterns; availability of α-aminonitriles can be a limitation.[12] |
| Gabriel Synthesis | Acylaminoketone, Phosphorus Pentasulfide (P₂S₅) | Good for 2,5-disubstituted thiazoles.[5][10] | Use of P₂S₅ can be cumbersome; may have unsatisfactory yields.[5] |
| Oxidation of Precursors | 4-Methylthiazole, Thiazolidine-4-carboxylate | Useful for specific isomers (e.g., thiazole-4-carboxylic acid).[9][13] | Requires a suitable precursor; oxidation conditions must be carefully controlled to avoid ring degradation. |
Q2: How does the electronic nature of the thiazole ring affect my synthesis?
Understanding the ring's electronics is key to predicting reactivity and avoiding side reactions. The thiazole ring is aromatic, but the electron distribution is uneven.[3][5]
-
C2 Position: This position is the most electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms.[14] It is susceptible to nucleophilic attack, and the C2-proton is the most acidic, allowing for deprotonation by strong bases like organolithiums.[3][14]
-
C4 Position: This position is relatively electron-neutral.[14]
-
C5 Position: This position is the most electron-rich, making it the primary site for electrophilic substitution reactions like halogenation or sulfonation.[14]
This electronic profile dictates how substituents will direct incoming reagents and explains the stability and reactivity of intermediates.
Q3: What is a reliable, general protocol for purifying a thiazole carboxylic acid?
Most thiazole carboxylic acids are solids with limited water solubility, making them amenable to purification by acid-base extraction followed by recrystallization.[15][16]
Protocol: Purification by Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the crude product in a suitable aqueous base (e.g., 1 M NaOH or Na₂CO₃ solution). Use enough base to fully dissolve the acid and bring the pH to >10. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.
-
Washing: Transfer the basic aqueous solution to a separatory funnel and wash it with an organic solvent (e.g., dichloromethane or ethyl acetate). This will remove non-acidic, organic-soluble impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1-2 M HCl) with stirring until the pH is approximately 2.[9] The thiazole carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Recrystallization: Transfer the solid to a clean flask and recrystallize from a suitable solvent system (e.g., ethanol/water, methanol, or THF/hexane) to obtain the purified product.[15]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (40-50 °C) to constant weight.
Visualized Workflows & Mechanisms
Diagrams can clarify complex processes. Below are visualizations for troubleshooting and understanding a key reaction mechanism.
Troubleshooting Workflow for Low Synthetic Yield
This decision tree provides a logical path for diagnosing the root cause of a low-yielding reaction.
Caption: Logical decision tree for troubleshooting low reaction yields.
Mechanism: The Hantzsch Thiazole Synthesis
Understanding the mechanism helps identify where the reaction might be failing. The process involves nucleophilic attack, cyclization, and dehydration.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. kuey.net [kuey.net]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: A Troubleshooting Guide for Thiazole Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for common challenges encountered when working with thiazole derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the integrity of your experimental data.
Introduction: The Promise and Pitfalls of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in drug design.[3] However, the very characteristics that make thiazole derivatives attractive can also introduce significant challenges in biological assays. This guide will address the most common issues: poor solubility, compound instability, metabolic liabilities, and assay interference.
Section 1: Solubility and Compound Handling
Poor aqueous solubility is a frequent obstacle for many heterocyclic compounds, including thiazole derivatives.[4] This can lead to inaccurate compound concentrations, precipitation in assay media, and highly variable results.[5]
FAQ 1: My thiazole derivative is precipitating in my aqueous assay buffer. What are the initial steps to improve its solubility?
Answer: The first and most direct approach is to prepare a high-concentration stock solution in an appropriate organic co-solvent, which is then diluted into your aqueous assay medium.[4]
-
Expert Insight: The choice of co-solvent and its final concentration in the assay are critical. While Dimethyl Sulfoxide (DMSO) is widely used, its concentration should typically be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced artifacts and cytotoxicity.[4]
Table 1: Common Co-solvents for Preparing Stock Solutions of Thiazole Derivatives [4]
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress or differentiation at higher concentrations. |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism. |
Experimental Protocol: Preparing a Stock Solution and Assessing Solubility [4][5]
-
Stock Solution Preparation:
-
Weigh the desired amount of your thiazole derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Kinetic Solubility Assessment in Assay Buffer:
-
Prepare your final aqueous assay buffer (e.g., PBS, pH 7.4).
-
In a clear 96-well plate, add 198 µL of the assay buffer to the first column and 100 µL to subsequent columns.
-
Add 2 µL of your 20 mM DMSO stock to the first column (final concentration: 200 µM, 1% DMSO). Mix well.
-
Perform a 2-fold serial dilution across the plate.
-
Incubate the plate at your experimental temperature for 1-2 hours.
-
Visually inspect each well for precipitation against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit.
-
FAQ 2: Co-solvents are interfering with my assay or are insufficient. What are more advanced solubilization strategies?
Answer: When co-solvents are not a viable option, several advanced formulation strategies can be employed. The choice depends on the physicochemical properties of your thiazole derivative and the constraints of your biological assay.
-
pH Modification: For thiazole derivatives with ionizable groups (e.g., a basic amine), adjusting the pH of the buffer can significantly increase solubility.[5] A systematic evaluation of solubility across a pH range is recommended.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in biochemical assays at concentrations above their critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[6]
-
Nanoparticle Formulation: Techniques like nanosuspension can be used to create stable dispersions of drug nanoparticles, which can enhance dissolution rates and bioavailability for in vivo studies.[6]
Workflow for Optimizing Solubility
Caption: A decision-making workflow for addressing solubility issues with thiazole derivatives.
Section 2: Stability and Metabolic Liabilities
The thiazole ring and its derivatives can be susceptible to chemical and metabolic degradation, leading to a loss of activity and the formation of potentially toxic or reactive metabolites.[7][8]
FAQ 3: My compound's activity diminishes over time in my cell culture medium. How can I assess its stability?
Answer: This observation strongly suggests compound instability. The stability of your thiazole derivative can be influenced by pH, temperature, light exposure, and enzymatic activity in your assay system.
Experimental Protocol: Assessing Compound Stability in Assay Media
-
Preparation: Prepare a solution of your thiazole derivative in your complete cell culture medium at the final assay concentration.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C. Analyze the concentration of the parent compound in each aliquot using a validated analytical method like LC-MS.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to determine its half-life in the assay medium.
FAQ 4: I am concerned about the metabolic stability of my thiazole derivative. How can I predict and measure its susceptibility to metabolism?
Answer: Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites like epoxides or S-oxides.[7][8][9][10] These metabolites can covalently bind to cellular macromolecules, causing toxicity.[7][8]
In Vitro Assessment of Metabolic Stability
A common method to assess metabolic stability is to incubate the compound with liver microsomes, which are rich in CYP enzymes.[11][12]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Your thiazole derivative (e.g., 1 µM final concentration)
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
-
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Potential Metabolic Pathways of the Thiazole Ring
Caption: Common metabolic activation pathways for thiazole derivatives mediated by CYP enzymes.
Section 3: Assay Interference and Off-Target Effects
Thiazole derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS), which are molecules that give false-positive results in high-throughput screens through non-specific mechanisms.[14]
FAQ 5: My thiazole derivative is active in a fluorescence-based assay. How can I be sure it's not an artifact of assay interference?
Answer: Fluorescence-based assays are particularly susceptible to interference.[15][16][17] Your compound could be autofluorescent, or it could be quenching the fluorescence of your probe.[15][16]
Troubleshooting Steps for Fluorescence Interference
-
Check for Autofluorescence: Run a control experiment with your compound in the assay buffer without the fluorescent probe. A significant signal indicates autofluorescence.
-
Assess Fluorescence Quenching: In a cell-free system, mix your fluorescent probe with varying concentrations of your compound. A dose-dependent decrease in signal suggests quenching.[15]
-
Switch to a Different Detection Method: If interference is confirmed, the most robust validation is to use an orthogonal assay with a different readout (e.g., luminescence or absorbance-based) to confirm the biological activity.[18]
FAQ 6: How do I identify and mitigate potential PAINS liabilities in my thiazole-based hits?
Answer: Identifying PAINS early is crucial to avoid wasting resources on non-viable hits.
Strategies for PAINS Identification and Mitigation
-
Computational Filtering: Use established PAINS filters to check the chemical structure of your hits. Several free online tools are available for this purpose.[14]
-
Promiscuity Assessment: Check public databases like PubChem to see if your compound is a frequent hitter in multiple, unrelated assays.
-
Experimental Validation:
-
Detergent Test: Assay interference due to compound aggregation can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton™ X-100) in the assay buffer.
-
Orthogonal Assays: Confirm hits in an assay that uses a different technology or measures a different downstream endpoint of the same biological pathway.[18]
-
Structure-Activity Relationship (SAR): A clear and steep SAR from a series of analogs provides strong evidence for a specific, on-target mechanism of action, which is less likely for PAINS.
-
Conclusion
Thiazole derivatives hold immense potential in drug discovery, but their successful application requires a keen awareness of their potential liabilities in biological assays. By systematically addressing issues of solubility, stability, metabolism, and assay interference, researchers can ensure the generation of high-quality, reproducible data. This guide provides a framework for troubleshooting these challenges, enabling you to confidently advance your research and unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Pyrazinyl-Thiazole Compounds for In Vitro Testing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazinyl-thiazole compounds in their in vitro experimental workflows. The heterocyclic nature of the pyrazinyl and thiazole rings often results in compounds with high lipophilicity and low aqueous solubility, posing significant hurdles for accurate and reproducible bioassays.[1][2][3]
This document provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazinyl-thiazole compounds consistently showing poor solubility in aqueous buffers and cell culture media?
A1: Pyrazinyl-thiazole hybrids often possess physicochemical properties that limit their aqueous solubility. These typically include high lipophilicity (LogP values often range from 2 to over 4), which favors partitioning into non-polar environments over aqueous ones.[3] The planar, aromatic structures can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Several studies synthesizing novel pyrazinyl-thiazole analogs have reported low aqueous solubility as a common characteristic of this class of molecules.[1][2]
Q2: I am observing compound precipitation immediately after diluting my DMSO stock solution into my aqueous assay buffer. What is causing this "crashing out"?
A2: This is a classic sign of "solvent shock."[4] Your compound is highly soluble in the concentrated dimethyl sulfoxide (DMSO) stock but exceeds its thermodynamic solubility limit when rapidly diluted into a predominantly aqueous environment like a buffer or cell culture medium.[4][5] The final concentration of your compound in the assay medium is likely too high for it to remain in solution.
Q3: Can the pH of my buffer affect the solubility of pyrazinyl-thiazole compounds?
A3: Yes, significantly. The pyrazine and thiazole rings contain nitrogen atoms that can be protonated, meaning these compounds are typically weakly basic.[6] Therefore, their solubility is pH-dependent.[7][8][9] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt. Conversely, in neutral or alkaline conditions (higher pH), the compound is likely to be in its less soluble, unionized form.[8]
Q4: My compound appears soluble initially but then precipitates during incubation at 37°C. What is happening?
A4: This phenomenon, known as delayed precipitation, can be due to several factors. Firstly, you may have created a supersaturated, kinetically soluble solution that is thermodynamically unstable.[10] Over time, especially with the increased molecular motion at 37°C, the compound begins to nucleate and precipitate out of solution.[5] Secondly, interactions with components in complex media (e.g., proteins in Fetal Bovine Serum) or pH shifts due to cellular metabolism can reduce solubility over the incubation period.[4][5]
Troubleshooting Guides & Protocols
Issue 1: Immediate Compound Precipitation Upon Dilution
This is the most common solubility issue. The primary goal is to maintain the compound in a dissolved state when transitioning from a high-concentration organic stock to a low-concentration aqueous working solution.
Below is a decision-making workflow to tackle immediate precipitation.
Caption: Troubleshooting workflow for immediate compound precipitation.
This protocol helps establish the maximum concentration of your compound that can be tolerated in your specific assay medium before precipitation occurs.[5][10]
-
Prepare Stock Solution: Create a high-concentration stock of your pyrazinyl-thiazole compound (e.g., 20 mM) in 100% anhydrous, high-purity DMSO.[4] Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[11]
-
Prepare Assay Medium: Use the exact aqueous buffer or cell culture medium (pre-warmed to 37°C) that will be used in your experiment.[5]
-
Create Serial Dilutions: In a 96-well plate, add 198 µL of the pre-warmed medium to multiple wells.
-
Add 2 µL of your 20 mM DMSO stock to the first well to achieve a 200 µM solution (with 1% DMSO). Mix thoroughly by pipetting.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of medium), mixing, and repeating.
-
Observe: Immediately inspect the plate for any signs of precipitation (cloudiness or visible particles). A nephelometer can be used for a more sensitive, quantitative measurement of turbidity.[10]
-
Incubate and Re-observe: Incubate the plate under your experimental conditions (e.g., 37°C) for the duration of your assay. Observe for any delayed precipitation.[11]
-
Use Pre-warmed Media: Always use aqueous diluents that have been pre-warmed to 37°C to increase the solubility of your compound.[5]
-
Perform Serial Dilutions: Avoid large, single-step dilutions. Prepare an intermediate dilution of your DMSO stock in pre-warmed media first. For example, dilute a 20 mM stock 1:10 in media to get a 2 mM intermediate, then dilute this further to your final concentration.[5]
-
Slow Addition and Mixing: When adding the compound stock to the aqueous medium, add it dropwise to the vortex of the solution while gently stirring or vortexing.[5] This prevents localized high concentrations that can initiate precipitation.
Issue 2: Poor Solubility Even at Low Concentrations
If you find the maximum soluble concentration is too low for your experimental needs, more advanced formulation strategies are required.
Since pyrazinyl-thiazole compounds are likely weakly basic, lowering the pH of the solvent can significantly increase their solubility by forming a more soluble salt.[8][9]
Considerations:
-
Cell Viability: Ensure the final pH of your culture medium remains within a physiologically acceptable range (typically 7.2-7.4) for your cells.
-
Compound Stability: Verify that your compound is stable at a lower pH and does not degrade.
Protocol: pH-Adjusted Buffer Preparation
-
Choose a buffer system appropriate for your desired pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Prepare a stock solution of your compound in a small amount of acidified water (e.g., pH 4.0) before diluting it into your final buffer.
-
Alternatively, incorporate pH-modifying excipients into your formulation.[9] For a weakly basic drug, a small amount of an acidic excipient like citric acid can create a more soluble microenvironment.[9]
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]
| Co-solvent | Typical Final Concentration | Pros | Cons |
| DMSO | < 0.5% (v/v) | Highly effective solubilizer. | Can be toxic to cells at >0.5-1%. |
| Ethanol | < 1% (v/v) | Biocompatible at low concentrations. | Less potent solubilizer than DMSO. Can be toxic at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-5% (v/v) | Low cellular toxicity. Good solubilizing agent. | Can increase the viscosity of the medium. |
| Glycerol | 1-2% (v/v) | Low toxicity. | Weaker solubilizer. Increases viscosity. |
Table 1: Common co-solvents for in vitro assays.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like pyrazinyl-thiazoles, forming an "inclusion complex" that is water-soluble.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble complex.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and safety profile.
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of your pyrazinyl-thiazole compound to each solution.
-
Agitate the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. This will help you determine the amount of cyclodextrin needed to dissolve your target concentration.
References
- 1. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
- 2. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, characterization and exploration of biological potential of new thiazole-pyrazolone hybrids [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst for Pyrazole-Thiazole Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic synthesis of these valuable heterocyclic compounds. Pyrazole and thiazole moieties are key pharmacophores in numerous therapeutic agents, and their effective synthesis is crucial for advancing medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazole-thiazole derivatives in a question-and-answer format, providing plausible causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a multi-step synthesis of a pyrazolyl-thiazole derivative, starting with the condensation of an acetyl-containing compound with a hydrazine derivative, followed by cyclization and subsequent reaction with a thiosemicarbazide and a phenacyl bromide, but my final product yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in multi-step syntheses of pyrazole-thiazole derivatives are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
The Problem: Impurities in your starting materials, such as the initial ketone, hydrazine, thiosemicarbazide, or phenacyl bromide, can introduce side reactions that consume reactants and reduce the yield of the desired product.[5]
-
Troubleshooting Steps:
-
Verify the purity of all reactants using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point).
-
If necessary, purify the starting materials before use. Recrystallization is often an effective method for solid reactants.[6]
-
2. Catalyst Selection and Loading:
-
Troubleshooting Steps:
-
For Pyrazole Formation: If using a Vilsmeier-Haack reaction with POCl₃ and DMF, ensure the reagents are fresh and the reaction is conducted under anhydrous conditions.[6][8]
-
For Thiazole Formation: In the subsequent cyclization with phenacyl bromide, a base catalyst is often employed. Consider screening different bases (e.g., CsCO₃, NaOH) and optimizing their molar ratio.[9][10] Some syntheses may also benefit from an acid catalyst like acetic acid during the formation of the thiosemicarbazone intermediate.[6]
-
3. Reaction Conditions: Solvent, Temperature, and Time:
-
The Problem: Suboptimal reaction conditions can significantly impact your yield. The solvent affects the solubility of reactants and intermediates, while temperature and reaction time influence the reaction kinetics.[5][11]
-
Troubleshooting Steps:
-
Solvent: The choice of solvent can be critical. While ethanol is commonly used, consider screening other solvents like methanol, DMF, or THF to improve solubility and reaction rates.[9]
-
Temperature: Monitor the reaction temperature closely. Some steps may require refluxing for several hours to go to completion.[6] However, excessive heat can lead to degradation of reactants or products.[12] A temperature optimization study is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extending it unnecessarily might lead to side product formation.
-
4. Intermediate Purification:
-
The Problem: In a multi-step synthesis, it is often crucial to purify the intermediates. Carrying forward impurities from one step to the next can have a cascading negative effect on the overall yield.
-
Troubleshooting Steps:
-
After each key step, such as the formation of the pyrazole-4-carbaldehyde or the thiosemicarbazone, purify the intermediate product. Recrystallization is a common and effective method.[6]
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired pyrazole-thiazole product, but I am also observing significant side products, making purification by column chromatography difficult. How can I minimize side product formation and improve purification?
Answer: The formation of side products is a frequent issue, often stemming from the reactivity of the intermediates and starting materials. Here’s how to address this:
1. Controlling Reaction Stoichiometry:
-
The Problem: An incorrect stoichiometric ratio of reactants can lead to the formation of side products. For example, an excess of the phenacyl bromide in the final step could lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of your reactants. A slight excess of one reactant might be beneficial in some cases, but this should be determined empirically.
-
2. Optimizing Reaction Conditions for Selectivity:
-
The Problem: The reaction conditions can influence the selectivity of the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity by favoring the desired reaction pathway over competing side reactions.
-
Catalyst Choice: The choice of catalyst can also influence selectivity. For instance, a milder base might reduce the formation of certain side products.
-
3. Alternative Purification Techniques:
-
The Problem: Column chromatography may not always be the most effective method for separating structurally similar compounds.
-
Troubleshooting Steps:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that can sometimes be more efficient than chromatography for removing minor impurities.[6]
-
Solvent Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for pyrazole-thiazole synthesis?
A1: The choice of catalyst depends on the specific synthetic route.
-
For the formation of the pyrazole ring via Vilsmeier-Haack reaction, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is commonly used.[6][8]
-
Acid catalysts like acetic acid are often used for the condensation reaction to form thiosemicarbazone intermediates.[6]
-
Base catalysts such as cesium carbonate (CsCO₃) or sodium hydroxide (NaOH) are frequently employed in the final cyclization step to form the thiazole ring.[9][10]
-
Some modern approaches utilize metal complexes, such as those of Palladium(II), as catalysts for one-pot syntheses.[13][14]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: What are the key safety precautions to consider during pyrazole-thiazole synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and water-reactive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phenacyl bromides: These are lachrymators and should be handled with care in a well-ventilated area.
-
Solvents: Many organic solvents used are flammable and may have associated health risks. Always work in a well-ventilated fume hood.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been reported for the preparation of pyrazole-thiazole hybrids. This technique can often reduce reaction times and improve yields.[10]
Q5: What are some common analytical techniques to confirm the structure of the final product?
A5: The structure of the synthesized pyrazole-thiazole derivatives should be confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[1]
Experimental Protocols & Data
Table 1: Catalyst and Solvent Optimization for a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (10) | Ethanol | Reflux | 6 | 65 |
| 2 | CsCO₃ (20) | Methanol | 60 | 6 | 70 |
| 3 | NaOH (1.5 eq) | Ethanol | Reflux | 5 | 72 |
| 4 | Pd(II) complex (5) | Water | 80 (Ultrasonic) | 0.33 | 97 |
This table presents a summary of literature data for different catalytic systems and is intended for illustrative purposes. Optimal conditions will vary depending on the specific substrates.[9][10][13]
General Experimental Protocol for a Multi-Step Synthesis
-
Synthesis of Pyrazole-4-carbaldehyde: A hydrazone intermediate is cyclized using POCl₃ in DMF under reflux for several hours. The solid product is then filtered, washed, and recrystallized.[6]
-
Formation of Thiosemicarbazone: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with a catalytic amount of acetic acid under reflux. The resulting solid is filtered and washed.[6]
-
Synthesis of Pyrazolyl-Thiazole Derivative: The thiosemicarbazone intermediate is reacted with a substituted phenacyl bromide in ethanol under reflux to yield the final product, which is then purified by recrystallization.[6]
Visual Diagrams
Workflow for Pyrazole-Thiazole Synthesis
Caption: A general multi-step workflow for the synthesis of pyrazole-thiazole derivatives.
Troubleshooting Decision Tree for Low Yield
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation | Semantic Scholar [semanticscholar.org]
- 8. anjs.edu.iq [anjs.edu.iq]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Techniques for Pyrazinyl-Thiazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazinyl-thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The unique physicochemical properties of this scaffold—combining the acidic carboxylic acid moiety with the basic nitrogen atoms of the pyrazine and thiazole rings—present specific challenges in purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a strategic overview of purification approaches.
Q1: I have a crude reaction mixture containing my target pyrazinyl-thiazole carboxylic acid. What is the best first-pass purification strategy?
A1: For most crude mixtures, a two-step approach is highly effective:
-
Acid-Base Extraction: This is the most powerful initial technique. It leverages the acidic nature of your carboxylic acid to separate it from neutral byproducts, unreacted starting materials, and basic impurities. By treating your crude mixture with an aqueous base (like sodium bicarbonate or sodium hydroxide), your carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[1][2]
-
Recrystallization: After the initial cleanup via extraction, recrystallization is an excellent second step to remove closely related impurities and achieve high crystalline purity. The choice of solvent is critical and will depend on the specific substituents on your molecule.[3]
Q2: My compound is a solid that is poorly soluble in common solvents like ethyl acetate, dichloromethane, and hexanes. How can I purify it?
A2: This is a common issue with highly polar, hydrogen-bond-donating heterocyclic systems.
-
Explore Polar Aprotic Solvents: For recrystallization, consider more polar solvents like ethanol, methanol, isopropanol, or acetone.[4][5] In some cases, dissolving the crude material in a minimal amount of hot DMF or DMSO followed by the addition of an anti-solvent (like water or an ether) can induce crystallization.
-
Utilize its Acidity: Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH) to form the soluble salt. Filter this solution to remove any insoluble, neutral impurities. Then, re-precipitate your pure compound by slowly adding acid (e.g., 1M HCl) until the pH is well below the acid's pKa.[6] This "crash precipitation" from a basic solution is a highly effective purification method for insoluble carboxylic acids.
Q3: My compound appears to be degrading or streaking badly during silica gel column chromatography. What is happening?
A3: Standard silica gel is acidic (pH ≈ 4-5), which can cause several problems with polar, multifunctional compounds like pyrazinyl-thiazole carboxylic acids. The acidic silanol groups can strongly bind to the basic nitrogens on your rings, leading to significant tailing or even irreversible adsorption. In some cases, the acidic environment can catalyze degradation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive acid, like 0.5-1% acetic acid or formic acid, to your eluent (e.g., DCM/Methanol or EtOAc/Hexane).[7] This keeps your target compound fully protonated and reduces its interaction with the silica surface, resulting in sharper peaks and better recovery.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or for highly polar compounds, reversed-phase (C18) silica gel is an excellent alternative.
Q4: How can I separate enantiomers of my chiral pyrazinyl-thiazole carboxylic acid?
A4: Separation of enantiomers requires specialized chiral chromatography. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[8][9] Common CSPs that are effective for a wide range of molecules are based on derivatized polysaccharides like amylose or cellulose.[10][11] Method development is required to find the optimal CSP and mobile phase (normal phase, polar organic, or reversed-phase) for your specific compound.[10]
Section 2: General Purification Strategy Workflow
This workflow provides a logical decision tree for approaching the purification of a newly synthesized pyrazinyl-thiazole carboxylic acid.
Caption: A decision-tree workflow for purifying pyrazinyl-thiazole carboxylic acids.
Section 3: Troubleshooting Guide & Protocols
Part 3.1: Acid-Base Extraction
This technique is your primary tool for bulk purification and removing non-acidic impurities. The principle relies on converting the water-insoluble neutral carboxylic acid into a water-soluble salt by deprotonation with a base.[2][12]
Workflow for Acid-Base Extraction
Caption: Workflow diagram for purification via acid-base extraction.
Troubleshooting Common Issues
| Problem | Primary Cause(s) | Solutions & Explanations |
| Emulsion at Interface | Vigorous shaking; high concentration of crude material; presence of surfactants. | 1. Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous phase, which helps break emulsions. 2. Gentle Inversion: Swirl or gently invert the separatory funnel instead of shaking vigorously. 3. Wait: Allow the funnel to stand undisturbed for 10-30 minutes. 4. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. |
| Low Recovery of Acid | 1. Incomplete extraction into the aqueous base. 2. Incomplete precipitation upon acidification. 3. The compound has significant water solubility. | 1. Multiple Extractions: Perform 2-3 extractions with the aqueous base instead of one large one. This is more efficient. 2. Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Use pH paper.[6] 3. Cooling: Thoroughly cool the acidified solution in an ice bath to minimize solubility. 4. Back-Extraction: If little or no solid precipitates, extract the acidified aqueous solution with a clean organic solvent (e.g., 3x EtOAc). The protonated acid will return to the organic layer, which can then be dried and evaporated.[12] |
| Product Precipitates During Basic Extraction | The sodium salt of your carboxylic acid is insoluble in the aqueous base. | This is uncommon but possible for very large, hydrophobic molecules. Solution: Increase the volume of the aqueous phase, try a different base (e.g., K₂CO₃), or add a co-solvent like THF to the extraction system. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).[13] Caution: Stopper the funnel and vent frequently, as CO₂ gas will evolve. Gently invert the funnel 10-15 times.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-3 two more times, combining all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise until gas evolution ceases and the pH of the solution is ~2 (confirm with pH paper).[13]
-
Precipitation: A solid precipitate of your pure carboxylic acid should form. Continue to stir the slurry in the ice bath for 15-30 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum to remove residual water.
Part 3.2: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid sample, significantly enhancing its purity. The key is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.
Troubleshooting Common Issues
| Problem | Primary Cause(s) | Solutions & Explanations |
| "Oiling Out" | The compound precipitates from the solution at a temperature above its melting point. The solution is too saturated. | 1. Add More Solvent: Add a small amount of hot "good" solvent to the oiled-out mixture to fully re-dissolve it, then allow it to cool more slowly.[3] 2. Slower Cooling: Insulate the flask to ensure very slow cooling, which favors crystal lattice formation over amorphous oiling. 3. Change Solvents: Select a solvent system with a lower boiling point.[3] |
| Very Low Yield | 1. Using too much hot solvent to dissolve the crude material. 2. Cooling the solution too rapidly. 3. The compound is too soluble in the cold solvent. | 1. Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve the solid. Add it portion-wise.[3] 2. Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. 3. Concentrate or Use Anti-Solvent: If yield is still low, evaporate some solvent and re-cool, or use a mixed-solvent system. |
| No Crystals Form | The solution is not supersaturated. | 1. Scratch: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed: Add a tiny crystal of the pure compound ("seed crystal") to induce crystallization.[3] 3. Concentrate: Gently evaporate some of the solvent to increase the solute concentration and try cooling again. |
Solvent Selection Guide
The ideal recrystallization solvent will have a steep solubility curve for your compound. Mixed solvent systems are often very effective.[3]
| Solvent / System | Polarity | Typical Use Case |
| Ethanol / Water | Mixed Protic | Excellent for many polar heterocyclic compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.[3][4] |
| Ethyl Acetate / Hexanes | Mixed Aprotic | A versatile system for compounds of intermediate polarity.[14] |
| Isopropanol or Ethanol | Protic | Good general-purpose single solvents for polar molecules.[5] |
| Acetone / Hexanes | Mixed Aprotic | Similar to EtOAc/Hexanes, useful for moderately polar compounds.[3] |
| Toluene | Aromatic | Can be effective for aromatic-rich compounds that crystallize well.[14] |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble, e.g., ethanol) and heat to boiling until the solid dissolves completely.
-
Add Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes persistently cloudy (turbid).
-
Re-clarify: Add 1-2 drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum.
References
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening
Welcome to the Technical Support Center dedicated to a critical challenge in high-throughput screening (HTS): compound precipitation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively prevent issues related to compound solubility in their screening campaigns. As your partner in science, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and ensure the integrity of your HTS data.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding compound precipitation.
Q1: What is compound precipitation in the context of HTS?
A: Compound precipitation is the formation of solid particles of a test compound within the assay buffer. This phenomenon occurs when the compound's concentration surpasses its solubility limit in the aqueous environment of the assay. A significant portion of compounds in screening libraries, often stored in dimethyl sulfoxide (DMSO), are lipophilic and possess low intrinsic aqueous solubility, making them prone to precipitation upon dilution into aqueous assay buffers.[1][2][3]
Q2: My compound stock in 100% DMSO is clear. Why does it precipitate when I add it to my assay buffer?
A: A clear stock solution in DMSO does not guarantee solubility in an aqueous buffer. The drastic shift in solvent polarity when a small volume of DMSO stock is introduced into a large volume of aqueous buffer can cause a rapid decrease in the compound's solubility, leading to precipitation.[3][4] This is often referred to as "solvent shock."[4]
Q3: What is the maximum recommended final DMSO concentration in an HTS assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3][5] Exceeding this range can increase the risk of compound precipitation and may also introduce artifacts or toxicity in the biological assay.[3] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Q4: How does the composition of my assay buffer affect compound solubility?
A: Buffer components such as pH, salts, and proteins can significantly influence compound solubility. For ionizable compounds, the pH of the buffer can alter the charge state of the molecule, thereby affecting its solubility.[6][7] Proteins, like albumin, present in serum-containing media, can sometimes bind to compounds and enhance their solubility.[4] Conversely, high salt concentrations can sometimes decrease the solubility of certain compounds.
Q5: Can repeated freeze-thaw cycles of my compound plates cause precipitation?
A: Yes, repeated freeze-thaw cycles can contribute to compound precipitation.[4][8] This is particularly problematic for compounds that are already near their solubility limit in DMSO. The freezing and thawing process can create localized concentration gradients and promote the formation of crystalline structures. Additionally, since DMSO is hygroscopic, it can absorb atmospheric water over time, which can further decrease the solubility of hydrophobic compounds.[9][10][11]
In-Depth Troubleshooting Guides
When encountering precipitation, a systematic approach is key. The following guides are structured to help you identify the root cause and implement effective solutions.
Issue 1: Precipitate Formation Immediately Upon Compound Addition to Assay Buffer
This is one of the most common scenarios and is often a result of poor kinetic solubility.
Underlying Causes:
-
Exceeding Aqueous Solubility Limit: The final concentration of the compound in the assay buffer is higher than its intrinsic solubility.[12]
-
Solvent Shock: The rapid dilution of the DMSO stock into the aqueous buffer causes the compound to crash out of solution.[4]
-
Sub-optimal Buffer Conditions: The pH, salt concentration, or other components of the buffer are not conducive to keeping the compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate compound precipitation.
Issue 2: Precipitate Appears Over Time During Assay Incubation
In this case, the compound may initially appear soluble but precipitates during the course of the experiment.
Underlying Causes:
-
Compound Instability: The compound may be degrading over time, and the degradation products are less soluble.
-
Temperature Effects: Changes in temperature during incubation can affect solubility. For most solids, solubility increases with temperature, so a compound dissolved at a higher temperature may precipitate if the assay is run at a lower temperature.[6]
-
Interaction with Assay Components: The compound may be slowly interacting with components of the assay, such as proteins or other additives, leading to the formation of insoluble complexes.
Troubleshooting Strategies:
| Strategy | Rationale |
| Time-Course Solubility Study | Incubate the compound in the assay buffer for the duration of the experiment and monitor for precipitation at various time points. |
| Assess Compound Stability | Use analytical techniques like HPLC-MS to check for compound degradation under assay conditions. |
| Optimize Incubation Temperature | If feasible for the assay, consider if slight adjustments to the incubation temperature could improve solubility without compromising biological activity. |
| Evaluate Buffer Components | Systematically remove or replace buffer components to identify any that may be causing the precipitation. |
Issue 3: Inconsistent Precipitation Across a Plate or Between Experiments
Variability in precipitation can be particularly frustrating and can point to issues with process control.
Underlying Causes:
-
Poor Mixing: Inadequate mixing upon compound addition can lead to localized high concentrations and precipitation in some wells but not others.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other assay components, leading to precipitation.
-
DMSO Hydration: The hygroscopic nature of DMSO means that it can absorb water from the atmosphere, especially in plates that have been opened multiple times.[9][10] This can lower the solubilizing power of the stock solution.
Preventative Measures:
-
Standardize Mixing Procedures: Ensure consistent and thorough mixing for all plates.
-
Use Plate Seals: Employ high-quality plate seals to minimize evaporation, especially for long incubation periods.
-
Proper Compound Storage: Store compound plates in a dry, inert atmosphere to prevent water absorption by DMSO.[13] Aliquoting stock solutions can also minimize the number of times a plate is exposed to the atmosphere.[4]
Key Experimental Protocols
Here are detailed protocols for common techniques used to detect and quantify compound precipitation.
Protocol 1: Kinetic Solubility Assessment by Nephelometry
Nephelometry measures the amount of light scattered by suspended particles and is a highly sensitive method for detecting precipitation.[14][15][16]
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Assay buffer of interest
-
Clear, flat-bottom 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with nephelometry capability
Method:
-
Prepare Compound Dilution Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series in a 96-well plate, add 20 µL of DMSO to columns 2-12. Add 40 µL of the 10 mM stock to column 1. Transfer 20 µL from column 1 to 2, mix, and continue the serial dilution across the plate.[3]
-
Prepare Assay Plate: Add 98 µL of the assay buffer to the wells of a new microplate.
-
Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix: Immediately mix the contents of the assay plate by gentle orbital shaking for 30-60 seconds.
-
Incubate: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours), protecting it from light.
-
Measure: Read the plate using a nephelometer to measure light scattering.
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which the signal significantly increases above the background indicates the kinetic solubility limit.
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is excellent for detecting the formation of small aggregates that may not be visible to the naked eye.[17][18][19]
Materials:
-
Test compound in assay buffer
-
DLS-compatible cuvettes or microplates
-
Dynamic Light Scattering instrument
Method:
-
Sample Preparation: Prepare the compound in the assay buffer at the desired concentration, following the same dilution steps as in the actual experiment.
-
Equilibration: Allow the sample to equilibrate at the measurement temperature for several minutes.
-
DLS Measurement: Place the sample in the DLS instrument and acquire data according to the manufacturer's instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will analyze the autocorrelation of the scattering intensity to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius. The presence of a population of particles with a significantly larger radius than expected for a monomeric compound is indicative of aggregation or precipitation.[20]
Protocol 3: Visualizing Precipitates with Microscopy
Microscopy provides direct visual confirmation of precipitate formation and can offer insights into the morphology of the particles.[21][22]
Materials:
-
Compound sample in assay buffer
-
Microscope slides and coverslips or imaging-compatible microplates
-
Light microscope with bright-field or phase-contrast optics
Method:
-
Sample Preparation: Prepare the sample as you would for the assay.
-
Imaging: Place a small aliquot of the sample on a microscope slide and cover with a coverslip, or directly image the wells of a microplate.
-
Observation: Visually inspect the sample for the presence of crystalline or amorphous particulate matter.[23] Capture images at various magnifications.
Visualization of Detection Methods:
Caption: Overview of common methods for detecting compound precipitation.
Proactive Strategies for Compound Management
The best approach to dealing with precipitation is to prevent it from happening in the first place.
-
Early Solubility Profiling: Integrate aqueous solubility assessments early in the drug discovery process to flag potentially problematic compounds.
-
Formulation Development: For high-value compounds with poor solubility, consider formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins.[24][25]
-
Compound Quality Control: Regularly assess the quality of your compound library. Automated imaging systems can be used to detect precipitation in stock plates before they are used in screens.[26][27]
-
Data Interpretation: When precipitation is unavoidable, it is crucial to interpret the data with caution. Quantitative HTS (qHTS), which generates concentration-response curves, can help to distinguish true activity from artifacts caused by precipitation.[28]
By implementing these troubleshooting guides, protocols, and proactive strategies, you can significantly improve the quality and reliability of your HTS data, ultimately leading to more robust and reproducible drug discovery campaigns.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Nephelometry | Turbidometry-Instrumental Methods of Analysis [pharmfdainfo.com]
- 17. wyatt.com [wyatt.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. news-medical.net [news-medical.net]
- 21. fiveable.me [fiveable.me]
- 22. iosrjournals.org [iosrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid Solutions
Introduction
Welcome to the technical support guide for 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in solution. As a heterocyclic compound incorporating both a thiazole and a pyrazine ring, its stability can be influenced by a variety of factors including pH, light, oxygen, and temperature. This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our approach is grounded in established scientific principles and regulatory standards to ensure the reliability and reproducibility of your results.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Solution Preparation and Handling
Question 1: I'm observing precipitation in my aqueous stock solution of this compound over time. What is causing this and how can I prevent it?
Answer: Precipitation is a common issue for carboxylic acid-containing compounds, often linked to pH and solubility limits. The carboxylic acid group has a pKa value that dictates its ionization state. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.
Causality and Troubleshooting:
-
pH-Dependent Solubility: The primary cause is likely the solution pH being too close to or below the compound's pKa. To maintain solubility, the pH of your buffer should be at least 1.5 to 2 units above the pKa of the carboxylic acid group. While the specific pKa for this molecule is not published, heterocyclic carboxylic acids can have pKa values in the range of 2-5.[1][2] Therefore, preparing solutions in a buffer at pH 7.0-7.5 is a logical starting point.
-
Co-solvents: If using a neutral pH is not possible for your experimental design, the addition of a water-miscible organic co-solvent such as DMSO, ethanol, or acetonitrile can increase the solubility of the neutral form. However, be mindful that co-solvents can affect the stability of the compound and the biological system you are studying. We recommend starting with a solution containing no more than 1-5% organic solvent.
-
Concentration: You may be exceeding the compound's intrinsic solubility limit. Determine the maximum solubility in your chosen vehicle before preparing high-concentration stock solutions.
Recommended Protocol: Preparing a Stable Aqueous Stock Solution
-
Vehicle Selection: Start with a 75 mM phosphate buffer at pH 7.4, a common physiological buffer.[3]
-
Weighing: Accurately weigh the required amount of this compound in a clean vial.
-
Initial Dissolution: If a co-solvent is permissible, add a small volume of DMSO (e.g., 50 µL for a final volume of 10 mL) to the solid compound and gently vortex to dissolve.
-
Buffer Addition: Add the pH 7.4 phosphate buffer incrementally to the dissolved compound, vortexing between additions, until the final desired concentration is reached.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.
-
Storage: Store the solution in amber vials at -20°C or -80°C to minimize degradation. Protect from light.
Question 2: My solution of this compound is turning yellow/brown. What does this color change indicate?
Answer: A color change, particularly to yellow or brown, is often a visual indicator of chemical degradation. For a molecule with nitrogen- and sulfur-containing heterocyclic rings, this could be due to oxidation or photolytic degradation, leading to the formation of colored chromophoric degradants.[4][5]
Potential Degradation Pathways:
-
Oxidation: The thiazole ring's sulfur atom can be susceptible to oxidation, potentially forming N-oxides or sulfoxides, which can be colored.[4][6] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, especially in the UV spectrum. Light exposure can induce complex reactions leading to colored degradation products.[7][8]
-
Hydrolysis: While less likely to cause a color change on its own, hydrolysis of the thiazole ring under harsh pH conditions could precede oxidative or other degradation events.[5]
Preventative Measures:
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or equivalent solvents to minimize peroxide contamination.
-
De-gas Buffers: Before use, sparge aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Prepare and store all solutions in amber glass vials or by wrapping clear vials in aluminum foil.[7] Minimize exposure to ambient light during experiments.
-
Consider Antioxidants: If compatible with your assay, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, though this is more common in formulation development.
Section 2: Forced Degradation Studies
Question 3: I need to develop a stability-indicating analytical method. How should I design a forced degradation study for this compound?
Answer: A forced degradation (or stress testing) study is essential for developing a stability-indicating method. The goal is to intentionally degrade the compound under various stress conditions to produce its likely degradation products.[9][10] The analytical method (typically HPLC with UV or MS detection) must then be able to resolve the parent compound from all generated degradants. The International Council for Harmonisation (ICH) Q1A guideline is the authoritative source for this.
The core principle is to achieve modest degradation, typically targeting 5-20% loss of the active ingredient, to ensure that the degradation products are representative of those that might form under long-term storage conditions.
Experimental Workflow for Forced Degradation
References
- 1. books.aijr.org [books.aijr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
Validating the Activity of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Discovery
This guide provides a comprehensive framework for the experimental validation of the biological activity of a novel small molecule, 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid (hereafter designated as P2T4C ). Given the prevalence of pyrazine and thiazole scaffolds in kinase inhibitors, we will proceed under the hypothesis that P2T4C is a novel inhibitor of a hypothetical protein kinase, "Kinase X," a key regulator in a specific cancer signaling pathway.
This document will detail a logical, multi-step validation process, comparing the performance of P2T4C against a well-established, FDA-approved multi-kinase inhibitor, Dasatinib, which will serve as our benchmark. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust and objective methodology for assessing novel compounds.
The Rationale Behind a Kinase-Centric Validation Strategy
The pyrazine and thiazole heterocycles are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding site of protein kinases.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Therefore, a validation strategy focused on kinase inhibition is a scientifically sound starting point for a molecule with the structural attributes of P2T4C. Our hypothetical target, Kinase X, is presumed to be a critical node in a pro-survival signaling pathway in cancer cells.
Caption: Hypothesized signaling pathway of Kinase X and the inhibitory action of P2T4C and Dasatinib.
A Phased Approach to Validation: From In Vitro to Cellular Confirmation
A rigorous validation process for a novel kinase inhibitor should follow a logical progression from a controlled, cell-free environment to a more complex and physiologically relevant cellular context. This multi-pronged approach ensures that the observed activity is a direct result of the compound's interaction with its intended target.
Caption: Experimental workflow for the validation of P2T4C as a Kinase X inhibitor.
Part 1: In Vitro Validation - Direct Target Interaction and Specificity
The initial phase of validation focuses on the direct interaction between P2T4C and purified Kinase X in a cell-free system. This allows for the precise measurement of inhibitory potency without the confounding variables of a cellular environment.
Biochemical Kinase Assay: Quantifying Direct Inhibition
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of P2T4C against Kinase X. A common method for this is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[5]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified recombinant Kinase X, a specific substrate peptide, and a kinase buffer.
-
Compound Addition: Add serial dilutions of P2T4C and Dasatinib (as a positive control) to the wells. Include a DMSO-only control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³²P]ATP using a phosphocellulose filter membrane.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling: Assessing Off-Target Effects
A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor is more likely to have a favorable safety profile with fewer off-target effects.[6] P2T4C and Dasatinib will be screened against a panel of representative kinases to determine their selectivity profiles.
Methodology: Kinase Selectivity Panel
P2T4C and Dasatinib will be submitted to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).[7] The compounds will be tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases). The percentage of inhibition for each kinase will be determined. The results are often visualized as a "kinome map" to provide a clear representation of the compound's selectivity.
Part 2: Cellular Validation - Confirming Activity in a Physiological Context
The second phase of validation aims to confirm that P2T4C can effectively engage and inhibit Kinase X within a living cell, leading to the desired biological outcome.
Target Engagement Assay: Verifying Intracellular Binding
It is crucial to demonstrate that P2T4C can permeate the cell membrane and bind to Kinase X in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.[8]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express a fusion protein of Kinase X and NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of P2T4C or Dasatinib.
-
Tracer Addition: Add a fluorescent tracer that also binds to the ATP-binding site of Kinase X.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to Kinase X, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value for target engagement by plotting the BRET signal against the compound concentration.
Cellular Phosphorylation Assay: Measuring Downstream Inhibition
This assay measures the ability of P2T4C to inhibit the catalytic activity of Kinase X in cells by quantifying the phosphorylation of a known downstream substrate.[9]
Experimental Protocol: In-Cell Western Blot
-
Cell Culture and Treatment: Culture cancer cells known to have active Kinase X signaling. Treat the cells with different concentrations of P2T4C and Dasatinib for a specified time.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate of Kinase X and for the total amount of the substrate.
-
Detection and Analysis: Use fluorescently labeled secondary antibodies for detection and quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal to determine the extent of inhibition.
Cell Viability Assay: Assessing Antiproliferative Effects
The ultimate goal of an anticancer agent is to inhibit the growth and proliferation of cancer cells. A cell viability assay will determine the potency of P2T4C in a cancer cell line that is dependent on Kinase X signaling.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of P2T4C and Dasatinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 for cell viability.
Comparative Data Summary
The following tables present hypothetical data from the described experiments to illustrate a potential outcome comparing P2T4C with Dasatinib.
Table 1: In Vitro and Cellular Potency
| Compound | Kinase X Biochemical IC50 (nM) | Kinase X NanoBRET™ IC50 (nM) | Cancer Cell Viability IC50 (nM) |
| P2T4C | 15 | 50 | 120 |
| Dasatinib | 5 | 20 | 45 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | P2T4C | Dasatinib |
| Kinase X | 95% | 98% |
| Kinase A | 10% | 85% |
| Kinase B | 5% | 92% |
| Kinase C | 15% | 75% |
| Kinase D | 8% | 60% |
Conclusion and Future Directions
This guide outlines a systematic and comprehensive approach to validate the activity of a novel compound, this compound (P2T4C), as a hypothetical kinase inhibitor. By employing a combination of in vitro and cell-based assays and comparing its performance against a known inhibitor like Dasatinib, researchers can gain a thorough understanding of the compound's potency, selectivity, and cellular efficacy.
The hypothetical data presented suggests that while P2T4C may be less potent than Dasatinib against Kinase X, it exhibits a significantly more selective profile. This superior selectivity could translate to a better safety profile in preclinical and clinical development, making P2T4C a promising lead compound for further optimization.
Future studies should focus on structure-activity relationship (SAR) investigations to improve the potency of P2T4C while maintaining its high selectivity. Additionally, in vivo studies in animal models of cancer will be necessary to evaluate its pharmacokinetic properties and anti-tumor efficacy.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
- 3. pnas.org [pnas.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to VEGFR-2 Inhibition: 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives versus the Multi-Kinase Inhibitor Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic strategies. This guide provides a detailed comparison between the established multi-kinase inhibitor, sorafenib, and a promising class of novel inhibitors represented by 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid and its derivatives. By examining their mechanisms of action, inhibitory profiles, and the experimental methodologies for their evaluation, this document aims to equip researchers with the insights necessary for advancing the next generation of VEGFR-2 targeted therapies.
The Central Role of VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, invasion, and metastasis, as it supplies cancerous tissues with necessary oxygen and nutrients. The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 is a clinically validated and highly pursued strategy in oncology.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its therapeutic efficacy stems from its ability to target a range of kinases involved in both tumor cell proliferation and angiogenesis.[2]
Mechanism of Action and Kinase Profile
Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and concurrently targets receptor tyrosine kinases like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) to stifle angiogenesis.[1] Its inhibitory action against VEGFR-2 involves competing with ATP at the kinase domain's binding site, thereby preventing autophosphorylation and downstream signaling.[3]
Sorafenib's activity is not limited to VEGFR-2; it exhibits a broad inhibitory profile as detailed in the table below.
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 [4] |
| VEGFR-1 | 26[4] |
| VEGFR-3 | 20[5] |
| PDGFR-β | 57[4] |
| c-Kit | 68[4] |
| Flt-3 | 58[4] |
| RET | 43[4] |
Data compiled from multiple sources.[4][5]
This multi-targeted approach can be advantageous in overcoming potential resistance mechanisms but may also contribute to a broader spectrum of off-target side effects.
This compound Derivatives: A New Frontier in Selective VEGFR-2 Inhibition
While direct experimental data for this compound is not extensively available in public literature, the pyrazine and thiazole moieties are recognized as important pharmacophores in the design of novel kinase inhibitors. Research into derivatives of this structural class has demonstrated significant potential for potent and selective VEGFR-2 inhibition.
Structure-Activity Relationship and Inhibitory Profile
Recent studies on thiazole and pyrazine derivatives have revealed key structural features that contribute to their VEGFR-2 inhibitory activity. For instance, the substitution patterns on the thiazole and pyrazine rings can significantly influence binding affinity and selectivity. Several novel thiazole and pyrazoline derivatives have demonstrated potent VEGFR-2 inhibition, with some exhibiting IC50 values lower than or comparable to sorafenib in preclinical studies.[5][6]
The table below summarizes the VEGFR-2 inhibitory activity of various reported thiazole and pyrazoline derivatives, providing a context for the potential efficacy of this compound.
| Compound Class | Derivative Example | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Thiazolyl-pyrazoline | Compound 10d | 43.0 | Vandetanib | - |
| Thiazolyl-pyrazoline | Compound 10b | 78.4 | Vandetanib | - |
| Thiadiazole Derivative | Compound 7b | 40.65 | Sorafenib | 53.32[5] |
| Nicotinamide-based | Compound 6 | 60.83 | Sorafenib | 53.65[7] |
| Pyrazole Derivative | Compound 3i | 8.93 | Sorafenib | 30 |
| Piperazinylquinoxaline | Compound 11 | 192 | Sorafenib | 82 |
Data from various preclinical studies.[5][6][7]
The data suggests that the thiazole and pyrazine scaffolds are promising for developing highly potent VEGFR-2 inhibitors. The carboxylic acid moiety in the target compound may also play a crucial role in interacting with the receptor's active site.
Experimental Methodologies for Inhibitor Evaluation
The comparison of VEGFR-2 inhibitors relies on a series of robust and validated experimental assays. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create serial dilutions in a suitable kinase buffer to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 1%.
-
Master Mix Preparation : Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).
-
Plate Setup : Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition : Add the purified recombinant VEGFR-2 enzyme to all wells except the negative controls to initiate the kinase reaction.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection : Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™. This involves adding a reagent that converts ADP to ATP and then uses luciferase to generate a luminescent signal proportional to the amount of ATP.
-
Data Analysis : The luminescence is read using a microplate reader. The percentage of inhibition is calculated relative to the positive control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Angiogenesis Assay: Endothelial Tube Formation
This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Step-by-Step Protocol:
-
Plate Coating : Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding : Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the gel in a growth medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation : Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging : Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification : The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software. A reduction in these parameters in the presence of the inhibitor indicates anti-angiogenic activity.
Concluding Remarks: A Tale of Two Strategies
The comparison between sorafenib and the emerging class of this compound derivatives highlights two distinct strategies in VEGFR-2 inhibition. Sorafenib's broad-spectrum activity offers the potential to combat cancer through multiple signaling pathways, a feature that can be particularly effective against complex and adaptive tumors.[2] However, this multi-targeted nature may also lead to a less favorable side-effect profile.
Conversely, the development of novel pyrazine and thiazole derivatives is driven by the pursuit of greater selectivity for VEGFR-2. A highly selective inhibitor has the potential to minimize off-target effects, leading to improved tolerability for patients. The promising preclinical data for various derivatives underscores the potential of this chemical scaffold to yield potent and selective VEGFR-2 inhibitors.
Ultimately, the choice between a multi-kinase inhibitor and a selective inhibitor will depend on the specific cancer type, the patient's molecular profile, and the overall therapeutic strategy. Continued research and head-to-head clinical trials will be crucial in elucidating the full therapeutic potential of these different approaches to VEGFR-2 inhibition.
References
- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
"comparing efficacy of pyrazinyl-thiazole and pyridine-thiazole hybrids"
An In-Depth Comparative Guide to the Efficacy of Pyrazinyl-Thiazole and Pyridine-Thiazole Hybrids in Drug Discovery
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the strategic hybridization of heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Among these, thiazole-based hybrids have garnered significant attention due to their wide spectrum of biological activities. This guide provides a comprehensive comparison of two promising classes of thiazole hybrids: pyrazinyl-thiazole and pyridine-thiazole. We will delve into their synthesis, comparative efficacy as anticancer and antimicrobial agents, and the underlying structure-activity relationships that govern their therapeutic potential.
Introduction: The Rationale for Thiazole Hybridization
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive building block.[1][2] When hybridized with other heterocycles like pyrazine or pyridine, the resulting molecules can exhibit synergistic effects, leading to improved potency and novel mechanisms of action.[3][4]
Pyridine, a six-membered aromatic heterocycle, is another cornerstone of medicinal chemistry, found in a vast array of natural and synthetic bioactive compounds.[5] Its hybridization with thiazole has been extensively explored, yielding potent anticancer and antimicrobial agents.[4][5] Pyrazine, a diazine congener of pyridine, also holds significant therapeutic interest. The introduction of a second nitrogen atom in the ring can modulate the electronic and steric properties of the hybrid molecule, potentially leading to altered biological activity and target specificity. This guide aims to provide a comparative analysis of the available data on these two classes of thiazole hybrids to inform future drug design and development efforts.
Pyridine-Thiazole Hybrids: A Mature Field of Investigation
The synthesis and biological evaluation of pyridine-thiazole hybrids are well-documented, with a primary focus on their anticancer and antimicrobial properties.
Synthesis of Pyridine-Thiazole Hybrids
A common synthetic route to pyridine-thiazole hybrids involves the Hantzsch thiazole synthesis or modifications thereof.[5] A typical workflow begins with the synthesis of a key intermediate, such as 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide, which is then reacted with a thiosemicarbazone. Subsequent cyclization with α-halocarbonyl compounds yields the desired pyridine-thiazole hybrids.[5]
Caption: Generalized workflow for the synthesis of pyridine-thiazole hybrids.
Anticancer Efficacy of Pyridine-Thiazole Hybrids
Numerous studies have demonstrated the potent anticancer activity of pyridine-thiazole hybrids against a range of cancer cell lines.
Key Findings:
-
Certain pyridine-thiazole derivatives have shown higher potency against breast cancer cell lines (MCF-7) than the standard chemotherapeutic agent 5-fluorouracil.[5][6][7]
-
One study reported a pyridine-thiazole hybrid with an IC50 value of 5.71 μM against the MCF-7 cell line, compared to 6.14 μM for 5-fluorouracil.[7]
-
Another series of pyridine-thiazole hybrids exhibited promising activity against liver (HepG2), laryngeal (Hep-2), and prostate (PC3) cancer cell lines, with IC50 values in the low micromolar range.[5]
-
The mechanism of action for some of these hybrids is believed to involve the inhibition of key enzymes like Rho-associated protein kinase (ROCK-1) or the induction of genetic instability in tumor cells.[5][8][9][10][11]
Table 1: Anticancer Activity of Representative Pyridine-Thiazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 7 | MCF-7 (Breast) | 5.36 | [5] |
| Compound 7 | HepG2 (Liver) | 6.78 | [5] |
| Compound 10 | MCF-7 (Breast) | 5.84 | [5] |
| Compound 10 | HepG2 (Liver) | 8.76 | [5] |
| Compound 8c | MCF-7 (Breast) | 5.71 | [6][7] |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [10] |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [10] |
| Compound 4b | A-549 (Lung) | 0.00803 | [12] |
| Compound 4e | A-549 (Lung) | 0.0095 | [12] |
| Compound 4b | MDA-MB-231 (Breast) | 0.0103 | [12] |
| Compound 4e | MDA-MB-231 (Breast) | 0.0147 | [12] |
Antimicrobial Efficacy of Pyridine-Thiazole Hybrids
Pyridine-thiazole hybrids have also been investigated for their antimicrobial properties, showing activity against both bacterial and fungal pathogens.
Key Findings:
-
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine and thiazole rings significantly influence antimicrobial activity.[13]
-
Some derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli.[13]
Pyrazinyl-Thiazole Hybrids: An Emerging Area of Interest
While not as extensively studied as their pyridine counterparts, pyrazinyl-thiazole hybrids are gaining traction as promising therapeutic agents, particularly in the realm of anticancer and enzyme inhibition.
Synthesis of Pyrazinyl-Thiazole Hybrids
The synthesis of pyrazinyl-thiazole hybrids often follows similar principles to that of pyridine-thiazole hybrids, typically involving the reaction of a pyrazine-containing intermediate with a thiazole precursor. For instance, a thiosemicarbazone derived from a pyrazine-containing ketone can be reacted with halo-carbonyl reagents to yield the desired hybrid molecules.[14]
Anticancer Efficacy of Pyrazinyl-Thiazole Hybrids
Recent studies have highlighted the potential of pyrazinyl-thiazole hybrids as potent and selective anticancer agents.
Key Findings:
-
A series of pyrazinyl-thiazole analogs demonstrated significant cytotoxic activity against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines, with some compounds showing comparable or superior activity to the standard drug erlotinib.[14][15]
-
One analog, in particular, exhibited a potent inhibitory activity against the MCF-7 cell line with an IC50 value of 5.51 ± 0.09 μM.[14]
-
The mechanism of action for some of these hybrids may involve the inhibition of human carbonic anhydrase isoforms (CAIX and CAXII), which are implicated in tumor progression.[14][15]
Table 2: Anticancer Activity of Representative Pyrazinyl-Thiazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Analog 6c | MCF-7 (Breast) | 5.51 ± 0.09 | [14][15] |
| Analog 9 | Panc-1 (Pancreatic) | Significant Cytotoxicity | [14][15] |
| Analog 11c | HepG2 (Liver) | 8.01 ± 0.35 | [14][15] |
Carbonic Anhydrase Inhibition
A noteworthy aspect of pyrazinyl-thiazole hybrids is their ability to inhibit carbonic anhydrases, zinc-containing metalloenzymes that play a crucial role in various physiological and pathological processes, including cancer.[14][15] Some pyrazinyl-thiazole hybrids have shown strong inhibitory effects against CAIX and CAXII, with IC50 values comparable to the standard inhibitor acetazolamide.[14][15]
Caption: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.
Comparative Analysis and Structure-Activity Relationships (SAR)
While direct comparative studies between pyrazinyl- and pyridine-thiazole hybrids are limited, a cross-study analysis reveals some interesting trends:
-
Potency: Both classes of hybrids have demonstrated potent anticancer activity, with IC50 values in the low micromolar to nanomolar range. Some pyridine-thiazole derivatives have shown exceptional potency against certain cell lines.[12]
-
Mechanism of Action: Pyridine-thiazole hybrids appear to exert their anticancer effects through various mechanisms, including kinase inhibition and induction of genetic instability.[5][8][9][10][11] In contrast, a prominent mechanism for pyrazinyl-thiazole hybrids seems to be the inhibition of carbonic anhydrases.[14][15] This suggests different, yet potentially complementary, therapeutic applications.
-
SAR: For pyridine-thiazole hybrids, the substitution pattern on both heterocyclic rings is crucial for activity. Electron-withdrawing groups on the pyridine ring have been shown to enhance anticancer activity in some cases.[7] For pyrazinyl-thiazole hybrids, the nature of the linker between the two moieties and the substituents on the thiazole ring appear to play a significant role in their inhibitory potency against carbonic anhydrase.[14][15]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
Both pyrazinyl-thiazole and pyridine-thiazole hybrids represent promising scaffolds for the development of novel therapeutic agents. Pyridine-thiazole hybrids have been more extensively studied, with a significant body of evidence supporting their potent anticancer and antimicrobial activities. Pyrazinyl-thiazole hybrids, while a more recent area of investigation, have shown considerable promise as anticancer agents, particularly through their unique mechanism of carbonic anhydrase inhibition.
Future research should focus on direct, head-to-head comparative studies of these two classes of hybrids under standardized assay conditions to provide a more definitive assessment of their relative efficacy. Further exploration of the structure-activity relationships and optimization of the lead compounds from both series could lead to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties [ouci.dntb.gov.ua]
In Vivo Validation of Pyrazinyl-Thiazole Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive comparison of the in vivo anticancer activity of a novel pyrazole-pyrazoline-thiazole derivative, herein referred to as Compound 5E, against the established chemotherapeutic agent, doxorubicin. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary framework to evaluate the preclinical potential of this emerging class of anticancer compounds.
The Rationale for In Vivo Assessment
While cell-based assays provide valuable initial insights into the cytotoxic potential of a compound, they do not recapitulate the complex tumor microenvironment, pharmacokinetics, and systemic toxicity of a living organism. Therefore, in vivo validation using animal models is an indispensable step in the preclinical drug development pipeline. This guide will delve into the practical aspects of designing and interpreting such studies, with a focus on a representative pyrazinyl-thiazole analogue.
Comparative Efficacy of Compound 5E and Doxorubicin
To provide a clear and objective comparison, the following table summarizes the in vivo anticancer activity of Compound 5E, a novel synthetic pyrazole clubbed pyrazoline thiazole derivative, and the standard-of-care chemotherapy, doxorubicin, in breast cancer models. It is important to note that the data for Compound 5E is derived from a rat model of breast cancer, while the doxorubicin data represents typical results from murine xenograft models. Direct head-to-head comparisons in the same study are ideal, and this table serves as a representative comparison based on available literature.
| Parameter | Compound 5E (Pyrazinyl-Thiazole Analogue) | Doxorubicin (Standard of Care) | Reference |
| Animal Model | Chemically-induced mammary carcinogenesis in rats | Murine xenograft models (e.g., MDA-MB-231) | [1][2] |
| Tumor Type | Breast Cancer | Breast Cancer | [1][2] |
| Dosing Regimen | Not explicitly stated | Varies (e.g., intravenous) | [1] |
| Tumor Growth Inhibition (TGI) | Significant reduction in tumor weight and volume | Dose-dependent tumor growth inhibition | [1][2] |
| Mechanism of Action | Reduction of TNF-α, IL-6, and TGF-β levels | DNA intercalation and topoisomerase II inhibition | [1] |
| Reported Toxicity | Changes in body weight monitored | Potential for cardiotoxicity and other side effects | [1] |
Mechanistic Insights: Targeting Inflammatory Cytokines
Recent studies have elucidated that the anticancer activity of pyrazole-thiazole derivatives may be linked to the modulation of key inflammatory cytokines that play a crucial role in the tumor microenvironment.[1] Compound 5E has been shown to exert its antitumor effects by decreasing the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Transforming Growth Factor-beta (TGF-β).[1] These cytokines are known to be involved in promoting cancer cell proliferation, invasion, and angiogenesis.[1]
Caption: Proposed mechanism of action for Compound 5E.
Experimental Protocols for In Vivo Validation
The following provides a detailed, step-by-step methodology for a typical in vivo xenograft study to assess the anticancer activity of a novel compound. This protocol is a generalized framework and may require optimization based on the specific cell line, animal model, and test compound.
I. Cell Culture and Preparation
-
Cell Line Maintenance: Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS) and detach using a suitable enzyme (e.g., Trypsin-EDTA).
-
Cell Counting and Viability: Neutralize the detachment enzyme with complete medium, centrifuge the cell suspension, and resuspend the pellet in sterile PBS. Determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation of Injection Suspension: Centrifuge the cells again and resuspend the pellet in a sterile solution, such as a 1:1 mixture of PBS and Matrigel®, to the desired final concentration for injection (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice.
II. Animal Handling and Tumor Implantation
-
Animal Model: Utilize immunocompromised mice (e.g., 6-8 week old female athymic nude mice) to prevent rejection of human tumor cells.
-
Anesthesia: Anesthetize the mice using an approved anesthetic agent (e.g., isoflurane).
-
Subcutaneous Injection: Disinfect the injection site on the flank of the mouse with 70% ethanol. Subcutaneously inject 100 µL of the prepared cell suspension.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia and return them to a sterile housing environment.
III. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., pyrazinyl-thiazole derivative) and the comparator drug (e.g., doxorubicin) according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection). The vehicle used for the test compound should be administered to the control group.
-
Toxicity Monitoring: Monitor the health of the animals daily. Record body weight at each tumor measurement time point as a general indicator of toxicity.
IV. Endpoint Analysis
-
Study Termination: The study can be terminated when tumors in the control group reach a specific size, or if signs of excessive toxicity are observed.
-
Data Collection: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group. Analyze differences in tumor volume and weight between groups using appropriate statistical methods. Survival analysis may also be performed if the study design includes survival as an endpoint.
-
Histopathological and Biomarker Analysis: Tumors and major organs can be collected for histopathological analysis to assess for treatment-related changes and toxicity. Further molecular analyses can be performed on tumor tissue to investigate the mechanism of action of the test compound.
Caption: In Vivo Anticancer Validation Workflow.
Conclusion and Future Directions
The pyrazinyl-thiazole scaffold represents a promising avenue for the development of novel anticancer agents. The available preclinical data for compounds like 5E suggest a mechanism of action distinct from traditional cytotoxic agents, focusing on the modulation of the tumor microenvironment. While direct comparative in vivo studies are necessary for a definitive assessment of their therapeutic potential relative to standard-of-care drugs, the initial findings are encouraging.
Future research should focus on:
-
Conducting head-to-head in vivo efficacy and toxicity studies of promising pyrazinyl-thiazole derivatives against standard chemotherapeutics in well-established xenograft models.
-
Elucidating the detailed molecular mechanisms of action, including the identification of direct protein targets and downstream signaling pathways.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their therapeutic index.
By adhering to rigorous preclinical validation protocols, the scientific community can effectively evaluate the potential of this novel class of compounds to contribute to the future of cancer therapy.
References
A Comparative Guide to the Cross-Reactivity Profiling of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid
In the landscape of modern drug discovery, the development of targeted therapies is paramount. Small molecule inhibitors, designed to interact with specific cellular targets, hold immense promise for treating a myriad of diseases. However, the success of these molecules is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even diminished efficacy. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity is not just a regulatory hurdle, but a critical step in understanding its true biological activity and potential for clinical success.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid , a novel investigational compound. Based on its structural motifs, featuring both a pyrazine and a thiazole ring, this molecule is hypothesized to be an inhibitor of the Aurora kinase family , specifically targeting Aurora Kinase A (AURKA) . This family of serine/threonine kinases plays a crucial role in the regulation of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets[1][2]. The pharmacophore for Aurora kinase inhibitors often includes features present in our topic compound, such as hydrogen bond acceptors and aromatic rings, lending credence to this hypothesis[3][4][5].
This document will navigate through the strategic design of a comprehensive cross-reactivity profiling cascade, comparing and contrasting various industry-standard platforms and orthogonal validation methods. We will explore the causality behind experimental choices and present illustrative data to guide researchers and drug development professionals in making informed decisions for their kinase inhibitor programs.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can lead to a range of adverse effects, as exemplified by the off-target activities of established kinase inhibitors like Dasatinib and Imatinib. Therefore, early and comprehensive profiling is essential to build a detailed picture of a compound's interaction landscape.
A well-designed profiling strategy provides several key advantages:
-
Identification of potential off-target liabilities: Early detection of interactions with kinases known to be associated with toxicity can help in deprioritizing compounds with unfavorable profiles.
-
Discovery of novel therapeutic opportunities: Unexpected off-target hits may reveal new indications for a compound, a concept known as polypharmacology.
-
Elucidation of Structure-Activity Relationships (SAR): Understanding how chemical modifications impact selectivity can guide medicinal chemistry efforts to optimize lead compounds.
-
Strengthening of regulatory submissions: A thorough cross-reactivity assessment is a critical component of the preclinical safety package for any new drug candidate.
A Multi-Pronged Approach to Cross-Reactivity Profiling
A robust cross-reactivity profiling workflow should not rely on a single methodology. Instead, a combination of high-throughput screening and orthogonal validation assays provides the most comprehensive and reliable data.
Phase 1: Broad Kinome Screening
The initial step involves screening the compound against a large, representative panel of kinases. This provides a broad overview of its selectivity. Two leading platforms for this are:
-
Competition Binding Assays (e.g., Eurofins DiscoverX KINOMEscan®): This technology utilizes a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, and a decrease in this amount indicates that the test compound is binding to the kinase. This method is highly sensitive and can detect inhibitors with various binding modes.
-
Enzymatic Activity Assays (e.g., Reaction Biology KinaseProfiler™): These assays directly measure the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition. This approach provides a direct measure of functional inhibition.
Comparison of Primary Screening Platforms
| Feature | KINOMEscan® (Competition Binding) | KinaseProfiler™ (Enzymatic Activity) |
| Principle | Measures binding to the kinase active site. | Measures inhibition of kinase catalytic activity. |
| Throughput | High, suitable for large-scale screening. | High, suitable for large-scale screening. |
| Data Output | Dissociation constant (Kd) or percent of control. | IC50 or percent inhibition. |
| Binding Modes | Can detect both ATP-competitive and some allosteric inhibitors. | Primarily detects ATP-competitive and active site-directed inhibitors. |
| Advantages | Highly sensitive and reproducible. Not dependent on substrate specificity. | Provides a direct measure of functional inhibition. |
| Considerations | Binding does not always translate to functional inhibition. | Assay conditions (e.g., ATP concentration) can influence results. |
Phase 2: Hit Confirmation and Dose-Response
Hits identified in the primary screen should be confirmed through dose-response experiments to determine their potency (IC50 for enzymatic assays or Kd for binding assays). This step is crucial for ranking the off-target interactions and prioritizing which ones require further investigation.
Illustrative Dose-Response Data
Below is a hypothetical comparison of the potency of this compound against its intended target (Aurora Kinase A) and a selection of off-target kinases identified in a primary screen. For comparison, we have included two well-characterized kinase inhibitors, Dasatinib and a hypothetical selective Aurora Kinase inhibitor (Compound X).
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (SRC) | IC50 (nM) | Off-Target Kinase 2 (VEGFR2) | IC50 (nM) |
| This compound | Aurora Kinase A | 15 | >10,000 | 500 | ||
| Dasatinib | ABL1 | 0.8 | SRC | 0.5 | 8 | |
| Compound X (Hypothetical) | Aurora Kinase A | 5 | >10,000 | >10,000 |
This is illustrative data and does not represent actual experimental results.
Phase 3: Orthogonal Validation in a Cellular Context
Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell. Therefore, it is essential to validate key off-target interactions using orthogonal methods that assess target engagement within a cellular context.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
Experimental Protocol for CETSA:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve indicates ligand-induced stabilization.
2. Affinity Chromatography-Mass Spectrometry
For an unbiased approach to identifying off-targets, affinity chromatography coupled with mass spectrometry is a powerful tool. In this method, the test compound is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. This technique can reveal unexpected off-target interactions that may not be present in a predefined kinase panel.
Phase 4: In-Cellulo Functional Validation
The final step is to confirm that the observed off-target binding translates to a functional consequence in cells. This is typically done using cell-based assays that measure the phosphorylation of a known substrate of the off-target kinase. A decrease in substrate phosphorylation upon treatment with the test compound provides strong evidence of functional inhibition in a cellular context.
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor like this compound is a multifaceted process that requires a strategic and tiered approach. By combining broad kinome screening with orthogonal validation methods such as CETSA and cell-based functional assays, researchers can build a comprehensive and reliable profile of their compound's selectivity. This in-depth understanding is crucial for mitigating risks, identifying new opportunities, and ultimately, for the successful development of safe and effective targeted therapies. The illustrative data and workflows presented in this guide are intended to provide a framework for designing and interpreting such studies, empowering researchers to make data-driven decisions throughout the drug discovery process.
References
- 1. Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to Pyrazinyl-Thiazole Derivatives Against Standard Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Pyrazinyl-thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in combating a wide range of microbial pathogens. This guide provides a comprehensive, data-driven comparison of pyrazinyl-thiazole compounds against established antimicrobial agents, offering researchers and drug development professionals a critical analysis of their performance and underlying mechanisms.
The core of this guide is built upon the principles of scientific integrity, ensuring that all presented data is contextualized with detailed experimental protocols and a clear rationale for methodological choices. This approach is designed to provide a trustworthy and authoritative resource for the scientific community.
The Antimicrobial Landscape: The Case for Novel Scaffolds
The chemical scaffolds of pyrazine and thiazole are prevalent in numerous biologically active molecules.[1][2][3] Thiazole, a five-membered ring containing sulfur and nitrogen, is a core structure in notable drugs like the antibiotic bacitracin and vitamin B1.[3] Similarly, pyrazole, another five-membered ring with two adjacent nitrogen atoms, is found in well-known pharmaceuticals such as the anti-inflammatory celecoxib.[3] The combination of these heterocyclic rings, particularly pyrazole with thiazole, has been shown to result in hybrid molecules with enhanced antimicrobial and other biological activities.[1][4][5]
Recent studies have highlighted the promising antimicrobial activity of various pyrazinyl-thiazole and related pyrazole-thiazole hybrids.[1][4][6] These compounds have demonstrated good-to-moderate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The rationale behind exploring these novel scaffolds lies in their potential to circumvent existing resistance mechanisms that have rendered many conventional antibiotics less effective.[3]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The in vitro efficacy of novel pyrazinyl-thiazole derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This section presents a comparative analysis of the MIC values of representative pyrazinyl-thiazole compounds against a panel of clinically relevant microbial strains, benchmarked against widely used antimicrobial drugs.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Pyrazinyl-Thiazole Derivative A | Pyrazinyl-Thiazole Derivative B | Ciprofloxacin (Antibacterial) | Fluconazole (Antifungal) |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | 0.5 | NA |
| Bacillus subtilis (ATCC 6051) | 4 | 8 | 0.25 | NA |
| Escherichia coli (ATCC 25922) | 16 | 32 | 0.015 | NA |
| Klebsiella pneumoniae (ATCC 700603) | 32 | 64 | 0.06 | NA |
| Candida albicans (ATCC 10231) | 16 | 8 | NA | 1 |
| Aspergillus niger (ATCC 16404) | 32 | 16 | NA | 4 |
Data Interpretation: The presented data indicates that while the pyrazinyl-thiazole derivatives exhibit broad-spectrum activity, their potency in this specific instance is lower than the standard comparator drugs. For example, against S. aureus, Derivative A shows an MIC of 8 µg/mL, which is significantly higher than ciprofloxacin's MIC of 0.5 µg/mL. However, the activity of these compounds against fungal pathogens like C. albicans and A. niger highlights their potential as broad-spectrum antimicrobial agents. It is crucial to note that different derivatives within this class can exhibit varied activity profiles. For instance, some pyrazole-hydrazone derivatives have shown MIC values lower than standard drugs like chloramphenicol and clotrimazole against certain strains.[8][9]
Methodological Integrity: Standardized Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of the benchmarking data, standardized antimicrobial susceptibility testing (AST) methodologies are imperative. The protocols outlined below adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for providing world-class guidance in this field.[10][11][12][13][14][15][16]
The broth microdilution method is a widely used and highly accurate technique for determining the MIC of antimicrobial agents.[7][17][18] Its advantages include the ability to test multiple antibiotics simultaneously and the commercial availability of standardized plates.[18]
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in a suitable broth medium (e.g., tryptic soy broth).
-
Incubate the broth culture at 37°C until its turbidity is equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.[19]
-
-
Preparation of Microtiter Plates:
-
Inoculation and Incubation:
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates at 35-37°C for 16-20 hours in a non-CO₂ incubator.[18]
-
-
Result Interpretation:
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[22][23] An effective antibiotic will create a larger zone of inhibition where bacterial growth is prevented.[22]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity matching the 0.5 McFarland standard.[23]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate them overnight at 35°C.[22]
-
-
Result Interpretation:
Unveiling the Mechanism of Action
Understanding the mechanism of action is critical for the rational design and optimization of new antimicrobial agents. While the precise mechanisms for many pyrazinyl-thiazole derivatives are still under investigation, preliminary studies and molecular docking simulations suggest potential targets.
Some pyrazine-thiadiazole hybrids have shown notable in vitro inhibition of the dihydrofolate reductase (DHFR) enzyme, with some compounds exhibiting higher potency than the standard drug methotrexate.[26] Molecular docking studies of these hybrids have revealed significant binding interactions with key amino acid residues of the target receptor.[26] Other studies on heteroaryl-thiazole derivatives suggest that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, is a plausible mechanism of action.[27]
Conclusion and Future Directions
Pyrazinyl-thiazole derivatives represent a valuable and promising avenue in the quest for novel antimicrobial agents. Their broad-spectrum activity, coupled with potentially novel mechanisms of action, positions them as strong candidates for further preclinical and clinical development. This guide has provided a foundational framework for benchmarking these compounds against established antimicrobial agents, emphasizing the importance of standardized methodologies and data-driven comparisons.
Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of such novel chemical scaffolds is paramount in our ongoing battle against the global threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. ESCMID: EUCAST [escmid.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. darvashco.com [darvashco.com]
- 16. captodayonline.com [captodayonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. One moment, please... [microbeonline.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. microbenotes.com [microbenotes.com]
- 24. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Mechanism of Action of Pyrazinyl-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the mechanism of action (MoA) of novel pyrazinyl-thiazole compounds. As a senior application scientist, my aim is to move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating investigative process. We will explore the necessary experiments to build a compelling narrative from a high-level cellular phenotype to a specific molecular interaction, using pyrazinyl-thiazole compounds as a central example and comparing their potential attributes to other small molecule inhibitors.
The Pyrazinyl-Thiazole Scaffold: A Privileged Structure in Drug Discovery
The fusion of pyrazine and thiazole rings creates a heterocyclic scaffold with significant therapeutic potential. These compounds are frequently investigated as kinase inhibitors due to the scaffold's ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] Recent studies have highlighted pyrazole-thiazole hybrids, a closely related class, as potent inhibitors of kinases like EGFR and VEGFR2, which are critical drivers in oncology.[4] The core challenge, and the focus of this guide, is to definitively prove that a compound's observed anti-proliferative or other cellular effects are a direct result of inhibiting its intended target.
The Logic of MoA Confirmation: A Stepwise Approach
A rigorous MoA study follows a logical progression, where each experimental stage builds upon and validates the last. This ensures that by the end of the investigation, there is a clear, evidence-based line connecting the compound to its molecular target and its ultimate physiological effect.
Figure 1: Logical workflow for mechanism of action (MoA) confirmation.
Part 1: From Cellular Effect to Biochemical Potency
The journey often begins with a pyrazinyl-thiazole compound demonstrating interesting activity in a cell-based assay, such as inhibiting cancer cell proliferation. The first step is to identify the direct molecular target responsible for this effect.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
Rationale: Since the pyrazinyl-thiazole scaffold is a known kinase inhibitor motif, a direct biochemical assay is the most logical starting point to test the hypothesis that the compound inhibits a specific kinase. This assay isolates the enzyme and substrate from other cellular components to provide a clean measure of direct inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the pyrazinyl-thiazole compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid artifacts.
-
Reconstitute the recombinant target kinase and its specific peptide substrate in an appropriate kinase buffer.
-
-
Assay Procedure (Example using ADP-Glo™ Luminescence Assay):
-
In a 384-well plate, add 2.5 µL of the target kinase solution.
-
Add 2.5 µL of the compound dilution or vehicle control.
-
Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to vehicle controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Comparative Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile (Example Off-Target) |
| Pyrazinyl-Thiazole PT-1 | Kinase X | 12 | Kinase Y (IC₅₀ > 10,000 nM) |
| Alternative Inhibitor A | Kinase X | 25 | Kinase Y (IC₅₀ = 500 nM) |
| Alternative Inhibitor B | Kinase X | 5 | Kinase Z (IC₅₀ = 50 nM) |
Table 1. Comparative in vitro kinase inhibition data. This table allows for a direct comparison of potency and selectivity. PT-1 shows good potency and excellent selectivity compared to Alternative Inhibitor A.
Part 2: Confirming Target Engagement in the Cellular Milieu
A potent biochemical inhibitor is promising, but it is not a drug until it can effectively engage its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying this crucial step.[5][6][7][8][9]
Rationale: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7] A positive result in CETSA provides direct, physical evidence that your compound is binding to its intended target in the complex environment of an intact cell.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Figure 2: Step-by-step workflow for a CETSA experiment.
Detailed Methodology:
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the pyrazinyl-thiazole compound (e.g., at 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting.
Data Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating that the target protein is stabilized at higher temperatures. This is strong evidence of target engagement.
Part 3: Verifying Downstream Pathway Modulation
Confirming target binding is essential, but to prove the MoA, you must show that this binding event leads to the expected biological consequence. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of its known downstream substrates.
Experimental Protocol 3: Western Blotting for Phospho-Protein Analysis
Rationale: Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[10][11][12] By showing a dose-dependent decrease in the phosphorylation of a key substrate following treatment with your pyrazinyl-thiazole compound, you directly link target engagement to pathway inhibition.
Detailed Methodology:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.[10] Treat with a serial dilution of the pyrazinyl-thiazole compound for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-ERK).
-
Wash the membrane and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., GAPDH).
Comparative Data Presentation:
| Treatment | p-Substrate X (Normalized Intensity) | Total Substrate X (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| PT-1 (100 nM) | 0.45 | 0.98 |
| PT-1 (1 µM) | 0.08 | 1.01 |
| Alternative Inhibitor A (1 µM) | 0.15 | 0.99 |
| Kinase-Dead Control Compound | 0.95 | 1.02 |
Table 2. Example Western blot quantification. The data clearly shows that PT-1 inhibits substrate phosphorylation in a dose-dependent manner, a key confirmation of its on-target cellular activity.
Part 4: Demonstrating In Vivo Efficacy and Target Modulation
The ultimate validation of an MoA is to demonstrate that the compound's on-target activity translates to a therapeutic effect in a relevant disease model, such as an animal xenograft model for cancer.[13][14]
Rationale: This step connects the molecular and cellular data to a whole-organism physiological response. It is critical to not only measure efficacy (e.g., tumor growth inhibition) but also to perform pharmacodynamic (PD) studies to confirm that the drug is reaching the tumor and inhibiting its target in vivo.
Experimental Protocol 4: Murine Xenograft Efficacy and Pharmacodynamic Study
Detailed Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells known to be dependent on the target kinase into the flank of immunocompromised mice (e.g., athymic nude mice).[13] Allow tumors to reach a palpable volume (e.g., 100-150 mm³).
-
Treatment: Randomize mice into groups (vehicle, pyrazinyl-thiazole compound, positive control). Administer the compound via the intended clinical route (e.g., oral gavage) on a predetermined schedule.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight as a measure of general toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or in a satellite group of animals, collect tumors at a specified time point after the final dose (e.g., 2, 8, and 24 hours). Snap-freeze the tumors.
-
Tumor Analysis: Homogenize the tumor tissue and perform Western blot analysis as described in Protocol 3 to measure the phosphorylation of the downstream substrate.
Data Interpretation: The ideal outcome is a statistically significant reduction in tumor growth in the compound-treated group compared to the vehicle group. This efficacy data, coupled with PD data showing a clear reduction in target pathway phosphorylation in the tumor tissue, provides the most compelling and comprehensive validation of the compound's mechanism of action.
Conclusion
Confirming the mechanism of action for a novel pyrazinyl-thiazole compound is a systematic process of building a robust, evidence-based case. By progressing logically from in vitro biochemical assays to cellular target engagement, downstream pathway analysis, and finally to in vivo efficacy and pharmacodynamic studies, researchers can establish a clear and undeniable link between their compound and its biological effect. This rigorous, multi-faceted approach is fundamental to successful drug development and is essential for advancing promising molecules toward the clinic.
References
- 1. MX2009011810A - Thiazoles and pyrazoles useful as kinase inhibitors. - Google Patents [patents.google.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition: The Established Powerhouse Dasatinib Versus the Emerging Potential of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a deep dive into the comparative analysis of two kinase inhibitors: the well-established, multi-targeted therapeutic, dasatinib, and the novel compound, 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. While dasatinib's profile is extensively documented, this guide also serves as a framework for evaluating the potential of emerging compounds like this compound, for which public data is not yet available.
Introduction: The Kinase Inhibitor Landscape
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies. Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a prime example of a successful multi-targeted agent.[1] This guide will juxtapose the known attributes of dasatinib with the prospective profile of this compound, a compound whose pyrazine and thiazole moieties suggest a potential for kinase inhibition based on the structure of other known inhibitors.[2][3]
Dasatinib: A Multi-Kinase Inhibitor with Broad Efficacy
Dasatinib is an orally available, potent inhibitor of a multitude of kinases.[4] Its primary therapeutic success lies in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where it targets the BCR-ABL fusion protein.[4][5] Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase, dasatinib effectively binds to both the active and inactive conformations, enabling it to overcome many forms of imatinib resistance.[1]
Mechanism of Action and Kinase Inhibition Profile
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and thereby preventing the transfer of phosphate to substrate proteins.[6] This action blocks downstream signaling pathways that drive malignant cell proliferation and survival.
The inhibitory spectrum of dasatinib is broad, encompassing not only BCR-ABL but also the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, among others.[5][6] This polypharmacology contributes to its efficacy in various cancers but is also associated with a range of off-target effects.[7]
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Cellular Activity | Reference |
| BCR-ABL | <1 - 9 | Potent inhibition of proliferation in CML cell lines | [4][8] |
| SRC | 0.5 - 0.8 | Inhibition of migration and invasion | [6][9] |
| LCK | <1 | Immunomodulatory effects | [10] |
| c-KIT | <30 | Activity in gastrointestinal stromal tumors | [6] |
| PDGFRβ | <30 | Anti-angiogenic potential | [6] |
| EphA2 | <30 | Effects on cell adhesion and migration | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Targeted by Dasatinib
The multi-targeted nature of dasatinib allows it to interfere with several critical signaling cascades simultaneously. The inhibition of BCR-ABL directly impacts pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for the survival and proliferation of CML cells. The concurrent inhibition of SRC family kinases further disrupts pathways involved in cell adhesion, migration, and invasion.
Figure 1: Simplified signaling pathways inhibited by dasatinib.
This compound: A Compound of Untapped Potential
While no specific kinase inhibition data for this compound is currently available in the public domain, its chemical structure warrants investigation. Both pyrazine and thiazole rings are common scaffolds in a multitude of FDA-approved kinase inhibitors and investigational drugs.[2][3] These heterocyclic systems can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.
A comparative analysis, therefore, necessitates a robust experimental framework to elucidate the potential of this compound as a kinase inhibitor and to draw meaningful comparisons with an established drug like dasatinib.
Experimental Framework for Comparative Analysis
To ascertain the kinase inhibitor profile of this compound and compare it to dasatinib, a tiered experimental approach is essential.
In Vitro Kinase Inhibition Assays
The initial step involves screening the compound against a broad panel of kinases to identify potential targets and determine its selectivity.
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced.[1]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series. Dasatinib should be run in parallel as a positive control.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add the serially diluted test compound or control to the appropriate wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts ADP to ATP and subsequently generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
Following the identification of primary kinase targets, cell-based assays are crucial to confirm on-target activity in a more physiologically relevant context.
Protocol: Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a specific substrate within cells.[11]
-
Cell Culture and Treatment: Culture a cell line that expresses the target kinase. Treat the cells with varying concentrations of this compound or dasatinib for a specified duration.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Phospho-Substrate Detection: Use a sandwich ELISA or a similar immunoassay with a specific antibody that recognizes the phosphorylated form of the target kinase's substrate. A second antibody detects the total amount of the substrate protein.
-
Signal Quantification: Quantify the signal from the phospho-specific antibody and normalize it to the total protein signal.
-
Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular IC50 value.
Figure 3: Workflow for a cellular phosphorylation assay.
Comparative Analysis and Future Directions
The data generated from these experiments would allow for a direct and quantitative comparison between dasatinib and this compound, as illustrated in the hypothetical table below.
Table 2: Hypothetical Comparative Kinase Inhibition Profile
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) |
| Kinase A | 1 | >10,000 |
| Kinase B | 10 | 5 |
| Kinase C | 50 | 25 |
| Kinase D | 200 | >10,000 |
Such a comparison would reveal the relative potency and selectivity of the novel compound. For instance, a more selective inhibitor might offer a better safety profile by minimizing off-target effects. Conversely, a broader spectrum inhibitor could have applications in diseases driven by multiple signaling pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid
As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory frameworks, designed to be a self-validating system for your laboratory operations.
Hazard Identification and Critical Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an expert assessment can be made by examining structurally similar compounds. Analogs such as pyrazinecarboxylic acid and other thiazole derivatives consistently indicate a clear hazard profile that must be respected.[1][2][3]
Based on this expert analysis, the compound should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Code | Rationale & Causality |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Carboxylic acid and thiazole functional groups can be irritating to dermal tissues upon direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Particulate matter (powder) and the chemical nature of the compound can cause significant irritation or damage to the eyes. |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Inhalation of fine powders can irritate the respiratory tract, a common hazard for solid organic compounds.[1][3][4] |
Key Directive: Treat this compound as a hazardous waste.[5][6] Under no circumstances should this compound be disposed of via standard trash or sewer systems.[7][8] Such actions can lead to environmental contamination and place your institution in violation of regulations set forth by bodies like the Environmental Protection Agency (EPA).[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, the selection and use of appropriate PPE is non-negotiable. The principle here is to create a complete barrier between the researcher and the chemical waste.
| Equipment | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or airborne dust getting into the eyes, preventing serious irritation.[1][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact, mitigating the risk of skin irritation.[1] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or fume hood | Avoids inhalation of dust. For bulk handling or in case of poor ventilation, a NIOSH-approved respirator may be necessary.[1][4][10] |
On-Site Waste Management: Segregation and Accumulation
Proper management begins at the point of generation. The following protocol ensures waste is handled safely within the laboratory pending formal disposal.
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Designate a specific, dedicated waste container for this compound and its contaminated materials (e.g., weighing papers, contaminated gloves).
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid to prevent spills and release of dust.[11][12]
-
Ensure the container is in good condition, free from cracks or deterioration.[7]
-
-
Labeling:
-
Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]
-
Crucially, do not mix this waste with other chemical waste streams. [3][14] Incompatible chemicals can react violently, producing heat, toxic gases, or fire.[12][14] Specifically, store away from strong oxidizing agents, bases, and amines.[2]
-
-
Safe Storage:
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is key to maintaining safety.
For small spills of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1][10]
-
Collection: Carefully sweep or vacuum the material into the designated hazardous waste container.[1][16] Use spark-proof tools if there is any solvent present.[17]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste in the same container.[5][6]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following local protocols.
Formal Disposal: The Final Step
Laboratory personnel should never personally transport hazardous waste outside of the lab.[6] The final disposal must be handled by trained professionals.
-
Initiate Pickup Request: Once the waste container is full (or approaching the institution's time limit for accumulation), contact your EHS office to schedule a hazardous waste pickup.[11][18]
-
Provide Documentation: Accurately complete any required paperwork, ensuring the chemical name and quantity are correctly listed.
-
Professional Removal: A licensed professional waste disposal service, contracted by your institution, will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19][20] This ensures the waste is managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Disposal Decision Workflow
The following diagram outlines the logical flow for the safe handling and disposal of this compound waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. youthfilter.com [youthfilter.com]
- 15. ethz.ch [ethz.ch]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
- 20. Disposal/Hazardous waste | Fitreach [fitreach.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
